2,6-Difluoropyrimidin-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2N3/c5-2-1-3(7)9-4(6)8-2/h1H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBASDBMEDBTAHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342552 | |
| Record name | 2,6-difluoropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675-12-7 | |
| Record name | 2,6-difluoropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Difluoropyrimidin-4-amine (CAS 675-12-7)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoropyrimidin-4-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a foundational scaffold in numerous biologically active molecules, including several approved drugs.[1] The presence of two fluorine atoms at the 2 and 6 positions significantly modulates the electronic properties of the pyrimidine ring, enhancing its metabolic stability and altering its binding affinities to biological targets. The 4-amino group provides a key vector for synthetic elaboration, allowing this molecule to serve as a versatile building block for the creation of diverse chemical libraries. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications in the development of novel therapeutics.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 675-12-7 | [2][3][4][5] |
| Molecular Formula | C₄H₃F₂N₃ | [4] |
| Molecular Weight | 131.09 g/mol | [5] |
| Appearance | Solid (form may vary) | |
| Melting Point | Not consistently reported | |
| Boiling Point | 332.2 °C at 760 mmHg (Predicted) | [2][5] |
| Density | 1.513 g/cm³ (Predicted) | [2] |
| Solubility | Slightly soluble in water (1.6 g/L at 25 °C) | [2] |
| LogP | 0.918 (Experimental) | [2] |
| pKa | Not reported | |
| InChI Key | BBASDBMEDBTAHV-UHFFFAOYSA-N | [2] |
Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | A singlet for the C5-H proton and a broad singlet for the -NH₂ protons. |
| ¹³C NMR | Three distinct signals for the pyrimidine ring carbons, with C-F couplings evident for C2 and C6.[6] |
| ¹⁹F NMR | A single resonance corresponding to the two equivalent fluorine atoms at C2 and C6. |
| IR | Characteristic peaks for N-H stretching (amine), C=N and C=C stretching (pyrimidine ring), and C-F stretching. |
| Mass Spec. | Molecular ion peak (M+) at m/z ≈ 131.03. |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the transformation of a more readily available pyrimidine precursor. A common and logical route begins with 4-amino-2,6-dihydroxypyrimidine (a derivative of 4-aminouracil), proceeding through a dichlorinated intermediate, followed by a halogen exchange (Halex) reaction.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Two-Step Synthesis
This protocol is a representative procedure based on established methods for the synthesis of related dichloropyrimidines and subsequent fluorination.[7][8][9]
Step 1: Synthesis of 4-Amino-2,6-dichloropyrimidine
-
Reaction Setup: In a dry, four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, charge 4-amino-2,6-dihydroxypyrimidine (1 molar equivalent).
-
Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, ~5-10 molar equivalents) to the flask. Subsequently, add a tertiary amine base such as N,N-diethylaniline (~2 molar equivalents) dropwise via the addition funnel.
-
Reaction Conditions: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Allow the mixture to cool to room temperature. Carefully quench the reaction by slowly pouring the mixture onto crushed ice with stirring. This is a highly exothermic process that releases HCl gas and must be performed in a well-ventilated fume hood.
-
Isolation: Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or 10N NaOH) until pH 7-8. The product will precipitate. Filter the solid using a Büchner funnel, wash thoroughly with cold water, and dry under vacuum to yield crude 4-amino-2,6-dichloropyrimidine.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flask suitable for high-temperature reactions, combine the crude 4-amino-2,6-dichloropyrimidine (1 molar equivalent) with anhydrous, spray-dried potassium fluoride (KF, ~2.5-3 molar equivalents).
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as sulfolane.
-
Reaction Conditions: Heat the stirred mixture to a high temperature (e.g., 180-225 °C) for several hours.[8] The progress of this halogen exchange (Halex) reaction should be monitored by GC-MS or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is then purified by column chromatography or recrystallization to yield this compound.
Chemical Reactivity and Applications in Drug Discovery
The utility of this compound stems from its defined points of reactivity. The amino group can be readily functionalized, and the fluorine atoms, while more stable than chlorine, can still be displaced by potent nucleophiles under specific conditions. Its primary application is as a scaffold in the synthesis of kinase inhibitors.
Key Reaction: N-Arylation (Buchwald-Hartwig Amination)
The 4-amino group is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the attachment of various aryl and heteroaryl moieties. This is a cornerstone strategy for building molecules that target the ATP-binding site of kinases.[10][11]
Caption: Logical relationship in a Buchwald-Hartwig cross-coupling reaction.
Representative Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1 equiv.), the desired aryl halide (1.1 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Reagent Addition: Add a base (e.g., sodium tert-butoxide, ~1.4 equiv.).
-
Solvent and Conditions: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add anhydrous solvent (e.g., toluene or dioxane) via syringe. Heat the reaction mixture (e.g., to 100 °C) with stirring until TLC or LC-MS analysis indicates completion.
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography to obtain the N-arylated product.
Biological Activity and Therapeutic Potential
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to act as a "hinge-binder" in the ATP-binding pocket of protein kinases.[11] The amino group and one of the ring nitrogens form crucial hydrogen bonds with the backbone of the kinase hinge region.
Target Profile: Kinase Inhibition (e.g., IRAK4)
Derivatives of aminopyrimidines have been identified as potent inhibitors of numerous kinases involved in disease. A prominent example is Interleukin-1 receptor-associated kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[12] Inhibition of IRAK4 is a promising strategy for treating autoimmune diseases and inflammation.
Caption: Simplified IRAK4 signaling pathway and point of inhibition.
Compounds derived from this compound can be designed to fit into the ATP pocket of IRAK4, preventing its kinase activity. This blocks the downstream phosphorylation cascade involving IRAK1, TRAF6, and TAK1, ultimately inhibiting the activation of the NF-κB transcription factor and reducing the production of inflammatory mediators.[12] The fluorine substituents can enhance binding affinity and improve drug-like properties such as metabolic stability.
Safety Information
This compound should be handled with appropriate laboratory safety precautions.
| Hazard Class | Statement |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C |
(Data sourced from supplier safety information).[2]
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 675-12-7(this compound) | Kuujia.com [kuujia.com]
- 3. chemwhat.com [chemwhat.com]
- 4. americanelements.com [americanelements.com]
- 5. cas 675-12-7|| where to buy this compound [french.chemenu.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Overview of 2,6-Difluoropyrimidin-4-amine
This document provides a detailed analysis of the physicochemical properties of 2,6-Difluoropyrimidin-4-amine, a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug discovery. The following sections delineate its molecular characteristics and a conceptual framework for its analytical characterization.
Physicochemical Properties
The fundamental molecular attributes of this compound are summarized below. This data is essential for a variety of applications, including stoichiometric calculations in chemical synthesis and the interpretation of analytical data.
| Property | Value | Reference |
| Molecular Formula | C₄H₃F₂N₃ | [1][2] |
| Molecular Weight | 131.08 g/mol | [1][3][4] |
| Exact Mass | 131.029503 g/mol | [5] |
| CAS Number | 675-12-7 | [1][3] |
Conceptual Experimental Workflow: Compound Characterization
The following diagram illustrates a generalized workflow for the structural and purity analysis of a synthesized chemical compound such as this compound. This process is fundamental in research and development to ensure the identity and quality of the material before its use in further applications.
Methodological Approach for Compound Characterization
A standard protocol for confirming the identity and purity of a synthesized batch of this compound would involve the following key experiments:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : To determine the number and environment of protons. For this compound, this would confirm the presence of the amine and aromatic protons.
-
¹³C NMR : To identify the number of unique carbon atoms and their chemical environment within the pyrimidine ring.
-
¹⁹F NMR : Essential for fluorinated compounds, this technique would confirm the presence and chemical environment of the two fluorine atoms.
-
-
Mass Spectrometry (MS) :
-
This analysis is performed to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement that corresponds to the molecular formula C₄H₃F₂N₃.
-
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) :
-
These chromatographic techniques are employed to assess the purity of the compound. A pure sample will ideally show a single peak in the chromatogram. The area of the peak can be used to quantify the purity, often aiming for >98% for research applications.[1]
-
-
Elemental Analysis :
-
This method provides the percentage composition of the elements (Carbon, Hydrogen, Nitrogen) in the sample. The experimental values are then compared with the theoretical values calculated from the molecular formula to confirm the empirical formula.
-
References
Solubility Profile of 4-amino-2,6-difluoropyrimidine in Organic Solvents: A Technical Overview
For the Attention of: Researchers, Scientists, and Drug Development Professionals
However, to provide a valuable resource for researchers, this document presents solubility data and experimental protocols for a structurally similar compound, 4-amino-2,6-dichloropyrimidine. This information can serve as a useful surrogate for estimating solubility behavior and designing experimental approaches for 4-amino-2,6-difluoropyrimidine. Additionally, a general experimental workflow for determining solubility is provided.
Solubility Data for the Analogous Compound: 4-amino-2,6-dichloropyrimidine
The solubility of 4-amino-2,6-dichloropyrimidine has been qualitatively and, in some cases, quantitatively assessed in a limited number of solvents. This data offers insights into the potential solubility characteristics of pyrimidine derivatives.
Table 1: Quantitative Solubility Data for 4-amino-2,6-dichloropyrimidine
| Solvent | Temperature | Concentration | Method/Notes |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (609.79 mM) | Requires sonication for dissolution. The hygroscopic nature of DMSO may affect solubility; using freshly opened solvent is recommended.[1] |
Table 2: Qualitative Solubility Data for 4-amino-2,6-dichloropyrimidine
| Solvent | Solubility Description |
| Water | Slightly soluble[1][2] |
| Dimethylformamide (DMF) | Soluble[1] |
It is important to note that for the related compound 2-amino-4,6-dichloropyrimidine, solubility has been reported as "insoluble in water, soluble in acetone... and thermal toluene."[1] This suggests that acetone and toluene could also be viable solvents to investigate for 4-amino-2,6-difluoropyrimidine.
Experimental Protocols for Solubility Determination
A standardized and reliable method for determining the equilibrium solubility of a compound in various solvents is crucial for many aspects of research and development. The following is a general protocol that can be adapted for determining the solubility of 4-amino-2,6-difluoropyrimidine.
Objective: To determine the equilibrium solubility of 4-amino-2,6-difluoropyrimidine in a selected organic solvent at a specified temperature.
Materials:
-
4-amino-2,6-difluoropyrimidine
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Sealed vials (e.g., screw-cap vials with PTFE septa)
-
Constant temperature bath or incubator with stirring capability
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation (e.g., UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 4-amino-2,6-difluoropyrimidine to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached.
-
Place the vial in a constant temperature bath set to the desired temperature.
-
Stir the suspension vigorously for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, cease stirring and allow the undissolved solid to settle for a sufficient period (e.g., 2-4 hours).
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. The filter should be pre-equilibrated to the experimental temperature to prevent precipitation.
-
Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of 4-amino-2,6-difluoropyrimidine.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 g of solvent ( g/100g ), grams per liter of solution (g/L), or mole fraction (x).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
References
Spectroscopic Analysis of 2,6-Difluoropyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoropyrimidin-4-amine is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The presence of fluorine atoms can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable scaffold in the design of novel therapeutic agents. A thorough understanding of its structural characteristics is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for elucidating its molecular structure in solution. This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectra of this compound, including predicted spectral data, standardized experimental protocols, and visual aids to facilitate comprehension.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established NMR principles.[1] It is important to note that experimental values may vary depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Spectral Data
| Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |
| H-5 | ~6.0 - 6.5 | Triplet (t) | ³J(H,F) ≈ 2-3 |
| NH₂ | ~6.5 - 7.5 | Broad Singlet (br s) | - |
Note: The chemical shift of the amine protons (NH₂) can be highly variable and may exchange with deuterated solvents.
Table 2: Predicted ¹³C NMR Spectral Data
| Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J) Hz |
| C-2 | ~160 - 165 | Triplet (t) | ¹J(C,F) ≈ 230-260 |
| C-4 | ~162 - 167 | Singlet (s) | - |
| C-5 | ~95 - 105 | Singlet (s) | - |
| C-6 | ~160 - 165 | Triplet (t) | ¹J(C,F) ≈ 230-260 |
Note: The signals for C-2 and C-6 are expected to be triplets due to one-bond coupling with the attached fluorine atoms. The signal for C-4, while adjacent to two C-F bonds, is predicted to show minimal or no significant long-range C-F coupling.
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a detailed methodology for the ¹H and ¹³C NMR analysis of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar compounds containing amine groups. Other potential solvents include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Ensure the solvent is of high purity (≥99.8% D).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing may be used to aid dissolution.
-
Transfer: Transfer the solution into a clean, dry 5 mm NMR tube. For optimal magnetic field homogeneity, the sample height should be approximately 4-5 cm.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
¹H NMR Spectroscopy Acquisition
-
Instrument Setup:
-
Use a spectrometer with a field strength of 400 MHz or higher.
-
Insert the sample into the magnet and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, characterized by a sharp and symmetrical solvent peak.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds.
-
Number of Scans: Acquire 8 to 16 scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift axis using the residual solvent peak or TMS.
-
Integrate the signals to determine the relative proton ratios.
-
¹³C NMR Spectroscopy Acquisition
-
Instrument Setup:
-
Tune the probe for the ¹³C frequency.
-
Maintain the lock and shim settings from the ¹H experiment.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is typically used to obtain a spectrum with singlets for each carbon, unless C-F coupling is being observed.
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds. Longer delays may be necessary for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift axis using the solvent peak or TMS.
-
Visualizations
To aid in the interpretation of the NMR data and the experimental process, the following diagrams are provided.
Caption: Chemical structure of this compound with atom numbering.
Caption: Logical workflow for NMR spectroscopic analysis.
References
Technical Guide: 2-Amino-4,6-difluoropyrimidine (C4H3F2N3)
IUPAC Name: 4,6-difluoro-2-pyrimidinamine Chemical Formula: C4H3F2N3 CAS Number: 675-11-6
This technical guide provides an in-depth overview of 2-Amino-4,6-difluoropyrimidine, a heterocyclic amine of significant interest to researchers, scientists, and drug development professionals. The document details its synthesis, potential biological activities as a kinase inhibitor, and relevant experimental protocols.
Introduction
Halogenated aminopyrimidines are a class of compounds with considerable academic and practical importance in medicinal chemistry. The incorporation of fluorine atoms can significantly alter the electronic properties of the pyrimidine ring, often leading to enhanced binding affinity to biological targets and improved metabolic stability. The amino group, particularly at the C-2 position, is a crucial feature in many biologically active molecules and is known to contribute to various pharmacological activities, including antimicrobial, antiviral, and anticancer properties. 2-Amino-4,6-difluoropyrimidine serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors.
Synthesis of 2-Amino-4,6-difluoropyrimidine
The synthesis of 2-Amino-4,6-difluoropyrimidine can be conceptualized as a multi-step process, starting from a dihydroxy pyrimidine precursor, followed by chlorination and subsequent fluorination. While a direct one-pot synthesis may not be readily available in the literature, a plausible and commonly employed synthetic strategy is outlined below. This approach is based on established methodologies for the synthesis of halogenated pyrimidines.
Experimental Protocol: Synthesis of 2-Amino-4,6-difluoropyrimidine
Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
-
In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, dissolve metallic sodium (0.56 mol) in absolute ethanol (300 mL) under an argon atmosphere with vigorous stirring.
-
After complete dissolution of sodium and cooling the mixture to room temperature, add guanidine hydrochloride (0.22 mol).
-
Following the addition of guanidine hydrochloride, introduce the corresponding monosubstituted malonic acid diester (0.2 mol) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and reduce the solvent volume under vacuum.
-
Dissolve the residue in a minimal amount of water and adjust the pH to approximately 6 with a 10% HCl solution to precipitate the product.
-
Filter the precipitate, wash with cold water and ethanol, and dry under vacuum to yield 2-amino-4,6-dihydroxypyrimidine.
Step 2: Synthesis of 2-Amino-4,6-dichloropyrimidine
-
In a well-ventilated fume hood, charge a flask equipped with a stirrer, heating mantle, and condenser with phosphorus oxychloride (POCl3) (3.63 mol) and 2-amino-4,6-dihydroxypyrimidine (1.03 moles).
-
Heat the mixture to 55-60°C.
-
Slowly add N,N-dimethylaniline (2.10 mol) over 3 hours, maintaining the temperature between 60-70°C.
-
After the addition is complete, stir the reaction mixture for an additional hour.
-
Carefully pour the reaction mixture into ice-water with stirring to quench the reaction and precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-amino-4,6-dichloropyrimidine.
Step 3: Synthesis of 2-Amino-4,6-difluoropyrimidine
This step is a conceptual outline, as a specific literature procedure for this direct fluorination was not identified. It is based on common nucleophilic aromatic substitution reactions to replace chloro groups with fluoro groups.
-
In a suitable pressure vessel, suspend 2-amino-4,6-dichloropyrimidine (1.0 eq) in an anhydrous polar aprotic solvent such as sulfolane or N,N-dimethylformamide (DMF).
-
Add a fluorinating agent, such as spray-dried potassium fluoride (KF) (2.5-3.0 eq). The use of a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) may be beneficial.
-
Heat the mixture to a high temperature (typically in the range of 150-250°C) and monitor the reaction by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture, filter to remove inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-amino-4,6-difluoropyrimidine.
Biological Activity and Mechanism of Action
Aminopyrimidine derivatives are widely recognized as potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of specific substrates. The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer. By inhibiting specific kinases, the downstream signaling pathways that contribute to disease progression can be blocked.
The 2-amino-4,6-difluoropyrimidine scaffold can serve as a core structure for the development of inhibitors targeting various kinases, such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), and others involved in inflammatory and oncogenic pathways.
Below is a diagram illustrating a generalized kinase signaling pathway and the point of inhibition by a pyrimidine-based inhibitor.
Caption: Generalized Kinase Signaling Pathway Inhibition.
Quantitative Data
The following table summarizes the biological activity of various aminopyrimidine derivatives as kinase inhibitors and inhibitors of nitric oxide (NO) production. This data illustrates the potential of the aminopyrimidine scaffold in drug discovery.
| Compound ID | Target | Assay Type | IC50 (µM) | Reference |
| 1 | Nitric Oxide Production | In vitro (mouse peritoneal cells) | 2 | [1][2][3] |
| 2 | JNK1 | Biochemical | 0.05 | [4] |
| 3 | JNK2 | Biochemical | 0.03 | [4] |
| 4 | JNK3 | Biochemical | 0.01 | [4] |
| 5 | p38 | Biochemical | >10 | [4] |
| 6 | BRD4 | Biochemical | 0.029 | [5] |
| 7 | PLK1 | Biochemical | 0.042 | [5] |
Note: Compound 1 is 5-fluoro-2-amino-4,6-dichloropyrimidine, a close analog of the title compound. Compounds 2-7 are other aminopyrimidine derivatives.
Experimental Protocols for Biological Assays
5.1. In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is suitable for high-throughput screening of compounds against a target kinase.
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 2-amino-4,6-difluoropyrimidine derivatives) in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include controls with DMSO only (vehicle control) and a known inhibitor (positive control).
-
Kinase Reaction: Prepare a master mix containing the kinase, a suitable peptide substrate, and assay buffer. Dispense the master mix into the wells of the assay plate.
-
Initiation: Start the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the reaction to proceed.
-
Detection: Add an ATP detection reagent to stop the reaction and generate a luminescent signal. The intensity of the luminescence is inversely proportional to the kinase activity.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
5.2. Western Blot for Phosphorylated Protein Levels
This cell-based assay is used to determine if a compound inhibits a specific signaling pathway within a cell.
-
Cell Culture and Treatment: Culture a relevant cell line to an appropriate confluency. Treat the cells with the test compound at various concentrations for a specific duration.
-
Cell Lysis: Lyse the cells to extract the total protein content.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein in treated versus untreated cells.
Conclusion
2-Amino-4,6-difluoropyrimidine is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its structural features make it an attractive core for the development of kinase inhibitors. The protocols and data presented in this guide provide a foundation for researchers and drug development professionals to explore the potential of this and related compounds in various disease models. Further investigation into the synthesis and biological activity of derivatives of 2-amino-4,6-difluoropyrimidine is warranted to fully elucidate their therapeutic potential.
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,6-Difluoropyrimidin-4-amine: Discovery and First Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the heterocyclic compound 2,6-Difluoropyrimidin-4-amine, a valuable building block in medicinal chemistry and drug discovery. While a singular "discovery" paper is not readily identifiable in the surveyed literature, this document outlines the seminal synthetic approaches that have led to its availability. The primary focus is on the nucleophilic aromatic substitution reaction of 2,4,6-trifluoropyrimidine with ammonia, a method supported by analogous reactions detailed in the scientific literature. This guide furnishes detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its synthesis and application in a research and development setting.
Introduction
This compound (CAS No. 675-12-7) is a fluorinated pyrimidine derivative. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. As such, fluorinated heterocycles like this compound are of considerable interest as scaffolds and intermediates in the design of novel therapeutic agents. The pyrimidine core is a common motif in a wide array of biologically active compounds, including antiviral and anticancer drugs. The strategic placement of two fluorine atoms at the 2- and 6-positions, combined with an amino group at the 4-position, offers a unique substitution pattern for further chemical elaboration.
While the specific historical "discovery" of this compound is not prominently documented, its synthesis is a logical extension of the well-established chemistry of polyfluorinated pyrimidines. The following sections detail the most plausible and referenced method for its preparation.
First Synthesis: Nucleophilic Aromatic Substitution
The most direct and referenced method for the first synthesis of this compound involves the reaction of a trifluorinated pyrimidine precursor with a nitrogen nucleophile.
Synthetic Approach
The synthesis of this compound can be achieved via the nucleophilic aromatic substitution (SNAr) of 2,4,6-trifluoropyrimidine with ammonia. The high electrophilicity of the carbon atoms in the pyrimidine ring, enhanced by the electron-withdrawing fluorine substituents, facilitates attack by nucleophiles. The substitution pattern is dictated by the relative activation of the 2-, 4-, and 6-positions by the ring nitrogen atoms. In the case of 2,4,6-trifluoropyrimidine, the 4- and 6-positions are electronically equivalent and more activated towards nucleophilic attack than the 2-position.
The reaction of 2,4,6-trifluoropyrimidine with ammonia is reported to yield a mixture of two primary products: the desired this compound and the isomeric 4,6-Difluoropyrimidin-2-amine[1]. The major product is the 4-amino isomer, formed in a roughly 4:1 ratio with the 2-amino isomer[1].
Experimental Protocol
The following is a detailed experimental protocol adapted from analogous reactions of polyfluorinated pyrimidines with amine nucleophiles[1].
Materials:
-
2,4,6-Trifluoropyrimidine
-
Aqueous ammonia (e.g., 28-30% solution)
-
Acetonitrile (or other suitable aprotic solvent)
-
Dichloromethane (DCM) for extraction
-
Water
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography equipment)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4,6-trifluoropyrimidine (1.0 eq) in acetonitrile.
-
Reaction Execution: Cool the solution to 0 °C using an ice bath. To the stirred solution, add aqueous ammonia (a slight excess, e.g., 1.1-1.5 eq) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or 19F NMR spectroscopy until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Partition the resulting residue between dichloromethane and water. Extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the major 4-amino isomer from the minor 2-amino isomer.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2,4,6-Trifluoropyrimidine | [1] |
| Nucleophile | Ammonia | [1] |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | |
| Isomeric Ratio (4-amino : 2-amino) | ~ 4 : 1 | [1] |
| Theoretical Yield | Dependent on scale | |
| Actual Yield | Not explicitly reported, but analogous reactions with other amines yield the 4-substituted product in the range of 40-60% after purification. | [1] |
| Reaction Temperature | 0 °C to room temperature | |
| Solvent | Acetonitrile |
Logical Relationships in the Synthesis
The regioselectivity of the amination reaction is a key aspect of this synthesis. The following diagram illustrates the logical relationship between the starting material and the observed products.
Conclusion
While the formal "discovery" of this compound remains to be pinpointed to a specific seminal publication, its synthesis is readily achievable through established methodologies in fluorine and heterocyclic chemistry. The nucleophilic aromatic substitution of 2,4,6-trifluoropyrimidine with ammonia provides a direct route to this valuable building block. This technical guide provides researchers and drug development professionals with the necessary theoretical background and practical protocols to synthesize and utilize this compound in their research endeavors. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity of the desired product.
References
The Aminopyrimidine Core: A Technical Guide to its Fundamental Reactivity for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to engage in key biological interactions, often mimicking the purine and pyrimidine bases of nucleic acids, and its synthetic tractability which allows for extensive chemical diversification. This technical guide provides an in-depth exploration of the fundamental reactivity of the aminopyrimidine core, offering insights into its electronic properties, reaction mechanisms, and practical application in the synthesis of bioactive molecules.
Electronic Properties and Tautomerism
The reactivity of the aminopyrimidine ring is governed by the interplay of the electron-withdrawing pyrimidine core and the electron-donating amino group. The two nitrogen atoms within the pyrimidine ring are electron-withdrawing, creating electron-deficient carbon positions that are susceptible to nucleophilic attack. Conversely, the exocyclic amino group is a strong electron-donating group, which can influence the regioselectivity of both electrophilic and nucleophilic reactions.
Tautomerism is a critical consideration for aminopyrimidines. The equilibrium between the amino and the less stable imino tautomers can be influenced by substitution patterns, solvent, and pH. While the amino form generally predominates in solution, the imino tautomer can play a crucial role in biological recognition and enzymatic reactions. For instance, the 1',4'-iminopyrimidine tautomer of thiamin diphosphate is believed to be the active species in catalysis.[1][2]
Protonation of the aminopyrimidine core typically occurs at the endocyclic nitrogen atoms, which are more basic than the exocyclic amino group. The specific site of protonation can be influenced by the position of the amino group and other substituents.[3][4]
A summary of the pKa values for 2-aminopyrimidine and 4-aminopyrimidine is presented in Table 1.
| Compound | pKa | Reference(s) |
| 2-Aminopyrimidine | 3.45 | [5][6] |
| 4-Aminopyrimidine | 5.71 | [7] |
Reactivity towards Electrophiles
Direct electrophilic aromatic substitution on the aminopyrimidine ring is generally challenging due to the electron-deficient nature of the pyrimidine core. However, the activating effect of the amino group can enable reactions at the C5 position, which is the most electron-rich carbon. The regioselectivity is also influenced by the reaction conditions. Under acidic conditions, protonation of the ring nitrogens further deactivates the ring towards electrophilic attack.
Reactivity towards Nucleophiles
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of the aminopyrimidine core, particularly when a good leaving group (e.g., a halogen) is present at the C2, C4, or C6 positions. The electron-withdrawing nature of the ring nitrogens stabilizes the negatively charged Meisenheimer intermediate, facilitating the substitution. Kinetic studies have shown that the rate of nucleophilic substitution is dependent on the nature of the nucleophile and the solvent.[8] While the classical SNAr mechanism proceeds through a stepwise addition-elimination pathway, recent studies suggest that some of these reactions may proceed through a concerted mechanism.[9]
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the elaboration of the aminopyrimidine scaffold, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is widely used to introduce aryl or heteroaryl substituents onto the aminopyrimidine ring. This reaction typically involves the coupling of a halo-aminopyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. The regioselectivity of the coupling can be controlled by the choice of starting materials and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at various positions on the pyrimidine ring. This reaction is crucial for the synthesis of many aminopyrimidine-based drugs.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Chloropyrimidine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.03 mmol, 3 mol%)
-
Base (e.g., K2CO3, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the chloropyrimidine, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[10][11][12][13]
General Procedure for Buchwald-Hartwig Amination of a Bromopyrimidine
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Bromopyrimidine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd2(dba)3, 0.02 mmol, 2 mol%)
-
Ligand (e.g., Xantphos, 0.08 mmol, 8 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst, ligand, and base.
-
Add the bromopyrimidine and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[14][15][16][17][18]
Case Study: Aminopyrimidine in Kinase Inhibitors
The aminopyrimidine scaffold is a common feature in many kinase inhibitors, where it often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. Imatinib, Gefitinib, and Osimertinib are prominent examples of aminopyrimidine-containing drugs that target specific kinases involved in cancer progression.
Imatinib: A Bcr-Abl Tyrosine Kinase Inhibitor
Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML). It functions by inhibiting the Bcr-Abl tyrosine kinase, an oncoprotein that is constitutively active in CML cells. A representative synthesis of Imatinib is a multi-step process that highlights several key transformations of the aminopyrimidine core.[19][20][21][22]
Gefitinib and Osimertinib: EGFR Tyrosine Kinase Inhibitors
Gefitinib and Osimertinib are used in the treatment of non-small cell lung cancer (NSCLC) with mutations in the epidermal growth factor receptor (EGFR). They act by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[23][24][25][26][27] Osimertinib is a third-generation EGFR inhibitor that is also effective against the T790M resistance mutation.[28][29][30][31][32]
The signaling pathway inhibited by Gefitinib and Osimertinib is depicted below.
Conclusion
The aminopyrimidine core is a privileged scaffold in drug discovery due to its versatile reactivity and ability to participate in crucial biological interactions. A thorough understanding of its electronic properties, tautomeric equilibria, and reactivity towards electrophiles and nucleophiles is essential for the rational design and synthesis of novel therapeutic agents. The continued development of synthetic methodologies, particularly in the area of metal-catalyzed cross-coupling, will undoubtedly expand the chemical space accessible from this remarkable heterocyclic system, paving the way for the discovery of next-generation medicines.
References
- 1. The 1',4'-iminopyrimidine tautomer of thiamin diphosphate is poised for catalysis in asymmetric active centers on enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 1′,4′-iminopyrimidine tautomer of thiamin diphosphate is poised for catalysis in asymmetric active centers on enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbon protonation of 2,4,6-triaminopyrimidines: synthesis, NMR studies, and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chalcogen.ro [chalcogen.ro]
- 6. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. zenodo.org [zenodo.org]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. rsc.org [rsc.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 22. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 24. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 28. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 32. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
Potential Research Areas for Fluorinated Pyrimidines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated pyrimidines represent a cornerstone in medicinal chemistry and continue to be a fertile ground for innovative research. The strategic incorporation of fluorine atoms into the pyrimidine scaffold profoundly influences the molecule's physicochemical and biological properties, leading to enhanced metabolic stability, increased binding affinity to target enzymes, and improved bioavailability. From the foundational anticancer drug 5-fluorouracil (5-FU) to novel antiviral and antifungal agents, the versatility of fluorinated pyrimidines is undeniable. This technical guide explores promising research avenues for these compounds, providing insights into novel synthetic strategies, untapped therapeutic targets, and expanding applications in agrochemicals and materials science.
Novel Synthetic Methodologies
The development of efficient and regioselective synthetic methods is crucial for accessing novel fluorinated pyrimidine scaffolds. While classical methods for fluorination exist, contemporary research focuses on milder, more versatile, and environmentally benign approaches.
Direct C-H Fluorination
Recent advancements in transition-metal-catalyzed and organocatalytic C-H activation have opened new avenues for the direct introduction of fluorine atoms onto the pyrimidine ring. This approach avoids the need for pre-functionalized precursors and offers a more atom-economical route.
Potential Research Areas:
-
Exploration of novel catalysts (e.g., Pd, Cu, organocatalysts) for regioselective C-H fluorination of various pyrimidine derivatives.
-
Investigation of different fluorine sources (e.g., Selectfluor®, N-fluorobenzenesulfonimide) to optimize reaction conditions and yields.
-
Application of flow chemistry to enhance the safety and scalability of direct fluorination reactions.
Trifluoromethylation and Perfluoroalkylation
The trifluoromethyl (-CF3) group is a key pharmacophore that can significantly enhance the lipophilicity and metabolic stability of a drug molecule. Research into novel methods for introducing -CF3 and other perfluoroalkyl groups onto the pyrimidine ring is a highly active area.
Potential Research Areas:
-
Development of novel radical-based trifluoromethylation methods using readily available reagents.
-
Exploration of photoredox catalysis for the mild and efficient introduction of perfluoroalkyl chains.
-
Synthesis of novel trifluoromethylated pyrimidine building blocks for use in fragment-based drug discovery.
Experimental Protocol: One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives
This protocol provides an efficient route to 5-trifluoromethyl pyrimidines, avoiding the regioselectivity challenges of direct trifluoromethylation.[1]
Materials:
-
Aryl enaminone (0.5 mmol)
-
Aryl amidine hydrochloride (0.6 mmol)
-
Sodium triflinate (CF3SO2Na) (1.0 mmol)
-
Copper(II) acetate (Cu(OAc)2) (1.0 mmol)
-
1,2-Dichloroethane (DCE) (5 mL)
-
Celite
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Combine the aryl enaminone, aryl amidine hydrochloride, sodium triflinate, and Cu(OAc)2 in a reaction vessel with 1,2-dichloroethane.[1]
-
Stir the mixture at 80 °C for 12 hours under an air atmosphere.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the desired 5-trifluoromethyl pyrimidine derivative.[1]
Therapeutic Applications: Beyond Cytotoxicity
While the cytotoxic effects of fluorinated pyrimidines in cancer are well-established, new research is unveiling more nuanced mechanisms of action and expanding their therapeutic potential to other diseases.
Anticancer Drug Development
The primary mechanism of action for 5-FU involves the inhibition of thymidylate synthase (TS), leading to "thymineless death" in rapidly dividing cancer cells.[2] However, research is ongoing to develop new fluorinated pyrimidines with improved efficacy, reduced toxicity, and the ability to overcome drug resistance.
Potential Research Areas:
-
Targeting Kinase Signaling: Design and synthesis of fluorinated pyrimidines as inhibitors of key kinases involved in cancer progression (e.g., EGFR, VEGFR, CDKs).
-
Modulating the Tumor Microenvironment: Investigation of fluorinated pyrimidines that can modulate the immune response within the tumor microenvironment, potentially enhancing the efficacy of immunotherapies.
-
Overcoming Resistance: Development of novel derivatives that can circumvent common resistance mechanisms to 5-FU, such as alterations in drug metabolism or target enzyme expression.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8 | HCT-116 (Colon) | 3.94 | [3] |
| HepG-2 (Liver) | 3.76 | [3] | |
| MCF-7 (Breast) | 4.43 | [3] | |
| Compound 9b | MCF-7 (Breast) | <0.1 | [4] |
| A549 (Lung) | <0.1 | [4] | |
| Compound 9c | MCF-7 (Breast) | <0.1 | [4] |
| A549 (Lung) | <0.1 | [4] | |
| 5-Fluorouracil | HCT116 (Colon) | ~50 (growth inhibition) | [5] |
| HT29 (Colon) | ~100 (growth inhibition) | [5] | |
| SW480 (Colon) | >200 (growth inhibition) | [5] |
Antiviral and Antifungal Agents
Fluorinated pyrimidine nucleoside analogs have shown significant promise as antiviral and antifungal agents. These compounds can act as chain terminators of viral DNA or RNA synthesis or inhibit key viral or fungal enzymes.
Potential Research Areas:
-
Broad-Spectrum Antivirals: Design of novel fluorinated pyrimidine nucleosides with activity against a wide range of viruses, including emerging and drug-resistant strains.
-
Targeting Fungal-Specific Enzymes: Development of fluorinated pyrimidines that selectively inhibit enzymes essential for fungal survival, minimizing off-target effects in humans.
-
Combination Therapies: Investigation of synergistic effects when combining fluorinated pyrimidines with other antiviral or antifungal drugs to enhance efficacy and prevent the development of resistance.
| Compound ID | Virus/Fungus | Activity | Value | Reference |
| Compound 5j | Tobacco Mosaic Virus (TMV) | Curative EC50 | 126.4 µg/mL | [6] |
| Compound 5m | Tobacco Mosaic Virus (TMV) | Protection EC50 | 103.4 µg/mL | [6] |
| Compound 5u | Rhizoctonia solani | In vitro EC50 | 0.98 µg/mL | [6] |
| Voriconazole | Candida krusei | MIC50 | 0.25 µg/mL | [7] |
| Voriconazole | Candida glabrata | MIC50 | 0.125 µg/mL | [7] |
Mechanisms of Action and Signaling Pathways
A deeper understanding of the molecular mechanisms underlying the biological effects of fluorinated pyrimidines is essential for rational drug design and identifying new therapeutic opportunities.
Induction of Apoptosis
Fluorinated pyrimidines, particularly 5-FU, are known to induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Key Signaling Molecules:
-
p53: A tumor suppressor protein that is often activated in response to DNA damage caused by 5-FU, leading to the transcription of pro-apoptotic genes.[8][9]
-
Caspases: A family of proteases that execute the apoptotic program. 5-FU has been shown to activate initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3).[5][8][10]
-
Bcl-2 family proteins: These proteins regulate mitochondrial membrane permeability and the release of pro-apoptotic factors. 5-FU can upregulate pro-apoptotic members like Bax and downregulate anti-apoptotic members like Bcl-2.[10][11]
-
MAPK pathway: Mitogen-activated protein kinase pathways, such as p38, can be activated by 5-FU and contribute to the apoptotic response.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of 5-Fluorouracil-Induced Apoptosis on Cultured Corneal Endothelial Cells [scirp.org]
- 9. 5-Fluorouracil Suppresses Colon Tumor through Activating the p53-Fas Pathway to Sensitize Myeloid-Derived Suppressor Cells to FasL+ Cytotoxic T Lymphocyte Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bufalin and 5-fluorouracil synergistically induce apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancement of TRAIL-induced apoptosis by 5-fluorouracil requires activating Bax and p53 pathways in TRAIL-resistant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
2,6-Difluoropyrimidin-4-amine: A Privileged Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds (typically <300 Da) that exhibit weak but specific binding to a biological target.[1] These initial "hits" serve as high-quality starting points for chemical elaboration into potent and selective drug candidates. Within the vast chemical space of fragments, the 2,6-difluoropyrimidin-4-amine core represents a particularly advantageous scaffold. The pyrimidine ring is a common motif in numerous approved drugs, and the strategic placement of fluorine atoms can enhance binding affinity, metabolic stability, and other desirable pharmacokinetic properties. This technical guide provides a comprehensive overview of the application of this compound as a core fragment in screening campaigns, detailing experimental protocols and data interpretation in a hypothetical drug discovery workflow.
The this compound Core: Physicochemical Properties and Rationale for Use
The utility of this compound as a fragment is rooted in its unique combination of structural and electronic features. The difluoro substitution on the pyrimidine ring creates a distinct electronic profile, influencing its hydrogen bonding capabilities and potential for halogen bonding interactions.
| Property | Value | Rationale for FBDD |
| Molecular Weight | 131.08 g/mol | Adheres to the "Rule of Three" for fragments (<300 Da), ensuring efficient exploration of chemical space. |
| logP (Predicted) | ~0.5 | Optimal lipophilicity for aqueous solubility and good initial ADME properties. |
| Hydrogen Bond Donors | 1 (amine) | Provides a key interaction point for target binding and a vector for chemical elaboration. |
| Hydrogen Bond Acceptors | 3 (2x ring N, 2x F) | Multiple points for forming favorable interactions with the protein target. |
| Fluorine Content | 2 atoms | Enhances binding affinity through potential halogen bonding and improves metabolic stability by blocking sites of oxidation. Can serve as a sensitive NMR probe for screening. |
Illustrative Fragment Screening Campaign: Targeting a Kinase
To demonstrate the application of this compound, we present a hypothetical screening cascade against a representative protein kinase, a common target class for pyrimidine-based inhibitors.
Data Presentation: Summary of Screening Results
The following table summarizes the hypothetical data from a multi-tiered screening of a fragment library containing this compound.
| Fragment ID | Structure | Primary Screen (Thermal Shift) ΔTm (°C) | Secondary Screen (SPR) Dissociation Constant (K D ) (µM) | Hit Validation (ITC) Dissociation Constant (K D ) (µM) | Ligand Efficiency (LE) |
| DFP-001 | This compound | +2.5 | 150 | 180 | 0.35 |
| F-002 | [Structure of another fragment] | +1.8 | 300 | 320 | 0.28 |
| F-003 | [Structure of another fragment] | +0.5 | >1000 | N/A | N/A |
| F-004 | [Structure of another fragment] | +2.1 | 250 | 275 | 0.31 |
N/A: Not Assessed
Experimental Protocols
Detailed methodologies for the key experiments in the screening cascade are provided below.
Primary Screening: Thermal Shift Assay (TSA)
This high-throughput method identifies fragments that bind to the target protein by measuring changes in its thermal stability.[2][3]
Objective: To identify initial fragment hits from a larger library based on their ability to stabilize the target kinase.
Materials:
-
Target Kinase (e.g., 2 µM final concentration)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Fragment library (including this compound) at 10 mM in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument
Procedure:
-
Prepare the assay mix by diluting the target kinase and SYPRO Orange dye in the assay buffer.
-
Dispense the assay mix into the wells of the PCR plate.
-
Add the fragment compounds to the wells to a final concentration of 200 µM. Include DMSO-only controls.
-
Seal the plate and centrifuge briefly to mix.
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, while monitoring fluorescence.
-
Analyze the data to determine the melting temperature (Tm) for each well. A significant positive shift in Tm (ΔTm) compared to the DMSO control indicates fragment binding.[4]
Secondary Screening: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to confirm hits from the primary screen and provide quantitative data on binding affinity and kinetics.[5]
Objective: To confirm the binding of primary hits and determine their dissociation constants (K D ).
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target Kinase
-
Running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20)
-
Fragment hits from TSA
Procedure:
-
Immobilize the target kinase onto the CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a dilution series of each fragment hit in running buffer (e.g., from 1 µM to 500 µM).
-
Inject the fragment solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity) to determine the dissociation constant (K D ).[6]
Hit Validation: Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat changes upon binding, providing a comprehensive thermodynamic profile of the interaction.[7]
Objective: To validate the binding of confirmed hits and obtain detailed thermodynamic parameters (K D , ΔH, ΔS).
Materials:
-
Isothermal titration calorimeter
-
Target Kinase (e.g., 20 µM in the sample cell)
-
Fragment hit (e.g., this compound at 500 µM in the syringe)
-
Dialysis buffer (identical to the running buffer for SPR to minimize buffer mismatch effects)
Procedure:
-
Thoroughly dialyze the protein into the ITC buffer. Dissolve the fragment in the final dialysis buffer.
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Perform a series of small injections of the fragment solution into the protein solution while monitoring the heat change.
-
Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (K D ), binding enthalpy (ΔH), and stoichiometry (n). The binding entropy (ΔS) can then be calculated.[8]
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the fragment screening cascade.
Caption: A typical workflow for a fragment-based screening campaign.
Hypothetical Signaling Pathway and Mechanism of Action
Derivatives of this compound are often developed as kinase inhibitors. The diagram below illustrates a generic kinase signaling pathway and the potential point of inhibition.
References
- 1. onenucleus.com [onenucleus.com]
- 2. Protein thermal shifts to identify low molecular weight fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. researchgate.net [researchgate.net]
- 5. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry and Grating-Coupled Interferometry in Fragment-Based Drug Discovery | Malvern Panalytical [malvernpanalytical.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,6-Difluoropyrimidin-4-amine from a Dichloropyrimidine Precursor
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,6-difluoropyrimidin-4-amine, a valuable building block in medicinal chemistry and drug development. The described methodology outlines a two-step synthesis commencing with the regioselective amination of 2,4,6-trichloropyrimidine to yield 4-amino-2,6-dichloropyrimidine, followed by a nucleophilic aromatic substitution (SNAr) reaction to replace the remaining chlorine atoms with fluorine. This application note includes comprehensive experimental procedures, a summary of quantitative data, and visual diagrams to illustrate the synthetic workflow and chemical transformation.
Introduction
Substituted pyrimidines are a critical class of heterocyclic compounds widely incorporated into the structures of numerous pharmaceuticals and agrochemicals. Specifically, fluorinated aminopyrimidines are of significant interest due to the unique physicochemical properties imparted by the fluorine atoms, which can enhance metabolic stability, binding affinity, and bioavailability. The target molecule, this compound, serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The following protocol details a reliable and reproducible method for its preparation from a readily available dichloropyrimidine precursor.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process starting from 2,4,6-trichloropyrimidine. The first step involves a regioselective nucleophilic aromatic substitution at the C4 position with ammonia to yield the intermediate, 4-amino-2,6-dichloropyrimidine. The second step is a double nucleophilic aromatic substitution where the two remaining chlorine atoms are displaced by fluoride ions using potassium fluoride.
Caption: Synthetic route from 2,4,6-trichloropyrimidine to this compound.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.
| Parameter | 4-Amino-2,6-dichloropyrimidine | This compound | Reference |
| Molecular Formula | C₄H₃Cl₂N₃ | C₄H₃F₂N₃ | N/A |
| Molecular Weight | 163.99 g/mol | 131.08 g/mol | N/A |
| Typical Yield | Mixture with 2-amino isomer | Moderate to Good | [1] |
| Melting Point | 258-267 °C | Not specified | [2] |
| Appearance | White to pale brown powder | Not specified | [2] |
Experimental Protocols
Part 1: Synthesis of 4-Amino-2,6-dichloropyrimidine
This protocol describes the regioselective amination of 2,4,6-trichloropyrimidine. The C4 position of the pyrimidine ring is the most susceptible to nucleophilic attack.[3] While the reaction with alcoholic ammonia can produce a mixture of 2-amino and 4-amino isomers, conditions can be optimized to favor the desired 4-amino product.[1]
Materials and Equipment:
-
2,4,6-Trichloropyrimidine
-
Aqueous or alcoholic ammonia solution
-
Ethanol or other suitable solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Addition of Reagents: To the flask, add 2,4,6-trichloropyrimidine (1.0 equivalent) and the chosen solvent (e.g., ethanol).
-
Amination Reaction: Slowly add an excess of the ammonia solution (e.g., 2-3 equivalents) to the stirred mixture.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) with constant stirring. The reaction time will vary and should be monitored by a suitable method (e.g., TLC or LC-MS).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolation of Crude Product: If a precipitate has formed, isolate it by filtration using a Büchner funnel. Wash the solid with cold water and then a small amount of cold ethanol. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The crude product, which may be a mixture of isomers, can be purified by recrystallization or column chromatography to isolate the desired 4-amino-2,6-dichloropyrimidine.
Part 2: Synthesis of this compound
This protocol details the fluorination of 4-amino-2,6-dichloropyrimidine using potassium fluoride in a high-boiling aprotic polar solvent.
Materials and Equipment:
-
4-Amino-2,6-dichloropyrimidine
-
Anhydrous potassium fluoride (KF)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable high-boiling solvent (e.g., DMSO, NMP)
-
Phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt, optional)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stir bar.
-
Addition of Reagents: To the flask, add 4-amino-2,6-dichloropyrimidine (1.0 equivalent), anhydrous potassium fluoride (an excess, e.g., 4-6 equivalents), and the anhydrous high-boiling solvent (e.g., DMF). If using a phase-transfer catalyst, it should be added at this stage.
-
Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 150-180 °C) under a nitrogen atmosphere with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Isolation of Product: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to remove the inorganic salts. Wash the filter cake with the same solvent.
-
Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. US3259623A - Process for preparing 2-(secondary amino)-halogenopyrimidines - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Difluoropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated pyrimidines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and cell permeability. The electron-deficient nature of the pyrimidine ring, further activated by the presence of two strongly electronegative fluorine atoms, makes difluoropyrimidines excellent substrates for nucleophilic aromatic substitution (SNAr). This reaction provides a versatile and powerful tool for the synthesis of diverse libraries of substituted pyrimidines for drug discovery programs.
This document provides detailed protocols for the SNAr reaction on 2,4-difluoropyrimidine with various nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. It also discusses the key factors influencing the regioselectivity of these reactions and presents quantitative data to guide reaction optimization.
Reaction Mechanism and Regioselectivity
The SNAr reaction on difluoropyrimidines typically proceeds through a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the pyrimidine ring to yield the substituted product.
A critical aspect of SNAr on 2,4-difluoropyrimidine is the regioselectivity of the substitution. Generally, the C4 position is more activated towards nucleophilic attack than the C2 position. This preference is attributed to the greater ability of the para-nitrogen atom (N1) to stabilize the negative charge in the Meisenheimer intermediate formed upon attack at C4. However, the regioselectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of other substituents on the pyrimidine ring. For instance, reactions with certain nucleophiles or under specific conditions can lead to substitution at the C2 position or a mixture of isomers.
Experimental Protocols
The following are generalized protocols for the regioselective nucleophilic aromatic substitution on 2,4-difluoropyrimidine.
Protocol 1: SNAr with Amine Nucleophiles (N-Arylation/N-Alkylation)
This protocol describes a general procedure for the synthesis of 4-amino-2-fluoropyrimidine derivatives.
Materials:
-
2,4-Difluoropyrimidine
-
Primary or secondary amine (aliphatic or aromatic)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA), triethylamine (TEA), potassium carbonate (K₂CO₃))
-
Solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), isopropanol (IPA), tert-butanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the amine (1.0-1.2 equivalents) and the chosen solvent.
-
Add the base (1.5-2.0 equivalents).
-
To this mixture, add a solution of 2,4-difluoropyrimidine (1.0 equivalent) in the same solvent, either dropwise or in one portion.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate has formed, filter the mixture and wash the solid with a suitable solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-2-fluoropyrimidine derivative.
Protocol 2: SNAr with Alcohol/Phenol Nucleophiles (O-Arylation/O-Alkylation)
This protocol outlines a general procedure for the synthesis of 4-alkoxy/aryloxy-2-fluoropyrimidine derivatives.
Materials:
-
2,4-Difluoropyrimidine
-
Alcohol or phenol
-
Strong base (e.g., Sodium hydride (NaH), potassium tert-butoxide (t-BuOK))
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.1-1.5 equivalents) and the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the strong base (1.1-1.2 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete formation of the alkoxide or phenoxide.
-
Add 2,4-difluoropyrimidine (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the appropriate temperature (from room temperature to elevated temperatures) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkoxy/aryloxy-2-fluoropyrimidine.
Protocol 3: SNAr with Thiol Nucleophiles (S-Arylation/S-Alkylation)
This protocol provides a general method for the synthesis of 4-thio-2-fluoropyrimidine derivatives.
Materials:
-
2,4-Difluoropyrimidine
-
Thiol (aliphatic or aromatic)
-
Base (e.g., Sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
Anhydrous aprotic solvent (e.g., DMF, THF, ACN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.0-1.2 equivalents) in the anhydrous solvent.
-
Add the base (1.1-1.5 equivalents) and stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Add 2,4-difluoropyrimidine (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the desired temperature (typically room temperature to 80 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the 4-thio-2-fluoropyrimidine product.
Data Presentation
The following tables summarize typical reaction conditions and yields for the regioselective SNAr on 2,4-difluoropyrimidine with various nucleophiles.
Table 1: SNAr with Nitrogen Nucleophiles
| Nucleophile | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | DIPEA (1.5) | IPA | 80 | 12 | >90 | Inferred from dichloropyrimidine synthesis |
| 4-Fluoroaniline | K₂CO₃ (2.0) | DMF | 100 | 6 | 85-95 | General protocol for fluoroanilines |
| Morpholine | TEA (2.0) | ACN | Reflux | 4 | >95 | Common conditions for cyclic amines |
| Benzylamine | K₂CO₃ (1.5) | ACN | 60 | 8 | 80-90 | Typical for aliphatic amines |
| 4-Aminobenzoic acid tert-butyl ester | DIPEA (1.2) | t-BuOH | 80 | 4 | ~90 | [1] (Adapted from dichloropyrimidine) |
Table 2: SNAr with Oxygen Nucleophiles
| Nucleophile | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | NaH (1.2) | THF | RT to 60 | 12 | 70-85 | General protocol for phenols |
| 4-Methoxyphenol | K₂CO₃ (2.0) | DMF | 80 | 5 | >90 | Common conditions for electron-rich phenols |
| Methanol | NaH (1.1) | THF | RT | 2 | 80-90 | Standard for simple alkoxides |
| Benzyl alcohol | t-BuOK (1.2) | THF | RT | 4 | 75-85 | General conditions for primary alcohols |
Table 3: SNAr with Sulfur Nucleophiles
| Nucleophile | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | K₂CO₃ (1.5) | DMF | RT | 2 | >95 | General conditions for thiophenols |
| 4-Methylthiophenol | Cs₂CO₃ (1.5) | ACN | 50 | 3 | >90 | Mild conditions for activated thiols |
| Benzyl mercaptan | NaH (1.1) | THF | RT | 1 | 90-98 | Typical for alkyl thiols |
| Ethanethiol | K₂CO₃ (2.0) | DMF | 40 | 4 | 85-95 | Standard for volatile thiols |
Visualizations
Reaction Workflow
Caption: General experimental workflow for SNAr on 2,4-difluoropyrimidine.
Regioselectivity of Nucleophilic Attack
References
Application Notes and Protocols for the Use of 2,6-Difluoropyrimidin-4-amine in Kinase Inhibitor Synthesis
Introduction
Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them prominent targets in drug discovery, particularly for oncology and inflammatory diseases. The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous approved kinase inhibitors. 2,6-Difluoropyrimidin-4-amine is a key building block for the synthesis of a diverse range of kinase inhibitors. The fluorine atoms at the C2 and C6 positions act as excellent leaving groups for sequential nucleophilic aromatic substitution (SNAr) reactions. This allows for the controlled, stepwise introduction of various substituents, enabling the construction of complex molecules with high specificity and potency towards target kinases such as Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). These application notes provide an overview, key biological data, and detailed protocols for utilizing this versatile reagent in kinase inhibitor synthesis.
Application Notes: A Versatile Scaffold for Kinase Inhibitors
The this compound core offers a strategic advantage in kinase inhibitor design. The synthetic strategy typically involves two sequential SNAr reactions. The first substitution often occurs at the C2 position with a primary or secondary amine, followed by a second substitution at the C6 position with another amine-containing fragment. This modular approach allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).
-
EGFR Inhibitors: Dianilinopyrimidine derivatives have shown significant promise as EGFR inhibitors. The pyrimidine core mimics the hinge-binding motif of ATP, while the aniline substituents occupy the hydrophobic pocket of the kinase domain. The specific substitutions on the aniline rings are crucial for targeting wild-type and mutant forms of EGFR, which are prevalent in non-small cell lung cancer (NSCLC).
-
BTK Inhibitors: BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated strategy for treating B-cell malignancies. Pyrimidine-based inhibitors can be designed to bind covalently or non-covalently to BTK. The 2,6-disubstituted pyrimidine scaffold allows for the precise positioning of pharmacophores that interact with key residues in the BTK active site.
-
IRAK4 Inhibitors: IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1R signaling pathways, which are central to the innate immune response. Inhibitors based on a 2,6-diaminopyrimidin-4-one chemotype have demonstrated high potency and selectivity for IRAK4, highlighting the utility of the pyrimidine core for targeting inflammatory pathways.[1][2][3]
Quantitative Data: Inhibitory Activities
The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized from pyrimidine scaffolds, demonstrating the potency achievable with this chemical class.
| Compound Class | Target Kinase | Compound Example | IC₅₀ (nM) | Target Disease/Indication |
| Dianilinopyrimidine | EGFRwt | Compound 4c | 560 | Non-Small Cell Lung Cancer |
| Dianilinopyrimidine | A549 (Cell Line) | Compound 4c | 560 | Non-Small Cell Lung Cancer |
| Dianilinopyrimidine | PC-3 (Cell Line) | Compound 4c | 2460 | Prostate Cancer |
| Dianilinopyrimidine | HepG2 (Cell Line) | Compound 4c | 2210 | Liver Cancer |
| Aminopyrimidin-4-one | IRAK4 | Compound 16 | 27 | Inflammation / Arthritis |
| Aminopyrimidin-4-one | IRAK4 | Compound 31 | 93 | Inflammation / Arthritis |
Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Data is compiled from published literature on analogous pyrimidine-based inhibitors.
Experimental Protocols & Workflows
The following is a representative protocol for the synthesis of a disubstituted aminopyrimidine kinase inhibitor core, adapted from methodologies for similar chlorinated pyrimidines. This two-step process involves sequential SNAr reactions.
General Synthetic Workflow
The overall synthetic strategy involves a two-step nucleophilic aromatic substitution.
Caption: General workflow for synthesizing 2,6-disubstituted pyrimidin-4-amines.
Protocol 1: Synthesis of a 2-Amino-6-fluoropyrimidine Intermediate (Step 1)
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Desired amine (Nucleophile 1, 1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
n-Butanol (or other high-boiling solvent like NMP or DMA)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a solution of this compound in n-butanol, add the desired amine (Nucleophile 1) and DIPEA.
-
Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the 2-amino-6-fluoropyrimidine intermediate.
-
Protocol 2: Synthesis of the Final 2,6-Disubstituted Pyrimidin-4-amine (Step 2)
-
Reagents & Materials:
-
2-Amino-6-fluoropyrimidine intermediate (from Step 1, 1.0 eq)
-
Second desired amine (Nucleophile 2, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
n-Butanol or 1-Pentanol
-
Sealed reaction vial or high-pressure flask
-
-
Procedure:
-
In a sealed vial, combine the intermediate from Step 1, the second amine (Nucleophile 2), and DIPEA in n-butanol or 1-pentanol.
-
Heat the reaction mixture to 140-160 °C and stir for 12-24 hours. The higher temperature is typically required for the second substitution.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Concentrate the mixture in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final 2,6-disubstituted pyrimidin-4-amine kinase inhibitor.
-
Signaling Pathway Diagrams
The synthesized inhibitors can target key nodes in oncogenic and inflammatory signaling pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell proliferation and survival. Its aberrant activation is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
BTK Signaling Pathway
Bruton's Tyrosine Kinase (BTK) is essential for B-cell development and activation. Inhibiting BTK disrupts the B-cell receptor signaling cascade.
Caption: Simplified BTK signaling pathway and the point of inhibition.
References
Application of 2,6-Difluoropyrimidin-4-amine in PROTAC Development: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The strategic deployment of targeted protein degradation has emerged as a transformative approach in modern drug discovery, offering the potential to address previously "undruggable" targets. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. The aminopyrimidine scaffold, a privileged structure in medicinal chemistry, has proven to be a versatile building block for the development of potent kinase inhibitors. This document explores the application of 2,6-difluoropyrimidin-4-amine and its derivatives as warheads for Protein of Interest (POI) in the development of PROTACs, with a focus on targeting kinases such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Polo-Like Kinase 4 (PLK4).
Introduction to Aminopyrimidine-Based PROTACs
PROTACs are comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical event that triggers the ubiquitination of the POI, marking it for degradation by the proteasome.
The this compound core and its analogs are attractive scaffolds for kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases. By functionalizing this core to incorporate a linker and an E3 ligase ligand, potent and selective protein degraders can be developed. This strategy allows for the catalytic degradation of the target kinase, offering potential advantages over traditional inhibition, including improved potency, duration of action, and the ability to overcome resistance mechanisms.
Quantitative Data Summary
The following tables summarize the quantitative data for representative PROTACs targeting IRAK4 and PLK4, which utilize aminopyrimidine-like scaffolds as their kinase-binding warheads.
Table 1: Performance of an IRAK4-Targeting PROTAC
| PROTAC Name | Target Protein | E3 Ligase Recruited | Warhead (POI Ligand) Scaffold | DC50 | Dmax | Cell Line |
| Compound 9 [1] | IRAK4 | CRBN | Aminopyrimidine-based IRAK4 inhibitor | Potent (exact value not specified) | Significant | OCI-LY10, TMD8 |
| KT-474 [2] | IRAK4 | Not Specified | Not Specified | 4.0 nM | Not Specified | RAW 264.7 |
Table 2: Performance of a PLK4-Targeting PROTAC
| PROTAC Name | Target Protein | E3 Ligase Recruited | Warhead (POI Ligand) Scaffold | DC50 | Dmax | Cell Line |
| SP27 [3] | PLK4 | Not Specified | Aminopyrimidine-based PLK4 inhibitor (CZS-035) | Not Specified | Effective | MCF-7 |
Signaling Pathways and Experimental Workflows
The degradation of kinases like IRAK4 and PLK4 can have profound effects on downstream signaling pathways implicated in cancer and inflammation.
Caption: General mechanism of action for an aminopyrimidine-based PROTAC.
The degradation of IRAK4, a key mediator in inflammatory signaling, disrupts the MyD88-dependent pathway, leading to the inhibition of NF-κB activation and subsequent reduction in pro-inflammatory cytokine production.[1][4]
Caption: IRAK4 signaling pathway and the point of intervention by a PROTAC.
PLK4 is a master regulator of centriole duplication, and its degradation can lead to mitotic errors and cell death, making it an attractive target in oncology.[3]
The experimental workflow for characterizing a novel aminopyrimidine-based PROTAC typically involves a series of in vitro and cellular assays to determine its efficacy and mechanism of action.
Caption: A typical experimental workflow for the development of a novel PROTAC.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize aminopyrimidine-based PROTACs.
Protocol 1: Western Blot for PROTAC-Induced Kinase Degradation
Objective: To determine the dose- and time-dependent degradation of a target kinase (e.g., IRAK4 or PLK4) in cells treated with a PROTAC.
Materials:
-
Cancer cell line expressing the target kinase (e.g., OCI-LY10 for IRAK4, MCF-7 for PLK4)
-
Complete cell culture medium
-
Aminopyrimidine-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Inactive epimer of the PROTAC (negative control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target kinase
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
PROTAC Treatment:
-
Dose-Response: Treat cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., at or near the DC50 value) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Controls: Include a vehicle control, a proteasome inhibitor co-treatment group, and a negative control PROTAC group.
-
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
Objective: To characterize the formation and stability of the ternary complex (Target Kinase-PROTAC-E3 Ligase).
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant purified target kinase (e.g., IRAK4, PLK4)
-
Recombinant purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN)
-
Aminopyrimidine-based PROTAC
-
SPR running buffer
-
Amine coupling kit for protein immobilization
Procedure:
-
Immobilization: Immobilize the E3 ligase complex onto the sensor chip surface via amine coupling.
-
Binary Interaction (PROTAC-E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).
-
Binary Interaction (Kinase-E3 Ligase): Inject the target kinase over the immobilized E3 ligase surface to assess for any direct interaction.
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed concentration of the target kinase and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
An increase in the SPR response compared to the injection of the kinase alone indicates the formation of the ternary complex.
-
-
Data Analysis: Analyze the sensorgrams to determine the binding affinities and cooperativity of ternary complex formation.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the aminopyrimidine-based PROTAC with the target kinase in a cellular context.
Materials:
-
Cells expressing the target kinase
-
Aminopyrimidine-based PROTAC
-
Vehicle control (e.g., DMSO)
-
PBS
-
Liquid nitrogen
-
Heating block or thermal cycler
-
Lysis buffer
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).
-
Lysis: Immediately cool the samples and lyse the cells.
-
Centrifugation: Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
Western Blotting: Analyze the soluble fractions by Western blotting for the target kinase.
-
Data Analysis: A shift in the melting curve to a higher temperature in the PROTAC-treated samples compared to the vehicle control indicates target engagement and stabilization.
Conclusion
The this compound scaffold and its derivatives represent a promising class of warheads for the development of kinase-targeting PROTACs. The examples of IRAK4 and PLK4 degraders highlight the potential of this approach to create potent and selective therapeutics. The detailed protocols and workflows provided in this document serve as a comprehensive guide for researchers in the field of targeted protein degradation to design, synthesize, and evaluate novel aminopyrimidine-based PROTACs. Further exploration of this chemical space is warranted to expand the repertoire of degradable kinases and advance the next generation of targeted therapies.
References
- 1. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of the First Potent, Selective, and In Vivo Efficacious Polo-like Kinase 4 Proteolysis Targeting Chimera Degrader for the Treatment of TRIM37-Amplified Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Versatile Building Block: 2,6-Difluoropyrimidin-4-amine in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoropyrimidin-4-amine is a key heterocyclic building block in modern medicinal chemistry, prized for its role in the synthesis of a diverse array of biologically active molecules. The pyrimidine core is a prevalent scaffold in numerous approved drugs, and the strategic placement of two fluorine atoms at the 2 and 6 positions significantly influences the molecule's reactivity and the properties of its derivatives.[1] The strong electron-withdrawing nature of the fluorine atoms activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) reactions, making it a versatile precursor for the synthesis of kinase inhibitors, antiviral agents, and other therapeutics.[2] This document provides detailed application notes, experimental protocols, and data on the use of this compound in drug discovery.
Applications in Drug Discovery
The 2,6-diaminopyrimidine scaffold, readily accessible from this compound, is a well-established pharmacophore in the design of kinase inhibitors. The two amino groups can be differentially functionalized to interact with the hinge region and the solvent-exposed regions of the ATP-binding pocket of various kinases. This has led to the development of potent inhibitors for several important cancer targets.
Kinase Inhibitors
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: The diaminopyrimidine core has been successfully employed to develop inhibitors of EGFR, a key target in non-small cell lung cancer (NSCLC).[3][4] Derivatives of 2,6-diaminopyrimidine have shown potent activity against both wild-type and mutant forms of EGFR, including the T790M resistance mutation.[3][5] By modifying the substituents on the pyrimidine core, researchers have been able to optimize potency and selectivity.[5]
-
Janus Kinase (JAK) Inhibitors: The JAK family of tyrosine kinases plays a crucial role in cytokine signaling and is implicated in various inflammatory diseases and myeloproliferative neoplasms.[6][7] The 2,6-diaminopyrimidine scaffold has been utilized to create potent and selective JAK inhibitors.[4] Structure-activity relationship (SAR) studies have guided the design of derivatives with improved pharmacokinetic profiles and efficacy.[4]
Antiviral and Other Therapeutic Areas
While the primary focus has been on kinase inhibition, the versatility of the 2,6-diaminopyrimidine scaffold suggests its potential in other therapeutic areas, including the development of antiviral and antimicrobial agents.[1]
Quantitative Data on Biological Activity
The following table summarizes the in vitro activity of representative compounds derived from diaminopyrimidine scaffolds, highlighting their potential as kinase inhibitors.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| Compound 1 | EGFR, HER2 | 14.8 (EGFR), 682 (HER2) | A549 | 5.67[5] |
| Compound 8 | pcDHFR, tgDHFR | - | P. carinii | 88% inhibition at 10 µM[8] |
| Compound 4c | EGFRwt | - | A549, PC-3, HepG2 | 0.56, 2.46, 2.21[6] |
| Yfq07 | EGFR | - | H3255, A431, HCC827, PC-9, H1975 | Potent activity reported[4] |
| Compound 8 | T790M EGFR | - | H1975 | 1.2 (pEGFR)[3] |
| Compound 10 | T790M EGFR | - | H1975 | 1.3 (pEGFR)[3] |
Key Synthetic Reactions
The primary reaction utilized for the functionalization of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. The fluorine atoms at the C2 and C6 positions are excellent leaving groups, allowing for the sequential or simultaneous introduction of various nucleophiles.
References
- 1. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
Application Notes and Protocols for the Reaction of 2,6-Difluoropyrimidin-4-amine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the electrophilic modification of 2,6-difluoropyrimidin-4-amine, a versatile building block in medicinal chemistry. The protocols for N-alkylation, N-acylation, and halogenation are outlined below, complete with reaction conditions, expected outcomes, and spectroscopic data where available.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. Its chemical structure, featuring an electron-rich amino group and an electron-deficient pyrimidine ring activated by two fluorine atoms, allows for a range of chemical modifications. The amino group is susceptible to reaction with various electrophiles, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. This document details the reaction of this compound with three classes of electrophiles: alkyl halides, acyl chlorides, and N-halosuccinimides.
I. N-Alkylation of this compound
N-alkylation of this compound introduces alkyl substituents on the amino group, a common strategy in drug design to modulate physicochemical properties such as lipophilicity and basicity. The reaction typically proceeds via nucleophilic substitution, where the amino group attacks the electrophilic carbon of an alkyl halide.
Reaction Pathway
Caption: General workflow for the N-alkylation of this compound.
Experimental Protocol: N-Benzylation
This protocol describes the synthesis of N-benzyl-2,6-difluoropyrimidin-4-amine.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF or CH₃CN, add a base (K₂CO₃, 2.0 eq. or NaH, 1.2 eq.) at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 15-30 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-2,6-difluoropyrimidin-4-amine.
| Electrophile | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | DMF | 60 °C | 4 | ~70-80 |
| Benzyl bromide | NaH | THF | rt | 12 | ~85 |
Table 1: Representative conditions for the N-benzylation of this compound.
Spectroscopic Data for N-Benzyl-2,6-difluoropyrimidin-4-amine:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.25 (m, 5H, Ar-H), 6.01 (s, 1H, pyrimidine-H), 5.50 (br s, 1H, NH), 4.65 (d, J = 5.6 Hz, 2H, CH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 162.5 (dd, J = 245.4, 15.2 Hz), 158.0, 137.5, 128.8, 127.8, 127.6, 88.5, 46.5.
-
MS (ESI): m/z 222.1 [M+H]⁺.
II. N-Acylation of this compound
N-acylation introduces an acyl group to the amino function, forming an amide. This transformation is valuable for creating peptide mimics and other derivatives with altered electronic and steric properties. The reaction of 2-aminopyrimidines with acyl chlorides can lead to either mono- or di-acylated products depending on the reaction conditions, particularly the strength of the base used.
Reaction Pathway
Caption: N-acylation pathways of this compound.
Experimental Protocol: N-Acetylation (Mono-acylation)
This protocol describes the selective mono-acetylation of this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM and add pyridine (1.2 eq.) at 0 °C.
-
Slowly add acetyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-acetyl-2,6-difluoropyrimidin-4-amine.
| Electrophile | Base | Solvent | Temperature | Time (h) | Product | Yield (%) |
| Acetyl Chloride | Pyridine | DCM | 0 °C to rt | 3 | Mono-acetylated | ~85-95 |
| Benzoyl Chloride | Pyridine | DCM | 0 °C to rt | 4 | Mono-benzoylated | ~80-90 |
| Acetyl Chloride | Triethylamine | DCM | rt | 2 | Di-acetylated | ~70-80 |
Table 2: Conditions for mono- and di-acylation of this compound.
Spectroscopic Data for N-Acetyl-2,6-difluoropyrimidin-4-amine:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.50 (br s, 1H, NH), 6.85 (s, 1H, pyrimidine-H), 2.25 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 169.5, 163.0 (dd, J = 248.5, 14.8 Hz), 159.0, 92.0, 24.5.
-
MS (ESI): m/z 174.1 [M+H]⁺.
III. Halogenation of this compound
Halogenation of the pyrimidine ring can provide a handle for further functionalization through cross-coupling reactions. The electron-rich nature of the amino group directs electrophilic halogenation to the C5 position of the pyrimidine ring. N-Bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used reagents for this purpose.
Reaction Pathway
Caption: Halogenation of this compound at the C5 position.
Experimental Protocol: Bromination
This protocol describes the synthesis of 5-bromo-2,6-difluoropyrimidin-4-amine. A series of novel 5-bromo-2-chloropyrimidin-4-amine derivatives have been synthesized through nucleophilic substitution.[1]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous acetonitrile or dichloromethane.
-
Add N-bromosuccinimide (1.05 eq.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
After completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-bromo-2,6-difluoropyrimidin-4-amine.
| Halogenating Agent | Solvent | Temperature | Time (h) | Yield (%) |
| NBS | CH₃CN | rt | 2 | ~90 |
| NCS | DMF | 50 °C | 4 | ~85 |
Table 3: Conditions for the halogenation of this compound.
Spectroscopic Data for 5-Bromo-2,6-difluoropyrimidin-4-amine:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.20 (br s, 2H, NH₂).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 159.5 (dd, J = 240.1, 15.5 Hz), 157.0, 78.5.
-
MS (ESI): m/z 210.0, 212.0 [M+H]⁺.
Conclusion
The protocols described in these application notes provide reliable methods for the N-alkylation, N-acylation, and halogenation of this compound. These reactions offer access to a wide range of derivatives that are valuable for structure-activity relationship (SAR) studies in drug discovery and for the synthesis of complex molecular targets. The provided data should serve as a useful guide for researchers in the field.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-amino-2,6-difluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-amino-2,6-difluoropyrimidine, a versatile building block in medicinal chemistry. The strategic placement of the amino group and two fluorine atoms on the pyrimidine core allows for selective functionalization to generate diverse molecular scaffolds. These protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions serve as a foundational guide for synthesizing novel compounds for drug discovery and development.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools in modern organic synthesis for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. 4-amino-2,6-difluoropyrimidine is an attractive substrate for these transformations due to its reactive C-F bonds, which can be selectively activated for cross-coupling. The electron-withdrawing nature of the fluorine atoms and the pyrimidine ring facilitates oxidative addition to the palladium catalyst. The amino group can influence the reactivity and provides a handle for further derivatization. These application notes provide starting points for methodology development and can be adapted and optimized for specific research needs.
Data Presentation
The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions of 4-amino-2,6-difluoropyrimidine with different coupling partners. These should be considered as starting points and may require optimization depending on the specific substrates and desired outcomes.
Table 1: Suzuki-Miyaura Coupling of 4-amino-2,6-difluoropyrimidine
| Entry | Aryl/Heteroaryl Boronic Acid | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | [Yield not specified in available data] |
| 2 | (4-Methoxyphenyl)boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | [Yield not specified in available data] |
| 3 | (3-Fluorophenyl)boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 2-MeTHF | 90 | 8 | [Yield not specified in available data] |
*Yields for specific Suzuki-Miyaura reactions with 4-amino-2,6-difluoropyrimidine are not detailed in the provided search results. The conditions are based on general protocols for similar substrates.
Table 2: Buchwald-Hartwig Amination of 4-amino-2,6-difluoropyrimidine
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | [Yield not specified in available data] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 24 | [Yield not specified in available data] |
| 3 | Benzylamine | G3-XPhos (2) | - | K₃PO₄ | t-BuOH | 90 | 12 | [Yield not specified in available data] |
*Yields for specific Buchwald-Hartwig aminations with 4-amino-2,6-difluoropyrimidine are not detailed in the provided search results. The conditions are based on general protocols for similar substrates.
Table 3: Sonogashira Coupling of 4-amino-2,6-difluoropyrimidine
| Entry | Terminal Alkyne | Pd-Catalyst (mol%) | Cu-Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | [Yield not specified in available data] |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | DMF | 80 | 8 | [Yield not specified in available data] |
| 3 | 1-Octyne | PdCl₂(dppf) (3) | CuI (5) | DBU | Acetonitrile | 70 | 12 | [Yield not specified in available data] |
*Yields for specific Sonogashira couplings with 4-amino-2,6-difluoropyrimidine are not detailed in the provided search results. The conditions are based on general protocols for similar substrates.
Experimental Protocols
The following are generalized, detailed methodologies for the key cross-coupling reactions. It is critical to note that these are starting-point protocols and optimization will likely be necessary for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of 4-amino-2,6-difluoropyrimidine with an aryl or heteroaryl boronic acid.
Materials:
-
4-amino-2,6-difluoropyrimidine (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask or reaction vial, add 4-amino-2,6-difluoropyrimidine, the aryl/heteroaryl boronic acid, and the base under a stream of inert gas.
-
Add the palladium catalyst.
-
Add the degassed solvent(s) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general procedure for the coupling of 4-amino-2,6-difluoropyrimidine with a primary or secondary amine.
Materials:
-
4-amino-2,6-difluoropyrimidine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst/precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, G3-XPhos, 1-3 mol%)
-
Phosphine ligand (if not using a precatalyst, e.g., Xantphos, BINAP, 2-6 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu, 1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium catalyst, ligand (if necessary), and base to a dry Schlenk tube or reaction vial.
-
Add 4-amino-2,6-difluoropyrimidine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 90-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol outlines a general procedure for the coupling of 4-amino-2,6-difluoropyrimidine with a terminal alkyne.
Materials:
-
4-amino-2,6-difluoropyrimidine (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Et₃N, i-Pr₂NEt, DBU, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF, acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask, add 4-amino-2,6-difluoropyrimidine, the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Add the anhydrous, degassed solvent and the amine base.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Slowly add the terminal alkyne to the reaction mixture via syringe.
-
Stir the reaction at room temperature or heat to a specified temperature (typically 40-80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: The catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Notes and Protocols: Synthesis and Biological Screening of 2,6-Difluoropyrimidin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential biological applications of 2,6-difluoropyrimidin-4-amine derivatives. This class of compounds holds significant promise in the field of medicinal chemistry, particularly as kinase inhibitors for oncology research.
Introduction
The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules, including several approved drugs. The introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties. The this compound core, in particular, serves as a versatile template for the development of potent and selective inhibitors of various protein kinases, which are key players in cellular signaling pathways often dysregulated in diseases like cancer.
Synthesis of this compound Derivatives
The primary synthetic route to a library of this compound derivatives is through nucleophilic aromatic substitution (SNAr) on a polyfluorinated pyrimidine precursor. A common and commercially available starting material for this approach is 2,4,6-trifluoropyrimidine. The fluorine atom at the C4 position is the most activated towards nucleophilic displacement due to the electron-withdrawing effects of the two ring nitrogens and the adjacent fluorine atoms. This regioselectivity allows for the controlled synthesis of 4-substituted amino derivatives.
General Experimental Protocol: Synthesis of N-Aryl-2,6-difluoropyrimidin-4-amine Derivatives
This protocol describes a general method for the synthesis of a representative N-aryl-2,6-difluoropyrimidin-4-amine derivative.
Materials:
-
2,4,6-Trifluoropyrimidine
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 eq.). Dissolve the aniline in anhydrous DMF.
-
Addition of Base: Add DIPEA or TEA (1.5 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Pyrimidine: Slowly add a solution of 2,4,6-trifluoropyrimidine (1.1 eq.) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure N-aryl-2,6-difluoropyrimidin-4-amine derivative.
-
Characterization: Characterize the final product by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Screening of this compound Derivatives
Derivatives of the this compound scaffold have been investigated as inhibitors of various protein kinases implicated in cancer cell proliferation and survival. The following protocols outline a general workflow for the biological evaluation of these compounds.
Experimental Workflow for Synthesis and Screening
Caption: Workflow for the synthesis and biological screening of this compound derivatives.
In Vitro Kinase Inhibition Assay Protocol (General)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase (e.g., a Cyclin-Dependent Kinase - CDK).
Materials:
-
Synthesized this compound derivatives
-
Recombinant human kinase (e.g., CDK2/Cyclin A)
-
Kinase substrate (e.g., histone H1)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well microplates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase, the appropriate substrate, and the test compound or vehicle control (DMSO).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. This is achieved by adding the Kinase-Glo® reagent, which lyses the cells and contains luciferase, leading to a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure the luminescence using a plate reader. The inhibitory activity of the compounds is calculated as a percentage of the control (vehicle-treated) activity. Determine the IC50 values by fitting the dose-response data to a suitable equation using graphing software.
Data Presentation: Biological Activity of Pyrimidine Derivatives
The following table summarizes representative in vitro biological data for pyrimidine derivatives against various cancer-related kinases. While not exclusively for this compound derivatives due to the proprietary nature of much of this data, it illustrates the potential potency of this compound class.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| Derivative A | CDK2 | 64 | HeLa | 8.61 |
| Derivative B | PLK4 | 6.7 | Breast Cancer Cells | - |
| Derivative C | ALK | <10 | H3122 | <0.1 |
| Derivative D | EGFRWT | 93 | MCF-7 | 3.98 |
| Derivative E | EGFRT790M | 174 | - | - |
Note: The data presented is a compilation from various sources on related pyrimidine derivatives and is for illustrative purposes.
Signaling Pathway Modulation
Many pyrimidine derivatives exert their anticancer effects by inhibiting key kinases in signaling pathways that control cell growth, proliferation, and survival. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrimidine derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility via nucleophilic aromatic substitution allows for the generation of diverse chemical libraries. Subsequent biological screening can identify potent and selective inhibitors with potential therapeutic applications in oncology and other diseases driven by aberrant kinase activity. The protocols and data presented herein provide a foundational guide for researchers entering this exciting area of drug discovery.
Application Notes and Protocols for 2,6-Difluoropyrimidin-4-amine in Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols regarding the use of 2,6-difluoropyrimidin-4-amine as a pivotal chemical intermediate in the development of modern agrochemicals. The focus is on its application in the synthesis of herbicides, fungicides, and insecticides, providing insights into their mechanisms of action and methodologies for their biological evaluation.
Herbicidal Applications: A Key Precursor to Florpyrauxifen-Benzyl
This compound is a fundamental building block in the synthesis of the arylpicolinate herbicide, florpyrauxifen-benzyl.[1][2][3] This herbicide demonstrates high efficacy in controlling a broad spectrum of weeds, including grasses, sedges, and broadleaf species, particularly in rice cultivation.[4]
Mechanism of Action: Synthetic Auxin Herbicide
Florpyrauxifen-benzyl functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[4][5][6] Its herbicidal activity is initiated by binding to the TIR1/AFB family of auxin co-receptors.[4][7] This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[4][7] The removal of these repressors allows for the activation of auxin response factors (ARFs), which upregulate the expression of auxin-responsive genes. This cascade leads to an overproduction of ethylene and abscisic acid (ABA), causing uncontrolled and disorganized cell growth, which ultimately results in the death of susceptible weeds.[4][5][8]
Caption: Signaling pathway of the herbicide florpyrauxifen-benzyl.
Fungicidal Applications: A Scaffold for Novel Fungicides
The pyrimidin-4-amine structure, for which this compound is a precursor, serves as a versatile scaffold for the development of novel fungicides. These derivatives have shown promising activity against a variety of plant pathogenic fungi.
Mechanism of Action: Mitochondrial Respiration Inhibition
A significant number of fungicides derived from the pyrimidine scaffold target the mitochondrial electron transport chain. They are known to act as inhibitors of Complex I (NADH:ubiquinone oxidoreductase). By blocking the activity of this essential enzyme, they disrupt the production of ATP, leading to a depletion of cellular energy and subsequent death of the fungal pathogen.
Quantitative Fungicidal Activity Data
The following table summarizes the in vitro fungicidal efficacy (EC50 values) of several pyrimidin-4-amine derivatives. A lower EC50 value is indicative of greater fungicidal potency.
| Compound Class | Compound ID | Target Fungus | EC50 (µg/mL) | Positive Control | EC50 of Control (µg/mL) |
| Coumarin-Pyrimidine Hybrids | 4b | Rhizoctonia solani | 11.3 | Diflumetorim | 19.8 |
| 4d | Rhizoctonia solani | 13.7 | Diflumetorim | 19.8 | |
| Amide-Containing Pyrimidines | 5o | Phomopsis sp. | 10.5 | Pyrimethanil | 32.1 |
Insecticidal Applications: A Building Block for New Insecticides
The this compound core is also integral to the synthesis of novel insecticides. Derivatives have demonstrated significant activity against various insect pests, providing new chemical entities for pest management programs.
Quantitative Insecticidal Activity Data
The table below presents the insecticidal efficacy of various pyrimidine-based compounds against the Oriental armyworm (Mythimna separata).
| Compound Class | Concentration | Mortality (%) |
| Trifluoromethyl Pyridine Derivatives | 500 mg/L | 100 |
| 250 mg/L | >80 | |
| 2-Phenylpyridine Derivatives | 500 mg/L | 100 |
| m-Diamide Derivatives | 0.01 mg/L | >90 |
Experimental Protocols
Generalized Synthesis of a Pyrimidin-4-amine Derivative
The following protocol outlines a general method for the synthesis of N-substituted pyrimidin-4-amine derivatives from a chloropyrimidine precursor.
Caption: Generalized synthetic workflow for pyrimidin-4-amine derivatives.
Procedure:
-
Reaction Setup: To a solution of the chloropyrimidine (1.0 mmol) in a suitable solvent such as isopropanol (20 mL), add the desired amine (1.5 mmol) and anhydrous potassium carbonate (1.0 mmol).
-
Reaction Conditions: Heat the mixture to reflux and stir overnight. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure pyrimidin-4-amine derivative.[9]
In Vitro Antifungal Assay using the Poisoned Food Technique
This protocol describes a method for evaluating the antifungal activity of synthesized compounds against phytopathogenic fungi like Rhizoctonia solani.[10][11][12]
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.
-
Compound Incorporation: Dissolve the test compounds in a minimal volume of acetone to create stock solutions. Add appropriate volumes of the stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare a control set of plates containing PDA with an equivalent amount of acetone.
-
Plate Pouring: Pour the PDA, with and without the test compounds, into sterile Petri plates and allow them to solidify.
-
Inoculation: From a 3-5 day old culture of the test fungus, cut 5 mm mycelial plugs from the leading edge of the colony. Place one plug, mycelial side down, in the center of each prepared PDA plate.
-
Incubation: Incubate the plates at 28 ± 1°C until the mycelial growth in the control plates reaches the edge of the plate.
-
Data Collection and Analysis: Measure the diameter of the fungal colony in both the control and treated plates. Calculate the percentage of growth inhibition using the formula: Percent Inhibition = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100 The EC50 value can then be determined by regression analysis of the inhibition data obtained from a series of concentrations.
Insecticidal Bioassay using the Leaf-Dip Method
This protocol is designed to assess the insecticidal properties of the synthesized compounds against chewing insects such as the Oriental armyworm (Mythimna separata).[13][14]
Caption: Workflow for the leaf-dip insecticidal bioassay.
Procedure:
-
Solution Preparation: Dissolve the test compounds in acetone to create stock solutions. Prepare a series of aqueous dilutions from the stock solutions to achieve the desired test concentrations. Add a non-ionic surfactant (e.g., 0.1% Tween-80) to all dilutions to ensure uniform wetting of the leaf surface.
-
Leaf Treatment: Dip fresh, excised leaves (e.g., corn or cabbage) into the test solutions for approximately 10 seconds. Allow the leaves to air dry completely. For the control group, dip leaves in a solution containing only water, acetone, and the surfactant.
-
Insect Exposure: Place the dried, treated leaves into ventilated containers (e.g., Petri dishes lined with moist filter paper). Introduce a known number of third-instar larvae (e.g., 10 per replicate) into each container.
-
Incubation: Maintain the containers in a controlled environment with a temperature of 25 ± 2°C, a relative humidity of 60-70%, and a defined photoperiod.
-
Mortality Assessment: Assess larval mortality at 24, 48, and 72 hours after the initial exposure. Larvae are considered dead if they are unable to move when gently prodded with a fine brush.
-
Data Analysis: Calculate the average mortality for each concentration and correct for any mortality in the control group using Abbott's formula. The LC50 value can be determined through probit analysis of the dose-response data.
References
- 1. Florpyrauxifen-benzyl | C20H14Cl2F2N2O3 | CID 70495450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. mdpi.com [mdpi.com]
- 5. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 7. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. researchtrend.net [researchtrend.net]
- 12. biochemjournal.com [biochemjournal.com]
- 13. Synthesis, Larvicidal Activities and Antifungal Activities of Novel Chlorantraniliprole Derivatives and Their Target in the Ryanodine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2,6-Difluoropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of 2,6-Difluoropyrimidin-4-amine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a robust two-step process commencing with the fluorination of 2,4,6-trichloropyrimidine to yield 2,4,6-trifluoropyrimidine, followed by a regioselective amination at the C4 position to produce the final product. This protocol is designed to be scalable for industrial production, focusing on yield, purity, and operational efficiency.
Introduction
This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents. The procedure outlined below is based on established chemical transformations, optimized for large-scale production. The first step involves a halogen exchange (Halex) reaction, and the second step is a nucleophilic aromatic substitution (SNAr).
Overall Reaction Scheme
The synthesis pathway involves two primary transformations:
-
Fluorination: Conversion of 2,4,6-trichloropyrimidine to 2,4,6-trifluoropyrimidine.
-
Amination: Selective reaction of 2,4,6-trifluoropyrimidine with ammonia to form this compound.
Caption: Overall synthesis workflow for this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of 2,4,6-Trifluoropyrimidine
This procedure is adapted from a patented industrial process for the efficient fluorination of 2,4,6-trichloropyrimidine.[1]
Materials and Equipment:
-
Large-scale glass-lined reactor equipped with a mechanical stirrer, heating/cooling system, condenser, and a temperature probe.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Vacuum distillation apparatus.
Reagents:
-
2,4,6-Trichloropyrimidine
-
Anhydrous Potassium Fluoride (KF)
-
Tetramethylene Sulfone (Sulfolane), freshly distilled
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,4,6-Trichloropyrimidine (1.0 eq) | [1] |
| Fluorinating Agent | Anhydrous Potassium Fluoride (4.1 eq) | [1] |
| Solvent | Tetramethylene Sulfone (Sulfolane) | [1] |
| Reaction Temperature | 120–127 °C | [1] |
| Reaction Time | 7 hours | [1] |
| Expected Yield | 85% | [1] |
| Product Purity | >99% (by VPC) | [1] |
Procedure:
-
Charging the Reactor: In a dry, inert atmosphere, charge the reactor with 2,4,6-trichloropyrimidine (e.g., 55.2 kg, 0.295 kmol), anhydrous potassium fluoride (e.g., 70.5 kg, 1.21 kmol), and freshly distilled tetramethylene sulfone (e.g., 175 L).[1]
-
Reaction: With vigorous stirring, heat the mixture to 120–127 °C and maintain this temperature for 7 hours.[1] Monitor the reaction progress by analyzing aliquots (e.g., by GC-MS) for the disappearance of the starting material.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to approximately 40 °C. Filter the reaction mixture to remove the inorganic salts (KCl and excess KF).[1]
-
Salt Wash: Wash the collected inorganic salt cake with a small amount of fresh sulfolane or a suitable solvent to recover any trapped product. Combine the wash with the main filtrate.
-
Product Isolation: The filtrate, containing the product dissolved in sulfolane, is transferred to a vacuum distillation apparatus.
-
Distillation: Distill the product under reduced pressure. 2,4,6-trifluoropyrimidine is a clear, colorless liquid.[1] Collect the fraction boiling at the appropriate temperature and pressure (e.g., 59-60 °C at 183 mmHg).[1]
-
Analysis: Confirm the purity of the isolated product using Vapor Phase Chromatography (VPC), Nuclear Magnetic Resonance (NMR), and mass spectroscopy.[1]
Caption: Experimental workflow for the synthesis of 2,4,6-trifluoropyrimidine.
Step 2: Large-Scale Synthesis of this compound
This procedure involves the regioselective amination of 2,4,6-trifluoropyrimidine. The reaction with ammonia preferentially occurs at the C4 position.
Materials and Equipment:
-
Pressure-rated, jacketed reactor with a mechanical stirrer, cooling system, and appropriate sensors.
-
Centrifuge or filtration unit.
-
Drying oven.
Reagents:
-
2,4,6-Trifluoropyrimidine
-
Aqueous Ammonia (28-30% solution)
-
Suitable organic solvent (e.g., Acetonitrile or Tetrahydrofuran)
Quantitative Data:
| Parameter | Value | Reference / Rationale |
| Starting Material | 2,4,6-Trifluoropyrimidine (1.0 eq) | - |
| Aminating Agent | Aqueous Ammonia (excess) | To drive the reaction to completion |
| Solvent | Acetonitrile or THF | Common solvent for SNAr reactions |
| Reaction Temperature | 0–10 °C | To control exotherm and improve selectivity |
| Reaction Time | 2–4 hours | Typical for amination of activated rings |
| Expected Yield | ~70-80% (of major isomer) | Based on typical isomer ratios[2] |
| Product Purity | >98% (after purification) | Standard for pharmaceutical intermediates |
Procedure:
-
Charging the Reactor: Charge the reactor with a suitable solvent such as acetonitrile and cool the jacket to 0–5 °C.
-
Addition of Trifluoropyrimidine: Add 2,4,6-trifluoropyrimidine (1.0 equivalent) to the cooled solvent with stirring.
-
Addition of Ammonia: Slowly add an excess of concentrated aqueous ammonia (e.g., 2-3 equivalents) to the reactor, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.
-
Reaction: Stir the mixture at 0–10 °C for 2–4 hours. Monitor the reaction by HPLC or GC-MS until the starting material is consumed. The reaction yields a mixture of 4-amino-2,6-difluoropyrimidine and 2-amino-4,6-difluoropyrimidine, typically in a ratio of approximately 4:1.[2]
-
Work-up: Once the reaction is complete, add water to the reaction mixture to dissolve any ammonium fluoride salts formed.
-
Extraction (Optional): If necessary, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover all the product.
-
Crystallization/Purification: Concentrate the organic phase under reduced pressure. The resulting crude solid, which is a mixture of isomers, can be purified by recrystallization from a suitable solvent system (e.g., toluene, or an ethanol/water mixture) to isolate the desired this compound, which is typically less soluble than the 2-amino isomer.
-
Drying: Filter the purified solid, wash with a cold solvent, and dry under vacuum at 40–50 °C to a constant weight.
-
Analysis: Confirm the identity and purity of the final product using NMR, HPLC, and melting point analysis.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Derivatization of 2,6-Difluoropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of the amino group on 2,6-difluoropyrimidin-4-amine. This compound is a valuable building block in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. The following protocols describe common and effective methods for N-acylation, N-sulfonylation, and N-alkylation of the primary amino group.
Introduction
This compound is a fluorinated heterocyclic amine that serves as a key intermediate in the synthesis of various biologically active molecules. The presence of the electron-withdrawing fluorine atoms activates the pyrimidine ring, influencing its chemical reactivity and the properties of its derivatives. Derivatization of the 4-amino group is a common strategy to introduce diverse functionalities, enabling the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. These protocols offer starting points for the synthesis of libraries of novel compounds for screening and lead optimization.
General Experimental Workflow
The general workflow for the derivatization of this compound involves the reaction of the starting material with an appropriate electrophile, followed by workup and purification of the desired product. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Caption: General workflow for the derivatization of this compound.
N-Acylation of this compound
N-acylation is a fundamental transformation that introduces an amide functionality. This can be achieved using various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct.
Protocol: N-Acetylation with Acetic Anhydride
This protocol describes the synthesis of N-(2,6-difluoropyrimidin-4-yl)acetamide.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-(2,6-difluoropyrimidin-4-yl)acetamide.
Protocol: N-Benzoylation with Benzoyl Chloride
This protocol describes the synthesis of N-(2,6-difluoropyrimidin-4-yl)benzamide using the Schotten-Baumann reaction conditions.
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1.0 eq) in DCM.
-
Add pyridine (1.5 eq) and cool the mixture to 0 °C.
-
Add benzoyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to yield N-(2,6-difluoropyrimidin-4-yl)benzamide.
| Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Acetic Anhydride | Pyridine | DCM | 0 to RT | 5 | 85 |
| Benzoyl Chloride | Pyridine | DCM | 0 to RT | 16 | 92 |
N-Sulfonylation of this compound
N-sulfonylation introduces a sulfonamide group, a common pharmacophore in many drugs. This is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base.
Protocol: N-Tosylation with p-Toluenesulfonyl Chloride
This protocol details the synthesis of N-(2,6-difluoropyrimidin-4-yl)-4-methylbenzenesulfonamide.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine (as both solvent and base).
-
Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Dilute the mixture with DCM and wash with 1 M HCl to remove excess pyridine.
-
Subsequently, wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure sulfonamide product.
Protocol: N-Mesylation with Methanesulfonyl Chloride
This protocol describes the synthesis of N-(2,6-difluoropyrimidin-4-yl)methanesulfonamide.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The crude product can be purified by recrystallization or column chromatography to give the desired N-mesylated product.
| Sulfonylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| p-Toluenesulfonyl Chloride | Pyridine | DCM/Pyridine | 0 to RT | 16 | 88 |
| Methanesulfonyl Chloride | Triethylamine | DCM | 0 to RT | 4 | 90 |
N-Alkylation of this compound
N-alkylation introduces an alkyl or substituted alkyl group on the amino nitrogen. This can be accomplished through direct alkylation with an alkyl halide or via reductive amination.
Protocol: Direct N-Alkylation with an Alkyl Halide
This protocol provides a general method for the synthesis of N-alkyl-2,6-difluoropyrimidin-4-amines. Direct alkylation can sometimes lead to over-alkylation, so careful control of stoichiometry and reaction conditions is necessary.
Caption: Reaction scheme for the direct N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) and heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by TLC. Upon completion (typically 6-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to isolate the mono-alkylated product.
Protocol: Reductive Amination with an Aldehyde
Reductive amination is a two-step, one-pot process involving the formation of an imine intermediate followed by its reduction to the amine. This method is often preferred for the synthesis of secondary amines as it avoids over-alkylation.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde (1.1 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash chromatography to yield the N-alkylated product.
| Alkylation Method | Electrophile/Reagent | Reducing Agent | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Direct Alkylation | Methyl Iodide | - | K₂CO₃ | DMF | 70 | 8 | 75 |
| Direct Alkylation | Benzyl Bromide | - | Cs₂CO₃ | MeCN | 80 | 6 | 82 |
| Reductive Amination | Benzaldehyde | STAB | Acetic Acid | DCE | RT | 18 | 89 |
Characterization Data
All synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.
-
¹H NMR and ¹³C NMR: To confirm the structure of the derivatized product.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.
-
Reactions involving volatile or toxic reagents should be performed with appropriate caution.
Application Notes and Protocols for Kinase Inhibitors Derived from 2,6-Difluoropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,6-difluoropyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of potent and selective kinase inhibitors. The fluorine substitutions at the 2 and 6 positions of the pyrimidine ring can enhance binding affinity and modulate the physicochemical properties of the resulting compounds. This document provides detailed application notes and experimental protocols for kinase inhibitors derived from this scaffold, with a focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.
Target Kinase: IRAK4
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the signal transduction of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs)[1][2]. As an upstream kinase in the MyD88-dependent signaling pathway, IRAK4 is a high-value target for the development of therapeutics for a range of inflammatory and autoimmune diseases, as well as certain cancers[1][2]. Inhibitors based on the aminopyrimidine core have demonstrated significant potential in targeting IRAK4[3].
Quantitative Data Summary
The following table summarizes the in vitro potency of a representative IRAK4 inhibitor derived from a 2,6-diaminopyrimidine scaffold, a close analog of the this compound core.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| 16 | IRAK4 | 27 | Biochemical | [3] |
| 31 | IRAK4 | 93 | Biochemical | [3] |
Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway.
Experimental Protocols
Synthesis of an Aminopyrimidine-based IRAK4 Inhibitor
This protocol describes a general synthetic route for creating a library of IRAK4 inhibitors based on a diaminopyrimidine scaffold, which can be adapted from a this compound starting material through nucleophilic aromatic substitution (SNAr).
Materials:
-
2,6-Dihalopyrimidine (e.g., 2,4,6-trichloropyrimidine as a precursor)
-
Primary or secondary amines
-
Palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., X-Phos) for Buchwald-Hartwig coupling
-
Base (e.g., K2CO3, DIPEA)
-
Anhydrous solvent (e.g., n-BuOH, DMSO)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
First Nucleophilic Substitution: Dissolve the 2,6-dihalopyrimidine in a suitable solvent. Add the first amine and a base. Heat the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).
-
Purification: After cooling, purify the monosubstituted intermediate by extraction and column chromatography.
-
Second Substitution/Coupling: To the purified intermediate, add the second amine, a base, and, if necessary, a palladium catalyst and ligand for cross-coupling reactions. Heat the reaction mixture until completion.
-
Final Purification: Purify the final product using column chromatography to yield the desired kinase inhibitor.
Note: Reaction conditions such as temperature, time, and choice of base and solvent should be optimized for specific substrates.
IRAK4 Biochemical Kinase Assay (Luminescence-based)
This assay determines the in vitro potency of the synthesized compounds by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human IRAK4 kinase
-
Peptide substrate for IRAK4
-
ATP
-
Assay buffer (e.g., HEPES, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader capable of luminescence detection
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Difluoropyrimidin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of 2,6-Difluoropyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This process typically involves the reaction of 2,4,6-trifluoropyrimidine with an ammonia source. The fluorine atom at the C4 position is more susceptible to nucleophilic attack compared to the C2 and C6 positions, leading to the desired product.
Q2: I am experiencing a low yield in my reaction. What are the potential causes and how can I improve it?
Low yields can arise from several factors, including incomplete reaction, suboptimal reaction temperature, catalyst deactivation, or poor quality of starting materials. To improve the yield, consider the following:
-
Reaction Temperature: Ensure the reaction is conducted at the optimal temperature. For SNAr reactions, temperature control is crucial to prevent side reactions.
-
Reagent Purity: Use high-purity 2,4,6-trifluoropyrimidine and a reliable source of ammonia.
-
Solvent Choice: The solvent can significantly impact the reaction. Polar aprotic solvents like DMSO or DMF are often used in SNAr reactions.
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and ensure it goes to completion.
Q3: I am observing the formation of side products. How can I minimize them?
Side product formation is a common issue in pyrimidine synthesis. Potential side reactions include di- or tri-substituted products where ammonia displaces more than one fluorine atom. To minimize these:
-
Control Stoichiometry: Use a controlled amount of the ammonia source to favor mono-substitution.
-
Optimize Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the desired product.
-
Order of Addition: A slow, controlled addition of the nucleophile (ammonia source) to the electrophile (2,4,6-trifluoropyrimidine) can help in minimizing the formation of over-reacted products.
Q4: What is the best method for purifying the final product?
Purification of this compound can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a silica gel stationary phase with a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) is commonly employed.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time and monitor progress by TLC/LC-MS. |
| Suboptimal reaction temperature | Optimize the reaction temperature. A gradual increase might improve the yield, but be cautious of increased side product formation. | |
| Poor quality of starting materials | Ensure the purity of 2,4,6-trifluoropyrimidine and the ammonia source. | |
| Inefficient stirring | Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture. | |
| Formation of Multiple Products | Over-amination (di- or tri-substitution) | Carefully control the stoichiometry of the ammonia source. Consider using a slight excess of 2,4,6-trifluoropyrimidine. |
| Hydrolysis of fluoro groups | Ensure anhydrous reaction conditions if water-sensitive intermediates are possible. | |
| Difficulty in Product Isolation | Product is soluble in the work-up solvent | After quenching the reaction, adjust the pH to precipitate the product. Use an appropriate extraction solvent. |
| Formation of an emulsion during extraction | Wash the organic layer with brine to break up emulsions. | |
| Inconsistent Results | Variability in reagent quality | Use reagents from a consistent and reliable source. |
| Atmospheric moisture | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if using moisture-sensitive reagents. |
Experimental Protocols
A plausible synthetic route for 4,6-difluoro-N-methylpyrimidin-2-amine is via a nucleophilic aromatic substitution (SNAr) reaction starting from 2,4,6-trifluoropyrimidine and reacting it with a methylamine solution.[1] A similar approach can be adapted for the synthesis of this compound using an ammonia source.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2,4,6-trifluoropyrimidine (1 equivalent) in a suitable polar aprotic solvent (e.g., DMSO, DMF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of the ammonia source (e.g., aqueous ammonia, ammonium hydroxide, 1-1.2 equivalents) dropwise to the stirred solution of 2,4,6-trifluoropyrimidine.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-water. The product may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Table 1: Summary of Reaction Parameters for SNAr Amination
| Parameter | Typical Range |
| Starting Material | 2,4,6-Trifluoropyrimidine |
| Nucleophile | Ammonia source (e.g., NH4OH) |
| Stoichiometry (Nucleophile:Substrate) | 1:1 to 1.2:1 |
| Solvent | DMSO, DMF, NMP |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 24 hours |
| Typical Yield | 60 - 85% (Varies with conditions) |
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
common side products in the synthesis of 4-amino-2,6-difluoropyrimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-amino-2,6-difluoropyrimidine.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 4-amino-2,6-difluoropyrimidine, focusing on the typical synthetic route involving the amination of 2,4,6-trifluoropyrimidine.
Issue 1: Low Yield of the Desired 4-amino-2,6-difluoropyrimidine
Low yields can be attributed to several factors, including the formation of side products, incomplete reaction, or loss of product during workup and purification.
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter that influences the regioselectivity of the amination. It is crucial to maintain a consistent and optimized temperature throughout the reaction. For analogous reactions with other nucleophiles, lower temperatures are often favored to improve selectivity. |
| Incorrect Stoichiometry | An inappropriate ratio of ammonia to 2,4,6-trifluoropyrimidine can lead to incomplete conversion or the formation of di-substituted byproducts. A slight excess of the aminating agent is often recommended. |
| Poor Quality Starting Material | Impurities in the 2,4,6-trifluoropyrimidine starting material can lead to undesired side reactions and lower the yield of the target compound. Ensure the starting material is of high purity. |
| Product Loss During Workup | The workup procedure, including quenching and extraction, should be optimized to minimize the loss of the product. Ensure appropriate pH adjustments and solvent selection for efficient extraction. |
Issue 2: Presence of Significant Impurities in the Final Product
The most common impurity is the isomeric byproduct, 2-amino-4,6-difluoropyrimidine. Other potential impurities include unreacted starting material and hydrolysis products.
| Possible Cause | Suggested Solution |
| Formation of 2-amino-4,6-difluoropyrimidine | The reaction of 2,4,6-trifluoropyrimidine with ammonia is known to produce a mixture of 4-amino and 2-amino isomers, reportedly in a 4:1 ratio. To favor the formation of the 4-amino isomer, careful control of reaction conditions, particularly temperature, is essential. Lower temperatures may enhance the regioselectivity. |
| Unreacted 2,4,6-trifluoropyrimidine | Monitor the reaction progress using analytical techniques such as TLC, GC-MS, or HPLC to ensure the reaction goes to completion. Adjusting the reaction time or temperature may be necessary. |
| Hydrolysis of Starting Material or Product | The presence of water in the reaction mixture can lead to the hydrolysis of the fluorine substituents on the pyrimidine ring, forming hydroxy- or dihydroxy-pyrimidine derivatives. Ensure the use of anhydrous solvents and reagents to minimize hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in the synthesis of 4-amino-2,6-difluoropyrimidine?
The main side product is the constitutional isomer, 2-amino-4,6-difluoropyrimidine . This arises from the nucleophilic attack of ammonia at the C2 position of the 2,4,6-trifluoropyrimidine ring instead of the C4 position. The reaction of 2,4,6-trifluoropyrimidine with ammonia has been reported to yield the 4-amino and 2-amino isomers in a 4:1 ratio[1]. Other potential, though less common, side products could include di-substituted products (2,4-diamino-6-fluoropyrimidine) if the reaction conditions are too harsh, and hydrolysis products if water is present.
Q2: How can I control the regioselectivity to favor the formation of 4-amino-2,6-difluoropyrimidine?
Controlling the regioselectivity is a key challenge. Based on studies of similar reactions, the following factors are crucial:
-
Temperature: This is often the most critical factor. Lower reaction temperatures generally favor the formation of the thermodynamically more stable isomer. It is recommended to perform the reaction at a controlled low temperature (e.g., 0-5 °C) to potentially increase the ratio of the 4-amino isomer.
-
Solvent: The choice of solvent can influence the regioselectivity. Aprotic solvents are commonly used for such reactions.
-
Rate of Addition: Slow and controlled addition of the ammonia source can help maintain a consistent reaction temperature and prevent localized overheating, which could lead to the formation of the undesired 2-amino isomer.
Q3: How can I confirm the identity of the desired product and the isomeric impurity?
A combination of spectroscopic methods is essential for distinguishing between the 4-amino and 2-amino isomers:
-
NMR Spectroscopy: 1H, 13C, and 19F NMR are powerful tools. The chemical shifts of the ring proton and carbons will differ between the two isomers due to the different positions of the amino group. 19F NMR can be particularly useful for distinguishing the electronic environment of the fluorine atoms.
-
Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns in techniques like GC-MS with Electron Ionization (EI) may differ, aiding in their identification.
-
Chromatography: HPLC and GC can be used to separate the isomers, and their retention times will be different.
Q4: What are the recommended methods for purifying 4-amino-2,6-difluoropyrimidine?
Separating the 4-amino and 2-amino isomers can be challenging due to their similar physical properties.
-
Recrystallization: This can be an effective method if a suitable solvent system is identified that allows for the preferential crystallization of the desired 4-amino isomer.
-
Column Chromatography: Flash column chromatography on silica gel can be used to separate the isomers. Careful selection of the eluent system is critical to achieve good separation.
-
Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) is a powerful technique for separating isomers.
Experimental Protocols
Synthesis of 4-amino-2,6-difluoropyrimidine
This protocol is a general guideline based on the amination of similar trihalopyrimidines. Optimization of reaction conditions is recommended.
-
Materials:
-
2,4,6-trifluoropyrimidine
-
Ammonia solution (e.g., 28-30% in water or a solution of ammonia in an organic solvent)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dioxane, or Acetonitrile)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2,4,6-trifluoropyrimidine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to the desired temperature (e.g., 0-5 °C) using an ice-salt bath.
-
Slowly add the ammonia solution dropwise to the stirred reaction mixture via the dropping funnel, ensuring the temperature does not rise significantly.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified period (e.g., 2-4 hours).
-
Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Analyze the crude product by NMR or GC-MS to determine the isomeric ratio.
-
Purify the crude product by recrystallization or column chromatography to isolate the desired 4-amino-2,6-difluoropyrimidine.
-
Visualizations
Caption: Workflow for the synthesis of 4-amino-2,6-difluoropyrimidine.
References
Technical Support Center: Purification of 2,6-Difluoropyrimidin-4-amine by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2,6-difluoropyrimidin-4-amine via recrystallization. Below, you will find troubleshooting guides, frequently asked questions, a detailed experimental protocol, and supporting data to facilitate your purification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of recrystallizing this compound?
A1: Recrystallization is a crucial purification technique to remove impurities that may be present after the synthesis of this compound. Achieving high purity is essential for its use in subsequent chemical reactions, analytical testing, and to ensure the quality and reliability of downstream applications in drug development and other research areas.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: A suitable recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at lower temperatures. Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For polar, fluorinated compounds like this compound, polar protic solvents are often a good starting point.[1] It is advisable to perform small-scale solvent screening experiments to identify the optimal solvent or solvent system.
Q3: My this compound is not dissolving in the hot solvent. What should I do?
A3: If the compound does not dissolve, you can try adding more solvent in small portions. If it remains insoluble even with a significant amount of solvent, you may need to select a different solvent in which it has higher solubility at elevated temperatures.
Q4: Can I use a solvent mixture for recrystallization?
A4: Yes, a two-solvent system can be very effective. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then gently heated until it becomes clear again and allowed to cool slowly.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No crystals form after cooling. | The solution is not supersaturated (too much solvent was added). | Re-heat the solution to evaporate some of the solvent and increase the concentration. Then, allow it to cool slowly again. If this fails, the solvent can be removed entirely by rotary evaporation, and the recrystallization can be re-attempted.[2] |
| Nucleation is inhibited. | Try to induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. Alternatively, add a "seed crystal" of pure this compound to the solution.[2] | |
| The compound "oils out" instead of forming crystals. | The solution is cooling too rapidly. | Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling process.[1] |
| The solution is too concentrated. | Reheat the solution to dissolve the oil, add a small amount of additional solvent to decrease the concentration, and then allow it to cool slowly.[3] | |
| The presence of impurities is disrupting crystal lattice formation. | Consider pre-purifying the compound using another technique, such as column chromatography, before recrystallization. | |
| The recrystallization yield is low. | Too much solvent was used, causing a significant amount of the compound to remain in the mother liquor. | Use the minimum amount of hot solvent necessary to fully dissolve the compound.[3] |
| Premature crystallization occurred during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. | |
| The purified crystals are colored. | Colored impurities have similar solubility to the product. | Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to crystallize.[3] |
Estimated Solubility Data
| Solvent | Estimated Solubility at 25 °C | Estimated Solubility at Boiling Point | Notes |
| Water | Slightly Soluble | Moderately Soluble | Potential for hydrogen bonding. |
| Ethanol | Sparingly Soluble | Soluble | A good candidate for single-solvent recrystallization.[1] |
| Ethyl Acetate | Sparingly Soluble | Soluble | May be a suitable solvent. |
| Acetone | Moderately Soluble | Very Soluble | May retain too much solute at low temperatures. |
| Toluene | Poorly Soluble | Sparingly Soluble | Less polar, may be a good anti-solvent. |
| Heptane/Hexane | Insoluble | Poorly Soluble | Good as an anti-solvent in a two-solvent system. |
| Dichloromethane | Sparingly Soluble | Soluble | Lower boiling point may be a consideration. |
| N,N-Dimethylformamide (DMF) | Soluble | Very Soluble | High boiling point; may be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Very Soluble | Very high boiling point; generally avoided for recrystallization unless necessary. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the purification of this compound by recrystallization. The choice of solvent and specific volumes should be optimized based on preliminary small-scale trials.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate with stirring)
-
Glass funnel and filter paper (for hot filtration, if necessary)
-
Büchner funnel and flask (for vacuum filtration)
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and gently heat the mixture with stirring until the solid dissolves completely. If the solid does not fully dissolve, add small additional portions of the hot solvent until a clear solution is obtained.
-
Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, solid byproducts), perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a glass funnel with filter paper. Pour the hot solution through the pre-heated funnel into the clean flask. This step should be performed quickly to avoid premature crystallization.
-
Crystallization: Cover the flask containing the clear solution and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath for at least 30 minutes.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly. This can be done by leaving them in the Büchner funnel with the vacuum running for some time, followed by drying in a vacuum oven.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
troubleshooting failed reactions of 2,6-Difluoropyrimidin-4-amine
Welcome to the technical support center for 2,6-Difluoropyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during chemical reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The primary reactive sites on this compound are the two fluorine atoms at the C2 and C6 positions and the amino group at the C4 position. The fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), while the amino group can act as a nucleophile, for example, in Buchwald-Hartwig amination reactions. The pyrimidine ring itself is electron-deficient, which enhances its reactivity towards nucleophiles.
Q2: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is not working. What are the common causes of failure?
Failure of palladium-catalyzed cross-coupling reactions can be attributed to several factors:
-
Catalyst and Ligand Choice: The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. For electron-deficient substrates like fluorinated pyrimidines, specialized ligands such as Xantphos, t-BuXPhos, or Josiphos-type ligands are often more effective than standard ligands like PPh₃.
-
Base Selection: The choice of base (e.g., K₂CO₃, Cs₂CO₃, NaOt-Bu) is crucial and depends on the specific reaction. Stronger, non-nucleophilic bases are often required, but they can also lead to side reactions if not chosen carefully.
-
Solvent and Temperature: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. Common solvents include dioxane, toluene, and THF. The reaction temperature may need to be optimized; insufficient heat can lead to a sluggish reaction, while excessive heat can cause decomposition.
-
Reagent Quality: Ensure the purity of all reagents, including the this compound, the coupling partner, and the catalyst. Impurities can poison the catalyst.
Q3: I am observing the formation of multiple products in my reaction. What are the likely side reactions?
Common side reactions include:
-
Hydrodefluorination: Replacement of a fluorine atom with a hydrogen atom, leading to a defluorinated byproduct. This can be promoted by certain catalysts and reaction conditions.
-
Protodeborylation (in Suzuki reactions): The boronic acid partner reacts with a proton source (e.g., water) to be replaced by a hydrogen atom.
-
Homocoupling: The coupling of two molecules of the boronic acid or the aryl halide.
-
Competitive SNAr: Nucleophiles present in the reaction mixture (e.g., the base, solvent, or even the amine coupling partner) can displace one or both fluorine atoms through a non-catalyzed SNAr pathway.
Q4: Do I need to protect the 4-amino group before running my reaction?
The necessity of protecting the 4-amino group depends on the reaction conditions and the other reagents involved. In many cross-coupling reactions, the amino group can remain unprotected. However, if you are using highly reactive electrophiles or strong bases that might deprotonate the amine and lead to side reactions, protection with a suitable group like Boc (tert-butyloxycarbonyl) might be necessary. The decision to protect should be made on a case-by-case basis, considering the planned synthetic route.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki Coupling
If you are experiencing low or no yield in a Suzuki coupling reaction with this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Suzuki Coupling
Caption: Troubleshooting workflow for failed Suzuki coupling reactions.
Detailed Troubleshooting Steps:
-
Verify Reagent Purity:
-
This compound: Ensure it is pure and dry.
-
Boronic Acid/Ester: Check for signs of decomposition (protodeboronation). Use freshly opened or purified material.
-
Palladium Catalyst: Use a fresh, active catalyst. Some catalysts are air-sensitive.
-
Base: Ensure the base is anhydrous and of high purity.
-
-
Ensure Inert Atmosphere:
-
Thoroughly degas the solvent to remove oxygen, which can deactivate the palladium catalyst.
-
Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
-
Optimize Reaction Conditions:
-
Catalyst/Ligand: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system. For electron-deficient heteroaryl halides, catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands often give better results.
-
Base: The choice of base is critical. If using a weaker base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or K₃PO₄.
-
Solvent: Aprotic polar solvents like dioxane, DMF, or toluene are commonly used. Sometimes a co-solvent of water is necessary.
-
Temperature: Gradually increase the reaction temperature. Some Suzuki couplings require heating to 80-120 °C.
-
Issue 2: Unsuccessful Buchwald-Hartwig Amination
For failed Buchwald-Hartwig amination reactions, the following guide can help identify and resolve the issue.
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for failed Buchwald-Hartwig reactions.
Detailed Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
The reactivity of C-F bonds in palladium-catalyzed amination is lower than C-Cl or C-Br bonds. Therefore, a highly active catalyst system is likely required.
-
Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
-
Bulky, electron-rich ligands such as t-BuXPhos, RuPhos, or BrettPhos are often necessary for coupling with challenging substrates.
-
-
Base Selection:
-
A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.
-
Ensure the base is fully dissolved in the reaction mixture. Poor solubility can lead to inconsistent results.
-
-
Amine Coupling Partner:
-
Highly sterically hindered amines or weakly nucleophilic amines may require more forcing conditions or specialized catalyst systems.
-
-
Consider SNAr as a Competing Pathway:
-
The electron-deficient nature of the 2,6-difluoropyrimidine ring makes it susceptible to SNAr. The amine coupling partner or the base could act as a nucleophile and displace the fluorine atoms directly. If this is observed, adjusting the reaction temperature or using a less nucleophilic base might be necessary.
-
Data Presentation
The following table summarizes typical reaction conditions for related dihalopyrimidine systems, which can serve as a starting point for optimizing reactions with this compound.
| Reaction Type | Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | ~70 |
| Suzuki | 2,4-Dichloropyrimidine | Arylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF | 100 | 60-90 |
| Buchwald-Hartwig | 2-Chloropyrimidine | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 80-95 |
| Buchwald-Hartwig | 4,6-Dichloropyrimidine | Secondary Amine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 110 | 75-90 |
| SNAr | 2,4-Dichloropyrimidine | Primary Amine | - | - | K₂CO₃ | EtOH | Reflux | 85-95 |
Experimental Protocols
General Protocol for a Trial Suzuki Coupling Reaction
This protocol provides a starting point for a Suzuki coupling reaction. Optimization of reagents and conditions will likely be necessary.
Reaction Setup Workflow
Caption: General workflow for setting up a Suzuki coupling reaction.
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., dioxane/water 4:1).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if required.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for a Trial Buchwald-Hartwig Amination
This protocol provides a starting point for a Buchwald-Hartwig amination. Optimization is likely required.
Procedure:
-
To a dry reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (e.g., dioxane).
-
Add this compound (1.0 eq) and the amine coupling partner (1.1 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through a pad of celite, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Technical Support Center: Optimization of Reaction Conditions for Fluorination of Pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the fluorination of pyrimidines.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the fluorination of pyrimidines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of Fluorinated Pyrimidine
Question: My fluorination reaction is resulting in a low yield of the desired pyrimidine product. What are the common causes and how can I improve the yield?
Answer: Low yields in pyrimidine fluorination are a frequent challenge and can stem from several factors related to the choice of fluorinating agent, reaction conditions, and the stability of the starting materials and products.
Potential Causes & Solutions:
-
Fluorinating Agent: The choice and handling of the fluorinating agent are critical.
-
Reactivity: Highly reactive agents like elemental fluorine can be non-selective and hazardous, while milder agents may require harsher conditions that can lead to decomposition.[1] Electrophilic fluorinating agents like Selectfluor™ are often a good balance of reactivity and handling safety.[2]
-
Stability: N-F reagents such as Selectfluor™ can degrade if not stored under anhydrous conditions.[1] Ensure the reagent is fresh and handled in a dry, inert atmosphere.
-
-
Reaction Conditions:
-
Solvent: The solvent plays a crucial role. Protic solvents can react with the fluorinating agent.[1] Anhydrous polar aprotic solvents like acetonitrile or DMF are generally preferred.[1] However, be aware that Selectfluor can react exothermically with DMF, pyridine, and DMSO.[3][4]
-
Temperature: Fluorination reactions can be highly exothermic.[1] Inadequate temperature control can lead to side reactions and decomposition. It is often beneficial to screen a range of temperatures to find the optimal conditions.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times may increase the formation of byproducts.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to determine the optimal time.[1]
-
-
Purity of Starting Materials:
-
Moisture: The presence of moisture can quench the fluorinating agent and lead to undesirable side reactions.[1] Ensure that the pyrimidine substrate and solvent are thoroughly dried before use.
-
Troubleshooting Workflow for Low Yield:
The following diagram outlines a systematic approach to diagnosing the cause of low yield in a pyrimidine fluorination reaction.
Caption: Troubleshooting workflow for low yield in pyrimidine fluorination.
Issue 2: Poor Regioselectivity in C-H Fluorination
Question: My C-H fluorination of a substituted pyrimidine is yielding a mixture of isomers. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the C-H fluorination of pyrimidines is a common challenge, as the electronic and steric properties of substituents on the ring influence the site of fluorination.
Potential Causes & Solutions:
-
Directing Group Effects: The nature and position of existing substituents on the pyrimidine ring are the primary determinants of regioselectivity. Electron-donating groups can activate specific positions towards electrophilic attack, while electron-withdrawing groups can deactivate them.
-
Fluorinating Agent: Different fluorinating agents can exhibit varying degrees of selectivity. It may be beneficial to screen a selection of agents to find one that provides the desired regioselectivity for your specific substrate.
-
Reaction Conditions:
-
Temperature: Higher temperatures can sometimes lead to a decrease in selectivity. Running the reaction at a lower temperature may improve the regioselectivity.
-
Solvent: The solvent can influence the reaction pathway and, consequently, the regioselectivity. Experimenting with solvents of different polarities can be beneficial.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my fluorinated pyrimidine product from the reaction mixture. What are some common impurities and effective purification strategies?
Answer: Purification of fluorinated pyrimidines can be challenging due to the presence of unreacted starting materials, isomers, and other byproducts.
Common Impurities & Purification Strategies:
-
Unreacted Starting Materials: If the reaction has not gone to completion, the starting pyrimidine will be a major impurity. Monitor the reaction by TLC or HPLC to ensure complete conversion.
-
Isomeric Products: In cases of poor regioselectivity, the crude product will contain a mixture of isomers, which can be difficult to separate.
-
Chromatography: Careful optimization of column chromatography conditions (e.g., choice of stationary and mobile phase) is often necessary to separate isomers.
-
-
Byproducts from Side Reactions: Decomposition of the starting material or product, or reactions with the solvent, can lead to various byproducts.
-
Washing: Performing aqueous washes of the crude reaction mixture can help remove water-soluble impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Data Presentation
Table 1: Comparison of Electrophilic Fluorinating Agents for Pyrimidine Fluorination
| Fluorinating Agent | Abbreviation | Typical Substrates | General Observations | Reference |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | Electron-rich pyrimidines, uracils | Stable, easy to handle, widely applicable, generally provides good yields. | [2][5] |
| N-Fluorobenzenesulfonimide | NFSI | Activated pyrimidines, enol ethers | Effective and commonly used, reactivity is generally lower than cationic agents. | [5] |
| Elemental Fluorine | F₂ | Unactivated pyrimidines | Highly reactive but can be non-selective and requires specialized equipment. | [1][5] |
| Acetyl Hypofluorite | CH₃COOF | Uracil and cytosine derivatives | Effective but can be unstable and hazardous. |
Table 2: Influence of Solvent on Fluorination Yield
| Substrate | Fluorinating Agent | Solvent | Yield (%) | Reference |
| Uracil | Selectfluor™ | Acetonitrile | Good | [1] |
| Uracil | Selectfluor™ | DMF | Good | [1] |
| 2-Aminopyridine | Selectfluor™ | Water/Chloroform | Effective | [3] |
| 3,5-Disubstituted Pyridine | Rh(III) catalyst | Methanol | Low (Methoxy displacement) | [3] |
| 3,5-Disubstituted Pyridine | Rh(III) catalyst | Ethyl Acetate | High (Minimal byproduct) | [3] |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of Uracil using Selectfluor™
Materials:
-
Uracil
-
Selectfluor™
-
Anhydrous Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add uracil (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the uracil.
-
With vigorous stirring, add Selectfluor™ (1.1 eq) portion-wise at room temperature.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: HPLC Analysis of 5-Fluorouracil (5-FU)
This protocol provides a general guideline for the purity analysis of 5-Fluorouracil.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
A mixture of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). A common mobile phase is a mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) and methanol (95:5 v/v).[6][7][8][9][10]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 266 nm[6]
-
Column Temperature: Ambient
Procedure:
-
Prepare a standard solution of 5-FU of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the synthesized 5-FU in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the 5-FU peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the purity of the sample by comparing the peak area of the 5-FU in the sample to the total peak area of all components in the chromatogram.
Mandatory Visualization
Metabolic Pathway of 5-Fluorouracil (5-FU)
The following diagram illustrates the metabolic activation of 5-FU and its subsequent incorporation into DNA and RNA, leading to its cytotoxic effects. This pathway is a key consideration in drug development, as understanding the metabolism of fluorinated pyrimidines is crucial for predicting their efficacy and toxicity.[11][12]
Caption: Metabolic activation and mechanism of action of 5-Fluorouracil.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 6. rjptonline.org [rjptonline.org]
- 7. jfda-online.com [jfda-online.com]
- 8. An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Functionalization of Difluoropyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in the regioselective functionalization of difluoropyrimidines. The information is tailored for researchers, scientists, and drug development professionals engaged in the synthesis and modification of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for nucleophilic aromatic substitution (SNAr) on a 2,4-difluoropyrimidine core?
A1: Generally, the C4 position of 2,4-difluoropyrimidine is more reactive towards nucleophilic attack than the C2 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during C4 attack, where the negative charge can be effectively delocalized by both nitrogen atoms.[1] However, this selectivity can be influenced by the nature of the nucleophile, the solvent, and the presence of other substituents on the pyrimidine ring.
Q2: How do substituents on the pyrimidine ring affect the regioselectivity of SNAr reactions?
A2: Substituents can significantly alter the regioselectivity. Electron-donating groups at the C6 position can reverse the typical C4 selectivity, favoring substitution at the C2 position.[1] Conversely, electron-withdrawing groups at the C5 position generally enhance the preference for C4 substitution.[2]
Q3: In palladium-catalyzed cross-coupling reactions of 2,4-difluoropyrimidines, which position is typically more reactive?
A3: Similar to SNAr reactions, the C4 position is generally more reactive in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This is due to the favored oxidative addition of palladium to the C4-F bond.
Q4: Is it possible to achieve C2-selective cross-coupling on a 2,4-difluoropyrimidine?
A4: While challenging, C2-selective cross-coupling can be achieved under specific conditions. The use of bulky N-heterocyclic carbene (NHC) ligands with a palladium precatalyst has been shown to favor C2-selective thiolation on 2,4-dichloropyrimidines, a principle that can be extended to difluoropyrimidines. The choice of precatalyst is critical to suppress the competing C4-selective SNAr reaction.
Q5: What are the key challenges in the C-H functionalization of difluoropyrimidines?
A5: The main challenges are the inherent low reactivity of C-H bonds and achieving regioselectivity. The pyrimidine ring is electron-deficient, which makes it less susceptible to electrophilic C-H activation. Directing groups are often necessary to achieve regioselective C-H functionalization at a specific position.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Symptoms:
-
Formation of a mixture of C2 and C4 substituted isomers.
-
Inconsistent C4:C2 product ratios.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Sterically hindered nucleophile | A bulky nucleophile may favor attack at the less sterically hindered C4 position. If C2 selectivity is desired, consider using a less bulky nucleophile if the synthetic route allows. |
| Reaction Temperature | Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature to favor the kinetically controlled product. |
| Solvent Effects | The polarity of the solvent can influence the stability of the Meisenheimer intermediates and thus the regioselectivity. Screen a range of solvents with varying polarities (e.g., THF, DMF, DMSO). |
| Influence of Substituents | An electron-donating group at C6 can promote C2-selectivity. If your substrate has an electron-withdrawing group at C5, expect a strong preference for C4-substitution.[1][2] |
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Symptoms:
-
Incomplete conversion of the starting difluoropyrimidine.
-
Formation of significant amounts of side products (e.g., homocoupling of the boronic acid).
Possible Causes and Solutions:
| Possible Cause | Solution |
| Catalyst Deactivation | The nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation. The use of bulky, electron-rich phosphine ligands can help stabilize the active catalyst.[3] |
| Inappropriate Ligand | The choice of ligand is crucial for achieving good reactivity and selectivity. For Suzuki-Miyaura reactions, phosphine-based ligands like PPh3 or Buchwald's biaryl phosphine ligands are often effective. For C2-selectivity, consider bulky NHC ligands. |
| Base and Solvent System | The combination of base and solvent is critical. For Suzuki-Miyaura couplings, a base such as K2CO3 or K3PO4 in a solvent system like 1,4-dioxane/water is a good starting point.[4][5][6] |
| Quality of Reagents | Ensure that the boronic acid (or other coupling partner) is of high purity and that the solvents are anhydrous. |
Data Presentation
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines (A Model for Difluoropyrimidines)
| Nucleophile | Substituent at C5/C6 | Product Ratio (C4:C2) | Reference |
| Secondary Amine | -NO2 at C5 | >95:5 | [2] |
| Tertiary Amine | -NO2 at C5 | <5:95 | [2] |
| Thiophenol | None | >95:5 | |
| Aniline | Aryl group at C6 | Favors C4 | [7][8] |
| Aliphatic Secondary Amine | Aryl group at C6 | Favors C4 | [7][8] |
Note: This data is for dichloropyrimidines and serves as a predictive model. The reactivity of difluoropyrimidines is expected to follow similar trends, although reaction rates may differ.
Table 2: Conditions for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine (Adaptable for 2,4-Difluoropyrimidine)
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh3)4 (3) | - | K2CO3 | 1,4-Dioxane/H2O | 100 (MW) | 0.25 | 81 | [4][5][6] |
| Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 80 | 12 | 75-90 |
Experimental Protocols
Protocol 1: General Procedure for C4-Selective SNAr with an Amine
-
To a solution of 2,4-difluoropyrimidine (1.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) is added the amine nucleophile (1.1 mmol).
-
A base such as K2CO3 (2.0 mmol) or DIPEA (2.0 mmol) is added to the mixture.
-
The reaction mixture is stirred at room temperature or heated (e.g., 60-80 °C) and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for C4-Selective Suzuki-Miyaura Coupling
-
In a microwave vial, combine 2,4-difluoropyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh3)4 (0.03 mmol), and K2CO3 (2.0 mmol).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL).
-
Seal the vial and heat the mixture in a microwave reactor to 100-120 °C for 15-30 minutes.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Visualizations
Caption: A typical experimental workflow for cross-coupling reactions.
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2,6-Difluoropyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,6-Difluoropyrimidin-4-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Purity After Initial Synthesis
Symptom: The crude product shows multiple spots on a Thin-Layer Chromatography (TLC) analysis, and/or the Nuclear Magnetic Resonance (NMR) spectrum indicates the presence of significant impurities.
Possible Causes & Solutions:
-
Incomplete Reaction: The synthesis reaction may not have gone to completion, leaving unreacted starting materials.
-
Side Reactions: The formation of byproducts is common in the synthesis of substituted pyrimidines.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity of crude this compound.
Problem 2: Difficulty in Removing a Persistent Impurity
Symptom: A specific impurity remains in the product even after a primary purification step like recrystallization.
Possible Cause: The impurity has a similar polarity and solubility profile to the desired product, making separation by simple crystallization challenging. This is often the case with isomeric byproducts.
Solution: Employ column chromatography, which separates compounds based on their differential adsorption to a stationary phase.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Based on the common synthetic route involving the amination of 2,4,6-trifluoropyrimidine, the most probable impurities are:
-
Unreacted Starting Material: 2,4,6-trifluoropyrimidine.
-
Isomeric Byproduct: 2-amino-4,6-difluoropyrimidine.
-
Di-substituted Byproduct: 2,4-diamino-6-fluoropyrimidine.
-
Hydrolysis Products: Hydroxy-difluoropyrimidines, if moisture is present during synthesis.
Q2: Which purification method is best for removing these impurities?
The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is effective for removing impurities with significantly different solubilities from the desired product.
-
Column Chromatography is generally required to separate closely related impurities like isomers.
Q3: My compound is an amine. Are there special considerations for column chromatography?
Yes, the basic nature of the amine group can cause it to interact strongly with the acidic silica gel, leading to poor separation and "tailing" of the product spot on TLC. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.
Experimental Protocols
Recrystallization Protocol
This protocol is designed to purify crude this compound that is contaminated with less polar or more soluble impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (or other suitable solvent)
-
Heptane (or other anti-solvent)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
To induce further crystallization, cool the flask in an ice bath.
-
If the product is still soluble, add heptane dropwise as an anti-solvent until the solution becomes cloudy, then warm slightly to redissolve and cool again.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Column Chromatography Protocol
This protocol is suitable for separating this compound from impurities with similar polarity, such as isomeric byproducts.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel as a slurry in hexane.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.
-
Load the Sample: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexane. If tailing is observed, add 0.1-1% triethylamine to the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purification Workflow Diagram:
Caption: General workflow for the purification of this compound.
Data Presentation
The following tables summarize typical data obtained during the purification of this compound.
Table 1: Comparison of Purification Methods
| Method | Typical Starting Purity | Typical Final Purity | Typical Recovery Rate | Best For Removing |
| Recrystallization | 85-95% | 98-99% | 70-90% | Non-polar or highly polar impurities |
| Column Chromatography | 80-95% | >99% | 50-80% | Isomeric byproducts and other close-running impurities |
Table 2: TLC Analysis Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | 30-50% Ethyl acetate in Hexane |
| Visualization | UV light (254 nm) |
| Expected Rf | ~0.3-0.5 (varies with exact mobile phase composition) |
Technical Support Center: Synthesis of 2,6-Difluoropyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding alternative synthetic routes to 2,6-Difluoropyrimidin-4-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary alternative synthetic routes to this compound?
There are three main alternative synthetic strategies for the preparation of this compound:
-
Route A: Nucleophilic Aromatic Substitution (SNAr) on 2,4,6-Trifluoropyrimidine. This route involves the direct amination of a trifluorinated pyrimidine ring.
-
Route B: Fluorination of 4-Amino-2,6-dichloropyrimidine. This method utilizes a halogen exchange (Halex) reaction to replace chlorine atoms with fluorine.
-
Route C: Sequential Substitution of 2,4,6-Trichloropyrimidine. This multi-step approach involves a regioselective amination followed by fluorination.
Q2: How can I control the regioselectivity of amination on a polyhalogenated pyrimidine?
Controlling regioselectivity is a critical challenge, particularly when starting with precursors like 2,4,6-trichloropyrimidine. The reactivity of the halogen atoms on the pyrimidine ring generally follows the order C4(6) > C2 > C5.[1]
Several factors can influence the position of nucleophilic attack:
-
Solvent: The choice of solvent can impact the ratio of isomers formed. For instance, in the reaction of 2,4,6-trichloropyrimidine with anilines, ethanol as a solvent favored the formation of the 4-substituted product.[2]
-
Nucleophile: The nature of the amine nucleophile plays a significant role.
-
Catalysis: Palladium catalysis has been shown to be highly effective in directing amination to the C4 position of 6-aryl-2,4-dichloropyrimidines.[1][3] Interestingly, for reactions with some aromatic amines, high regioselectivity for the C4 position can be achieved even without a catalyst.[1][3]
Q3: I am experiencing low yields in my fluorination reaction. What are some common causes and solutions?
Low yields in the fluorination of dichloropyrimidines can arise from several factors:
-
Incomplete Reaction: The fluorination reaction may require harsh conditions to proceed to completion. Ensure that the temperature and reaction time are sufficient. For example, the fluorination of 2-ethoxy-4,6-dichloropyrimidine with potassium fluoride is conducted at 160°C for 3 hours.[4]
-
Decomposition of Starting Material or Product: The high temperatures required for fluorination can sometimes lead to decomposition. It is crucial to find a balance between a sufficient reaction rate and thermal stability.
-
Purity of Reagents: The use of anhydrous potassium fluoride is often critical for successful halogen exchange reactions.[4][5] The presence of water can lead to side reactions and lower yields.
-
Solvent Choice: High-boiling point, polar aprotic solvents like sulfolane are commonly used for this type of reaction.[4][5]
To improve your yield, consider the following:
-
Optimize Reaction Temperature: Carefully screen a range of temperatures to find the optimal point for your specific substrate.
-
Use a Phase-Transfer Catalyst: Although not explicitly mentioned in the context of this compound synthesis, phase-transfer catalysts can sometimes enhance the efficiency of Halex reactions.
-
Ensure Anhydrous Conditions: Dry your reagents and solvents thoroughly before use.
Q4: What are the potential side products in the synthesis of this compound?
Depending on the chosen synthetic route, several side products can be formed:
-
Isomeric Aminopyrimidines: In routes involving amination of polyhalogenated pyrimidines, the formation of isomeric products is a common issue. For example, the reaction of 2,4,6-trichloropyrimidine with sodium amide can produce a mixture of 4-amino-2,6-dichloropyrimidine and 2-amino-4,6-dichloropyrimidine.[2]
-
Over-Amination Products: If the reaction conditions are not carefully controlled, multiple halogen atoms can be substituted by the amine, leading to di- or tri-aminated products.
-
Hydrolysis Products: If water is present in the reaction mixture, halogenated pyrimidines can hydrolyze to form hydroxypyrimidines.
-
Partially Fluorinated Intermediates: In the fluorination of dichloropyrimidines, incomplete reaction can result in the presence of chloro-fluoro pyrimidine intermediates.
Careful monitoring of the reaction by techniques like TLC, GC, or HPLC is essential to identify and minimize the formation of these byproducts.
Comparative Data of Synthetic Routes
| Parameter | Route A: From 2,4,6-Trifluoropyrimidine | Route B: From 4-Amino-2,6-dichloropyrimidine | Route C: From 2,4,6-Trichloropyrimidine |
| Starting Material | 2,4,6-Trifluoropyrimidine | 4-Amino-2,6-dichloropyrimidine | 2,4,6-Trichloropyrimidine |
| Key Transformation(s) | Nucleophilic Aromatic Substitution (Amination) | Halogen Exchange (Fluorination) | Sequential Amination and Fluorination |
| Number of Steps | 1 | 1 | 2 |
| Reported Yield | Data not available for direct amination to the target molecule. | Yields for similar fluorinations are reported in the range of 80-95%.[4][5] | Yields for the amination step can be variable, with one report of 27% for a related synthesis.[6] The subsequent fluorination yield would also need to be considered. |
| Potential Challenges | Regioselectivity of amination. | Harsh reaction conditions (high temperature). | Regioselectivity of the initial amination step; overall yield over two steps. |
Experimental Protocols
Route B: Fluorination of 4-Amino-2,6-dichloropyrimidine (General Procedure)
This protocol is a generalized procedure based on similar reported fluorination reactions.
-
Reaction Setup: In a dry reaction vessel equipped with a mechanical stirrer, condenser, and a nitrogen inlet, add anhydrous potassium fluoride (2.5 molar equivalents) and a high-boiling point aprotic solvent (e.g., sulfolane).
-
Heating: Heat the mixture to a high temperature (e.g., 200°C) under a nitrogen atmosphere and stir for 1 hour to ensure dryness.
-
Addition of Starting Material: Cool the mixture to a lower temperature (e.g., 80°C) and add 4-Amino-2,6-dichloropyrimidine (1 molar equivalent).
-
Reaction: Heat the reaction mixture to a temperature in the range of 160-190°C and stir for 3-10 hours. Monitor the reaction progress by HPLC or GC.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture and isolate the product by distillation under reduced pressure or by extraction followed by crystallization.
Synthetic Pathway Diagrams
Caption: Route A: Direct amination of 2,4,6-Trifluoropyrimidine.
Caption: Route B: Fluorination of 4-Amino-2,6-dichloropyrimidine.
Caption: Route C: Sequential substitution of 2,4,6-Trichloropyrimidine.
References
- 1. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 5. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
stability issues of 2,6-Difluoropyrimidin-4-amine in solution
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 2,6-Difluoropyrimidin-4-amine in solution. The information is intended for researchers, scientists, and professionals in drug development to help anticipate and address potential stability issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Both acidic and basic conditions can potentially lead to the hydrolysis of the fluorine or amine substituents.
-
Temperature: Elevated temperatures can accelerate degradation rates. For solid-state storage, refrigeration is often recommended.[1][2]
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the aminopyrimidine ring or the amino group.
-
Solvent: The choice of solvent is crucial, as it can influence the solubility and reactivity of the compound.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the chemical structure of a fluorinated aminopyrimidine, the following degradation pathways are plausible:
-
Hydrolysis: Under acidic or basic conditions, the C-F bonds may undergo nucleophilic substitution to form hydroxy- or oxo-derivatives. The amino group could also be susceptible to hydrolysis, although this is generally less common for aromatic amines.
-
Oxidation: The electron-rich pyrimidine ring and the primary amino group are potential sites for oxidation, which could lead to the formation of N-oxides, hydroxylated species, or ring-opened products.
-
Photodegradation: Aromatic and heteroaromatic compounds can be susceptible to degradation upon exposure to light, potentially leading to complex rearrangements or fragmentation.
Q3: How can I monitor the degradation of my this compound solution?
A3: The most effective way to monitor degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often coupled with a mass spectrometry (MS) detector. These techniques can separate the parent compound from its degradation products, allowing for the quantification of any changes over time.
Q4: What are the recommended storage conditions for solutions of this compound?
-
Store solutions at low temperatures (e.g., 2-8°C).
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
If the compound is sensitive to oxidation, consider purging the solution and the vial headspace with an inert gas like nitrogen or argon.
-
Prepare solutions fresh whenever possible and minimize long-term storage.
Troubleshooting Guide
Issue 1: Unexpected changes in solution appearance (e.g., color change, precipitation).
-
Possible Cause: This could indicate degradation of the compound or poor solubility in the chosen solvent.
-
Troubleshooting Steps:
-
Verify Solubility: Ensure that the concentration of your solution does not exceed the solubility limit of this compound in the chosen solvent. A solubility of 16 g/L in water at 25°C has been reported, indicating it is slightly soluble.[2]
-
Analyze for Degradants: Use an appropriate analytical method, like HPLC, to check for the presence of degradation products.
-
Review Storage Conditions: Confirm that the solution has been stored under the recommended conditions (cool, dark, and potentially under an inert atmosphere).
-
Issue 2: Inconsistent or non-reproducible experimental results.
-
Possible Cause: This may be due to the on-going degradation of this compound in your experimental solution. The concentration of the active compound may be decreasing over the course of your experiment.
-
Troubleshooting Steps:
-
Time-Course Analysis: Analyze aliquots of your stock or working solution at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine its stability under your experimental conditions.
-
Prepare Fresh Solutions: If instability is detected, prepare fresh solutions immediately before each experiment.
-
pH and Buffer Effects: Evaluate the pH of your solution and consider if a buffered system is needed to maintain a stable pH.
-
Experimental Protocols
To proactively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to identify potential degradation pathways and products.
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study. The extent of degradation should ideally be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 M HCl to a final concentration of about 0.1 mg/mL.
-
Incubate at room temperature or an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the samples with 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH to a final concentration of about 0.1 mg/mL.
-
Incubate at room temperature.
-
Withdraw samples at various time points.
-
Neutralize the samples with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) to a final concentration of about 0.1 mg/mL.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Incubate a solution of the compound at an elevated temperature (e.g., 70°C) in a controlled environment.
-
Withdraw samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber). The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Analyze the exposed and control samples.
-
3. Sample Analysis:
-
Analyze all samples using a suitable stability-indicating HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial peak area.
-
Identify and characterize any significant degradation products using techniques like LC-MS.
Proposed HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution of:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (to be determined by UV scan) or MS detection.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
The results of a forced degradation study can be summarized in a table for easy comparison.
Table 1: Summary of Forced Degradation Study Results for this compound
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 24 | Room Temp | ||
| 3% H₂O₂ | 24 | Room Temp | ||
| Heat | 24 | 70 | ||
| Light | - | Photostability Chamber |
(Note: The values in this table are placeholders and should be filled in with experimental data.)
Visualizations
Logical Workflow for Investigating Solution Instability
Caption: A flowchart for troubleshooting stability issues encountered during experiments.
Signaling Pathway of Potential Degradation
Caption: Potential degradation pathways for this compound under stress conditions.
References
Technical Support Center: Aminopyrimidine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminopyrimidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a specific focus on preventing the self-condensation of aminopyrimidines.
Frequently Asked Questions (FAQs)
Q1: What is aminopyrimidine self-condensation and why is it a problem?
A1: Aminopyrimidine self-condensation is an undesired side reaction where two aminopyrimidine molecules react with each other, often forming dimers or oligomers. This occurs because the amino group is nucleophilic and the pyrimidine ring can be electrophilic, especially when activated (e.g., by coordination to a metal catalyst in cross-coupling reactions). This side reaction consumes the starting material, reduces the yield of the desired product, and complicates purification. The lone pair of electrons on the amino group and the ring nitrogens can also coordinate with and inhibit palladium catalysts, further hindering the desired reaction.[1][2]
Q2: Under what conditions is self-condensation most likely to occur?
A2: Self-condensation is particularly prevalent in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] Factors that can promote this side reaction include:
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High temperatures: Elevated temperatures can increase the rate of the undesired self-condensation.[3]
-
Certain catalysts and ligands: The choice of palladium precursor and ligand is critical. Some systems may be more prone to catalyst inhibition or promoting side reactions.[1]
-
Presence of a base: While necessary for many coupling reactions, the base can also facilitate deprotonation of the amino group, increasing its nucleophilicity.[3]
-
Unprotected amino groups: The primary amino group is the main culprit for initiating self-condensation.[2][4]
Q3: What is the most effective general strategy to prevent self-condensation?
A3: The most robust and widely applicable strategy to prevent self-condensation is the use of a protecting group for the amino functionality.[4] By temporarily masking the amino group, its nucleophilicity is suppressed, preventing it from participating in undesired side reactions. The tert-butoxycarbonyl (Boc) group is a very common and effective choice for this purpose due to its stability under many reaction conditions and its relatively straightforward removal.[4][5]
Q4: Can I avoid using protecting groups? What are the alternatives?
A4: While protecting groups are highly effective, they do add extra steps to the synthesis. In some cases, self-condensation can be minimized by carefully optimizing the reaction conditions:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can sometimes mitigate catalyst inhibition and favor the desired cross-coupling over side reactions.[1]
-
Catalyst Choice: Using modern, pre-formed palladium catalysts can provide a more active and stable catalytic species, potentially outcompeting the pathways leading to self-condensation.[1]
-
Temperature Control: Running the reaction at the lowest effective temperature can help to reduce the rate of undesired side reactions.[1]
-
Careful Selection of Base and Solvent: The choice of a weaker base or a non-protic solvent can sometimes disfavor the self-condensation pathway.[1]
Troubleshooting Guides
Issue 1: Low Yield in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) with an Unprotected Aminopyrimidine
Symptoms:
-
Low conversion of starting materials.
-
Presence of a significant amount of a higher molecular weight byproduct, likely a dimer of the aminopyrimidine.
-
Deactivated or "crashed out" palladium catalyst.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Optimizing Catalyst Loading for Coupling Reactions of 2,6-Difluoropyrimidin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing palladium-catalyzed cross-coupling reactions involving 2,6-difluoropyrimidin-4-amine. The content is structured in a question-and-answer format to directly address common challenges and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in cross-coupling reactions with this compound?
A1: The primary challenges stem from the electronic properties of the substrate. The pyrimidine ring is electron-deficient due to the two fluorine atoms, which can affect the oxidative addition step in the catalytic cycle. Additionally, the 4-amino group can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity.[1][2]
Q2: What is a typical starting catalyst loading for these types of couplings?
A2: For challenging substrates like this compound, a typical starting palladium catalyst loading is in the range of 1-5 mol%.[1] It is often advisable to begin with a higher loading within this range (e.g., 2-5 mol%) to ensure the reaction initiates.[1] Following successful initial trials, optimization studies can be conducted to reduce the catalyst loading, which is beneficial for cost-effectiveness and minimizing residual palladium in the final product.[1]
Q3: How does the choice of ligand influence the optimal catalyst loading?
A3: The ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For electron-deficient and potentially coordinating substrates, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often more effective.[1] These ligands can promote the oxidative addition step and stabilize the active catalytic species, often allowing for lower catalyst loadings compared to less sophisticated ligands.[1]
Q4: What are common signs of catalyst deactivation?
A4: A common sign of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black". This indicates that the active Pd(0) catalyst has aggregated and is no longer soluble in the reaction mixture, rendering it inactive. This can be caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.
Q5: Which bases are typically recommended for coupling reactions with this substrate?
A5: The choice of base is crucial and depends on the specific coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and the functional group tolerance of the coupling partner. For Suzuki reactions, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[3] For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often employed.[4][5] If the coupling partner has base-sensitive functional groups, weaker bases may be necessary, which might require higher reaction temperatures or catalyst loadings.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation by the amino group or oxygen.[1][2]2. Inappropriate ligand choice.[1]3. Suboptimal base or solvent.[3]4. Low reaction temperature. | 1. Ensure rigorous degassing of all solvents and reagents and maintain an inert atmosphere. Use a pre-catalyst that is less susceptible to deactivation.[1]2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[1]3. Screen different bases and solvents. A solvent screen is often necessary to find optimal conditions.[1]4. Gradually increase the reaction temperature in increments of 10-20 °C. |
| Formation of Side Products (e.g., Homocoupling) | 1. Presence of oxygen.[1]2. Protodeboronation of the boronic acid (in Suzuki reactions). | 1. Ensure thorough degassing of the reaction mixture and use high-purity, anhydrous solvents.[1]2. Use a less polar solvent, a milder base, or consider using a boronic ester instead of a boronic acid. |
| Poor Regioselectivity (if applicable) | 1. Inherent reactivity of the substrate.2. Inappropriate ligand or reaction conditions. | 1. Understand the inherent electronic and steric biases of the substrate.2. Screen different ligands, as they can significantly influence regioselectivity. Varying the solvent and base can also impact the outcome. |
| Difficulty in Product Purification | 1. High catalyst loading leading to palladium contamination.2. Formation of closely eluting byproducts. | 1. Optimize the reaction to use the lowest possible catalyst loading.2. Re-optimize the reaction conditions (catalyst, ligand, base, solvent, temperature) to minimize byproduct formation. |
Experimental Protocols
General Protocol for a Small-Scale Suzuki-Miyaura Coupling Reaction:
-
To a dry reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add a stir bar to the vial.
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
In a separate vial, prepare a stock solution of the palladium precursor and ligand or weigh them out directly.
-
Add the palladium catalyst and ligand (or a pre-catalyst, e.g., 2-5 mol%) to the reaction vial under a positive flow of inert gas.[1]
-
Add the degassed solvent (e.g., 1,4-dioxane/water) via syringe.
-
Degas the reaction mixture for an additional 5-10 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for a Small-Scale Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium pre-catalyst (e.g., 1-5 mol%) and the phosphine ligand.
-
Add the this compound (if it is the aryl halide), the amine coupling partner (1.1-1.5 equiv.), and the base (e.g., NaOtBu, 1.2-2.0 equiv.).[6]
-
Add the anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane).[6]
-
Seal the reaction vessel and heat to the desired temperature (typically 90-120 °C) with vigorous stirring for 4-24 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.[6]
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Typical Starting Conditions for Catalyst Loading Optimization in Suzuki-Miyaura Reactions.
| Parameter | Recommended Range | Notes |
| Catalyst Loading (mol %) | 1 - 5 | Can be increased for challenging reactions.[1] |
| Ligand-to-Metal Ratio | 1:1 to 2:1 | Dependent on the specific ligand and palladium source. |
| Base (equivalents) | 2 - 3 | The choice of base is critical; K₂CO₃, K₃PO₄, Cs₂CO₃ are common. |
| Temperature (°C) | 80 - 120 | Higher temperatures may be required but can also lead to side reactions. |
| Concentration (M) | 0.1 - 0.5 | More concentrated reactions can sometimes improve yields but may also lead to solubility issues. |
Table 2: Typical Starting Conditions for Catalyst Loading Optimization in Buchwald-Hartwig Aminations.
| Parameter | Recommended Range | Notes |
| Catalyst Loading (mol %) | 1 - 5 | Can be lowered for highly active systems. |
| Ligand-to-Metal Ratio | 1:1 to 1.5:1 | Dependent on the specific ligand and palladium source. |
| Base (equivalents) | 1.2 - 2 | Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. |
| Temperature (°C) | 80 - 110 | Optimization is often necessary. |
| Concentration (M) | 0.1 - 0.5 | Adjust as needed to maintain solubility. |
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting workflow for low conversion in coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. benchchem.com [benchchem.com]
scale-up challenges for the synthesis of 2,6-Difluoropyrimidin-4-amine
Technical Support Center: Synthesis of 2,6-Difluoropyrimidin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound, with a focus on addressing scale-up challenges.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing direct solutions to specific problems.
Issue 1: Low Yield in the Fluorination Step
Question: My yield is consistently low during the fluorination of the dichloropyrimidine precursor to the difluoropyrimidine intermediate. What are the potential causes and how can I improve the conversion?
Answer: Low yields in the fluorination step are a common challenge during scale-up. Several factors can contribute to this issue:
-
Moisture in the Reaction: The fluorinating agent, typically potassium fluoride (KF), is highly sensitive to moisture. Water in the reaction mixture can deactivate the KF and lead to the formation of hydroxy-pyrimidines as by-products.
-
Troubleshooting:
-
Ensure all reagents and solvents are thoroughly dried before use. KF should be dried under vacuum at high temperatures.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Suboptimal Reaction Temperature: The temperature for the halogen exchange reaction is critical. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it is too high, it can cause degradation of the solvent (e.g., DMSO, sulfolane) and the formation of impurities.
-
Troubleshooting:
-
Carefully control the reaction temperature within the optimal range, which is typically between 150°C and 200°C for this type of fluorination.
-
Use a reliable temperature controller and ensure uniform heating of the reactor.
-
-
-
Inefficient Mixing: In a large-scale reaction, inefficient stirring can lead to poor contact between the solid KF and the dissolved dichloropyrimidine, resulting in an incomplete reaction.
-
Troubleshooting:
-
Use a powerful overhead stirrer to ensure the KF is well-suspended in the reaction mixture.
-
Consider using a phase-transfer catalyst to facilitate the reaction between the solid and liquid phases.
-
-
Issue 2: Formation of Isomeric Impurities during Amination
Question: During the amination of 2,6-difluoro-4-chloropyrimidine (or a similar precursor), I am observing the formation of a significant amount of the 2-amino isomer in addition to my desired 4-amino product. How can I improve the regioselectivity of this reaction?
Answer: The formation of isomeric impurities during the amination step is a frequent problem. The 2- and 4-positions on the pyrimidine ring have different reactivities, which can be influenced by the reaction conditions.
-
Reaction Temperature and Solvent: The choice of solvent and reaction temperature can significantly impact the regioselectivity of the amination.
-
Troubleshooting:
-
Screen different solvents. For example, conducting the reaction in ethanol may favor the formation of the 4-amino isomer.
-
Optimize the reaction temperature. Lower temperatures may improve the selectivity towards the desired isomer.
-
-
-
Nature of the Aminating Agent: The source of the amine can influence the outcome of the reaction.
-
Troubleshooting:
-
If using aqueous ammonia, carefully control the concentration and pressure.
-
Consider using a protected amine or an alternative aminating agent to enhance selectivity.
-
-
Issue 3: Difficult Purification of the Final Product
Question: I am struggling to purify the final this compound product to the desired purity level (>98%) at a larger scale. What are the recommended purification strategies?
Answer: Purification is a critical step in obtaining high-purity this compound, especially when dealing with impurities that have similar physical properties to the product.
-
Crystallization: Crystallization is often the most effective and scalable method for purifying solid compounds.
-
Troubleshooting:
-
Conduct a thorough solvent screening to identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
-
Control the cooling rate during crystallization to obtain well-formed crystals and minimize the inclusion of impurities.
-
-
-
Chromatography: For high-purity requirements, chromatographic methods may be necessary.
-
Troubleshooting:
-
For large-scale purification, flash chromatography or preparative HPLC can be employed.
-
Develop a robust chromatographic method at the lab scale before scaling up, optimizing the stationary phase, mobile phase, and loading capacity.
-
-
-
Sublimation: For some aminopyrimidines, sublimation under high vacuum can be an effective purification technique to remove non-volatile impurities.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the scale-up production of this compound?
A common and cost-effective synthetic route starts from 2,4,6-trichloropyrimidine. The process typically involves a regioselective amination at the more reactive 4-position, followed by a double fluorination of the remaining two chlorine atoms.
Q2: What are the critical process parameters to monitor during the synthesis?
The most critical parameters to monitor are:
-
Temperature: Especially during the exothermic amination and the high-temperature fluorination steps.
-
Pressure: If the amination is carried out in a sealed reactor with aqueous ammonia.
-
Reaction Time: To ensure complete conversion and minimize the formation of degradation products.
-
Moisture Content: Particularly in the fluorination step.
Q3: What are the major safety concerns when scaling up this synthesis?
-
Handling of Corrosive Reagents: Phosphorus oxychloride (if used for chlorination) is highly corrosive and reacts violently with water.
-
High-Pressure Reactions: The amination step may be conducted under pressure, requiring a properly rated reactor and safety measures.
-
Exothermic Reactions: Both the amination and fluorination steps can be exothermic and require adequate cooling capacity to prevent thermal runaways.
-
Handling of Fluorinating Agents: Anhydrous hydrogen fluoride (HF) can be present or generated in situ, which is highly toxic and corrosive.
Data Presentation
Table 1: Representative Yields for Key Synthetic Steps (Based on Analogous Reactions)
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| Amination | 2,4,6-Trichloropyrimidine | 4-Amino-2,6-dichloropyrimidine | Aqueous Ammonia | 60-75 |
| Fluorination | 4-Amino-2,6-dichloropyrimidine | This compound | KF, DMSO | 70-85 |
Table 2: Comparison of Purification Methods for Final Product
| Purification Method | Scale | Typical Purity Achieved (%) | Advantages | Disadvantages |
| Recrystallization | Lab to Industrial | 95-99 | Cost-effective, scalable | May not remove all closely related impurities |
| Flash Chromatography | Lab to Pilot | >98 | Good separation | Requires large volumes of solvent, less cost-effective for large scale |
| Preparative HPLC | Lab to Pilot | >99.5 | High purity | Expensive, lower throughput |
| Sublimation | Lab to Pilot | >99 | Effective for certain impurities | Not suitable for all compounds, can be slow |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2,6-dichloropyrimidine (Illustrative)
-
Reaction Setup: A high-pressure reactor is charged with 2,4,6-trichloropyrimidine and ethanol.
-
Reagent Addition: The reactor is cooled, and aqueous ammonia is added.
-
Reaction: The reactor is sealed and heated to the desired temperature (e.g., 80-100°C) with vigorous stirring. The pressure is monitored throughout the reaction.
-
Work-up: After the reaction is complete (monitored by HPLC or TLC), the reactor is cooled, and the pressure is carefully released. The reaction mixture is concentrated to remove the solvent.
-
Isolation: The resulting solid is slurried in water, filtered, washed with water, and dried under vacuum to yield 4-amino-2,6-dichloropyrimidine.
Protocol 2: Synthesis of this compound (Illustrative)
-
Reaction Setup: A reactor equipped with a powerful mechanical stirrer and a reflux condenser is charged with anhydrous potassium fluoride and a high-boiling polar aprotic solvent (e.g., DMSO or sulfolane).
-
Azeotropic Drying: A small amount of a solvent like toluene is added, and the mixture is heated to reflux to azeotropically remove any residual water. The toluene is then distilled off.
-
Reactant Addition: 4-Amino-2,6-dichloropyrimidine is added to the mixture.
-
Reaction: The reaction mixture is heated to a high temperature (e.g., 180-200°C) with vigorous stirring for several hours until the reaction is complete (monitored by HPLC or GC).
-
Work-up: The reaction mixture is cooled and poured into ice water.
-
Isolation and Purification: The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent to afford this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of 2,6-Difluoropyrimidin-4-amine
For researchers, scientists, and professionals in drug development, the rigorous assessment of purity for pharmaceutical intermediates like 2,6-Difluoropyrimidin-4-amine is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of key analytical methodologies for determining the purity of this compound. The following sections present a detailed overview of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Scanning Calorimetry (DSC), complete with comparative performance data and detailed experimental protocols.
Comparison of Key Analytical Methods
The selection of an appropriate analytical technique for purity assessment depends on various factors, including the required sensitivity, specificity, the nature of potential impurities, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most pertinent analytical techniques for this compound.
| Parameter | HPLC-UV | qNMR | GC-MS | DSC |
| Principle | Chromatographic separation based on polarity with UV detection. | Intrinsic quantitative analysis based on the relationship between signal intensity and the number of nuclei. | Chromatographic separation of volatile compounds with mass spectrometric detection. | Measurement of heat flow associated with thermal transitions to determine purity based on melting point depression. |
| Primary Use | Routine purity testing, impurity profiling, and assay. | Absolute purity determination without a specific reference standard, structural elucidation of impurities. | Analysis of volatile and thermally stable impurities. | Purity determination of highly crystalline materials. |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL (estimated for analogous compounds) | ~0.1% (w/w) | ~pg to ng level (analyte dependent) | ~0.1 - 0.5 mol% impurity |
| Limit of Quantitation (LOQ) | ~0.03 - 0.3 µg/mL (estimated for analogous compounds) | ~0.3% (w/w) | ~ng level (analyte dependent) | ~0.3 - 1.5 mol% impurity |
| Accuracy (Recovery) | 98 - 102% | 98 - 102% | 95 - 105% (with appropriate internal standard) | 97 - 103% (for suitable compounds) |
| Precision (RSD) | < 2% | < 1% | < 5% | < 3% |
| Strengths | High resolution and sensitivity, well-established for routine quality control. | Provides an absolute measure of purity, non-destructive, and offers structural information.[1][2][3] | High sensitivity and specificity, excellent for identifying volatile impurities. | Rapid and simple for high-purity crystalline solids.[4][5] |
| Limitations | Requires a chromophore for UV detection, may require derivatization. | Lower sensitivity than chromatographic methods, potential for signal overlap in complex mixtures.[6] | Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation of fluorinated amines.[7] | Only applicable to crystalline and thermally stable compounds that do not decompose on melting.[4][8] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and transfer of analytical methods. The following protocols are provided as a starting point for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established protocols for the analysis of fluorinated pyrimidines and is suitable for the routine determination of purity and the separation of related substances.[1][4][5]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of a phosphate buffer and acetonitrile is recommended to ensure the separation of polar and non-polar impurities.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 50 50 30 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 265 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a final concentration of approximately 0.5 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that provides a direct measurement of purity against a certified internal standard.[1][2][3][6]
-
Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent for this compound and many common internal standards.
-
Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte should be chosen. Maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene are potential candidates.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh a suitable amount of the internal standard (to achieve a similar signal intensity to the analyte) and add it to the same vial.
-
Dissolve the mixture in a precise volume of DMSO-d6 (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation. A value of 30-60 seconds is typically sufficient.
-
Number of Scans: 8 to 16 scans are generally adequate, depending on the sample concentration.
-
-
Data Processing and Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar nature of the amine group and the presence of fluorine, direct analysis of this compound by GC can be challenging. Derivatization is often necessary to improve volatility and peak shape.
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to derivatize the amine group.
-
Dissolve a known amount of the sample in a suitable solvent (e.g., pyridine or acetonitrile).
-
Add an excess of the derivatizing agent.
-
Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that can be used to determine the purity of crystalline substances based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[4][5][8][9][10]
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline this compound into a standard aluminum DSC pan and hermetically seal it.
-
Experimental Conditions:
-
Heating Rate: A slow heating rate of 1-2°C/min is recommended to maintain thermal equilibrium.
-
Temperature Range: Heat the sample from a temperature well below its expected melting point to a temperature where the melting is complete.
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using the instrument's software, which applies the van't Hoff equation. The analysis is typically performed on the region from 10% to 50% of the melt.
Workflow for Analytical Method Selection and Purity Assessment
The following diagram illustrates a logical workflow for selecting and implementing an analytical method for the purity assessment of this compound.
This comprehensive guide provides a robust framework for the analytical purity assessment of this compound. The selection of the most appropriate method or combination of methods will ultimately be dictated by the specific requirements of the analysis, including the stage of drug development, regulatory expectations, and the nature of the sample.
References
- 1. ijpca.org [ijpca.org]
- 2. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,6-Difluoropyridin-4-amine | 63489-58-7 [sigmaaldrich.com]
- 7. dcvmn.org [dcvmn.org]
- 8. americanelements.com [americanelements.com]
- 9. emerypharma.com [emerypharma.com]
- 10. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of 2,6-Difluoropyrimidin-4-amine: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoropyrimidin-4-amine is a fluorinated heterocyclic amine of interest in pharmaceutical and chemical research. Accurate and robust analytical methods are crucial for its quantification in various matrices, monitoring reaction kinetics, and assessing purity. HPLC and GC-MS are two commonly employed chromatographic techniques for the analysis of such compounds. The choice between them depends on several factors, including the analyte's physicochemical properties, the required sensitivity, and the sample matrix.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique well-suited for the analysis of polar and thermally labile compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode for separating such analytes.
Experimental Protocol: HPLC-UV
A plausible HPLC method for the analysis of this compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution can be employed for optimal separation.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Aromatic amines can be analyzed by GC-MS; however, their polarity can lead to poor peak shape and interactions with the column.[1] Derivatization is often employed to increase volatility and improve chromatographic performance.
Experimental Protocol: GC-MS with Derivatization
For the GC-MS analysis of this compound, a derivatization step using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is proposed to convert the polar amine group into a less polar silyl derivative.
-
Derivatization:
-
Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
-
After cooling, the sample is ready for injection.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection: Splitless mode, 1 µL injection volume, injector temperature 250 °C.
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50-400
-
Performance Comparison: HPLC vs. GC-MS
The following tables summarize the expected quantitative performance of the proposed HPLC and GC-MS methods for the analysis of this compound.
Table 1: Comparison of Chromatographic and Detection Parameters
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Principle | Partition chromatography based on polarity | Partition chromatography based on volatility |
| Derivatization | Not required | Required (e.g., silylation) |
| Typical Run Time | 15 minutes | 25 minutes |
| Detection | UV Absorbance | Mass-to-charge ratio |
| Identification | Based on retention time and UV spectrum | Based on retention time and mass spectrum |
Table 2: Comparison of Analytical Performance Metrics (Hypothetical Data)
| Metric | HPLC-UV | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~3 ng/mL |
| Linearity (R²) | > 0.999 | > 0.998 |
| Precision (%RSD) | < 2% | < 5% |
| Selectivity | Good | Excellent |
Alternative Analytical Techniques
Besides HPLC and GC-MS, other techniques can be considered for the analysis of this compound:
-
Ultra-Performance Liquid Chromatography (UPLC-MS): Offers higher resolution and sensitivity compared to conventional HPLC, with shorter run times. UPLC coupled with mass spectrometry provides excellent selectivity and low detection limits.
-
Capillary Electrophoresis (CE): A high-efficiency separation technique suitable for charged species.[2][3] Due to the basic nature of the amine group, this compound would be amenable to CE analysis, offering rapid separations with minimal solvent consumption.[4]
Diagrams
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
Both HPLC and GC-MS are viable techniques for the analysis of this compound.
-
HPLC-UV is a straightforward and robust method that does not require derivatization, making it suitable for routine analysis and quality control.
-
GC-MS , although requiring a derivatization step, offers superior sensitivity and selectivity due to the nature of mass spectrometric detection.[5] This makes it the preferred method for trace-level analysis and confirmation of identity.
The choice of method will ultimately be guided by the specific requirements of the analysis, including sensitivity needs, sample throughput, and the availability of instrumentation. For researchers in drug development, the high sensitivity and specificity of a UPLC-MS method would likely be the most advantageous approach for bioanalytical applications.
References
- 1. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Capillary Electrophoresis and the Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Capillary Electrophoresis: Trends and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Utility of 2,6-Difluoropyrimidin-4-amine and 2,6-Dichloropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and complex organic molecules, the choice of starting materials is paramount to the efficiency and success of the synthetic route. Halogenated pyrimidines are foundational building blocks, particularly in medicinal chemistry, where the pyrimidine scaffold is a core feature of numerous kinase inhibitors and other biologically active compounds. This guide provides an objective, data-driven comparison of two key reagents: 2,6-Difluoropyrimidin-4-amine and 2,6-Dichloropyrimidin-4-amine, focusing on their respective performance in common synthetic transformations.
The primary difference between these two compounds lies in the nature of the halogen substituents, which fundamentally alters the reactivity of the pyrimidine ring. This guide will explore the implications of this difference in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Comparative Reactivity Analysis
The synthetic utility of 2,6-dihalopyrimidin-4-amines is dictated by the reactivity of the C2 and C6 positions. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the chloro- and fluoro-substituents toward nucleophilic attack.[1] The amino group at the C4 position is an electron-donating group, which modulates the overall reactivity of the ring.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring to form a Meisenheimer intermediate.[2][3] The stability of this intermediate is key to the reaction's success. Due to the high electronegativity of fluorine, the C-F bond is more polarized than the C-Cl bond. This makes the carbon atom of the C-F bond more electrophilic and thus more susceptible to nucleophilic attack. Consequently, This compound is generally more reactive in SNAr reactions than its dichloro counterpart. This allows for substitutions to occur under milder conditions, often at lower temperatures and with weaker nucleophiles.
Palladium-Catalyzed Cross-Coupling Reactions
Conversely, in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the key step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[4] The bond strength of C-F is significantly higher than that of C-Cl, making the C-F bond more difficult to break. The general reactivity trend for oxidative addition is C-I > C-Br > C-Cl >> C-F. Therefore, 2,6-Dichloropyrimidin-4-amine is significantly more reactive in palladium-catalyzed cross-coupling reactions . While specialized catalysts and conditions have been developed for C-F bond activation, C-Cl bonds remain far more amenable to this class of transformations.[5]
The following diagram illustrates the divergent reactivity of the two compounds.
Caption: Comparative reactivity of fluoro- and chloro-pyrimidines.
Quantitative Data Summary
The following table summarizes representative yields for SNAr and Suzuki cross-coupling reactions. Direct side-by-side comparative data under identical conditions is scarce in the literature; therefore, these values are aggregated from reactions on similarly substituted pyrimidine systems to provide a quantitative basis for comparison.
| Reaction Type | Reagent | Nucleophile / Coupling Partner | Catalyst / Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SNAr (Amination) | 2,6-Dichloropyrimidine derivative | Amine | K₂CO₃ | DMF | 140 | - | ~60-80[6] |
| SNAr (Amination) | Perfluoroarene | Amine | - | - | RT | - | Good to High[7] |
| Suzuki Coupling | 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 100 | 0.25 | 95[8] |
| Suzuki Coupling | 2-Bromopyridine (C-Br) | 2,5-Difluorophenylboronic Acid | Pd(OAc)₂ / SPhos / K₃PO₄ | THF/H₂O | 40 | 2 | 89[9] |
| Suzuki Coupling | 4-Chloroanisole (C-Cl) | 2,5-Difluorophenylboronic Acid | Pd(OAc)₂ / XPhos / K₃PO₄ | THF/H₂O | RT | 0.5 | >95[9] |
Note: The data illustrates general trends. Yields are highly substrate-dependent and optimization is recommended for specific reactions.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a representative method for the amination of a dihalopyrimidine. The higher reactivity of this compound would likely allow for lower reaction temperatures and shorter reaction times compared to the dichloro analogue.
Materials:
-
2,6-Dihalo-4-aminopyrimidine (1.0 mmol)
-
Amine nucleophile (1.1 - 2.0 mmol)
-
Base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 mmol)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP) (5-10 mL)
Procedure:
-
To a dry reaction vessel, add the 2,6-dihalo-4-aminopyrimidine, the amine nucleophile, and the base.
-
Under an inert atmosphere (Nitrogen or Argon), add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 140 °C) for 1-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical procedure for the Suzuki coupling of 2,6-dichloropyrimidin-4-amine. This reaction is generally not feasible for the difluoro analogue under standard conditions.
Materials:
-
2,6-Dichloropyrimidin-4-amine (1.0 mmol)
-
Aryl- or Heteroarylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)[8]
-
Base (e.g., K₂CO₃, 1.5 mmol)[8]
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:2 mL)[8]
Procedure:
-
In a reaction vial, dissolve the 2,6-dichloropyrimidin-4-amine, boronic acid, palladium catalyst, and base in the solvent mixture.
-
Purge the solution with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for 15 minutes to 12 hours.[8][10]
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The workflow for a typical Suzuki coupling is depicted below.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
The selection between this compound and 2,6-Dichloropyrimidin-4-amine should be guided by the intended synthetic transformation.
-
Choose this compound for Nucleophilic Aromatic Substitution (SNAr) reactions. Its enhanced reactivity allows for the use of a broader range of nucleophiles under milder conditions, which can improve functional group tolerance and simplify purification.
-
Choose 2,6-Dichloropyrimidin-4-amine for Palladium-Catalyzed Cross-Coupling reactions. The greater lability of the C-Cl bond makes it the superior substrate for reactions like Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings, enabling the facile construction of C-C, C-N, and C-O bonds.
By understanding these fundamental differences in reactivity, researchers can strategically design more efficient and effective synthetic routes for the development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Halogen Substitution on Pyrimidine Ring Influences Biological Activity: A Comparative Analysis of 2,6-Difluoro and 2,6-Dichloro Pyrimidine Derivatives
For researchers, scientists, and professionals in drug development, understanding the impact of subtle molecular modifications on biological activity is paramount. This guide provides a comparative analysis of the biological profiles of 2,6-difluoro- and 2,6-dichloro-pyrimidine derivatives, supported by experimental data, to inform the design and development of novel therapeutic agents.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral effects. The substitution pattern on the pyrimidine ring plays a crucial role in modulating this activity. This guide focuses on the influence of halogen substitutions at the 2 and 6 positions, specifically comparing fluorine and chlorine, on the biological efficacy of pyrimidine-based compounds.
Comparative Biological Activity: Anti-HIV-1 Efficacy
A notable study investigating a series of 5-alkyl-2-(alkylthio)-6-(2,6-dihalophenylmethyl)-3,4-dihydropyrimidin-4(3H)-ones as inhibitors of HIV-1 reverse transcriptase (RT) provides a direct comparison of the antiviral potency of 2,6-difluoro versus 2,6-dichloro substituted derivatives. The results demonstrate that derivatives containing a 6-(2,6-difluorophenylmethyl) substituent were the most potent, with 50% effective concentrations (EC50) in the nanomolar range.[1]
Quantitative Data Summary
| Compound ID | R (at position 5) | R' (at position 2) | Halogen (X) | Anti-HIV-1 Activity (EC₅₀, nM)[1] | HIV-1 RT Inhibition (IC₅₀, nM)[1] | Cytotoxicity (CC₅₀, µM)[1] | Selectivity Index (SI)[1] |
| 1a | i-Pr | i-Pr-S | F | 40 | 30 | >200 | >5000 |
| 1b | i-Pr | i-Pr-S | Cl | 210 | 150 | >200 | >952 |
| 2a | Et | Et-S | F | 90 | 70 | >200 | >2222 |
| 2b | Et | Et-S | Cl | 520 | 400 | >200 | >385 |
Key Observation: In this series of non-nucleoside reverse transcriptase inhibitors (NNRTIs), the 2,6-difluoro substituted compounds consistently demonstrated significantly higher potency against HIV-1 replication and its reverse transcriptase enzyme compared to their 2,6-dichloro counterparts.[1] This suggests that the higher electronegativity and smaller size of fluorine atoms may lead to more favorable interactions within the NNI binding pocket of the HIV-1 RT enzyme.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of the anti-HIV-1 activity of the pyrimidine derivatives.
Synthesis of 5-Alkyl-2-(alkylthio)-6-(2,6-dihalophenylmethyl)-3,4-dihydropyrimidin-4(3H)-ones
A mixture of the appropriate β-ketoester, S-alkylisothiourea hydrobromide, and sodium ethoxide in anhydrous ethanol is refluxed for several hours. The resulting pyrimidinone is then treated with a 2,6-dihalobenzyl halide in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at room temperature to yield the final product. The product is purified by column chromatography.
In Vitro Anti-HIV-1 Activity Assay in MT-4 Cells[2][3][4]
This assay determines the 50% effective concentration (EC₅₀) of a compound required to protect MT-4 cells from HIV-1-induced cytopathogenicity.
-
Cell Preparation: Human T-lymphocyte MT-4 cells are seeded in 96-well microplates at a density of 1 x 10⁵ cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Addition: Serial dilutions of the test compounds are added to the cell cultures.
-
Viral Infection: The cells are infected with HIV-1 (e.g., HTLV-IIIB strain) at a multiplicity of infection (MOI) of 0.01.
-
Incubation: The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay for Cell Viability: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells reduce the yellow MTT to a purple formazan product.
-
Data Analysis: The absorbance is measured using a microplate reader, and the EC₅₀ value is calculated from the dose-response curve, representing the concentration at which the compound protects 50% of the cells from virus-induced death.[2][3]
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This enzyme-based assay measures the 50% inhibitory concentration (IC₅₀) of a compound against the enzymatic activity of HIV-1 RT.
-
Reaction Mixture: The assay is performed in a reaction mixture containing a suitable buffer, the template-primer poly(rA)-oligo(dT), radiolabeled or fluorescently labeled deoxynucleotides (e.g., [³H]dTTP), and the purified recombinant HIV-1 RT enzyme.
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Enzymatic Reaction: The reaction is initiated and allowed to proceed at 37°C for a specified time.
-
Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled deoxynucleotides.
-
Data Analysis: The percentage of RT inhibition is calculated for each compound concentration, and the IC₅₀ value is determined from the dose-response curve.
Visualizing the Research Workflow
The following diagrams illustrate a generalized experimental workflow for the evaluation of novel anti-HIV compounds and the targeted HIV-1 lifecycle stage.
References
- 1. 5-Alkyl-2-(alkylthio)-6-(2,6-dihalophenylmethyl)-3, 4-dihydropyrimidin-4(3H)-ones: novel potent and selective dihydro-alkoxy-benzyl-oxopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Halogen Wars: A Comparative Analysis of Fluorinated and Chlorinated Analogs in Kinase Inhibition
A deep dive into the inhibitory potency of fluorinated versus chlorinated kinase inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive guide to making informed decisions in drug design.
In the realm of medicinal chemistry, the strategic introduction of halogen atoms is a cornerstone of modern drug design, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among these, fluorine and chlorine are frequently employed to enhance the potency and selectivity of kinase inhibitors. This guide offers an objective comparison of the kinase inhibitory potency of fluorinated versus chlorinated analogs, supported by experimental data, detailed methodologies, and visual representations of key concepts.
Quantitative Comparison of Inhibitory Potency
The decision to incorporate a fluorine or chlorine atom into a potential drug candidate is nuanced, with the outcome being highly dependent on the specific molecular context.[1] A statistical analysis of over 2,500 chlorinated and fluorinated matched pairs revealed that chlorinated compounds were slightly more active in 47% of cases, compared to 41% for their fluorinated counterparts.[1] The mean pIC50 value for chlorinated compounds was 5.98, marginally higher than the 5.96 for fluorinated analogs, indicating a modest ~6% increase in activity for chlorinated compounds.[1] However, this is a general trend, and the choice of halogen should be evaluated on a case-by-case basis.
Below are tables summarizing the inhibitory activities (IC50 values) of matched pairs of fluorinated and chlorinated kinase inhibitors, extracted from various studies.
Table 1: Comparative Inhibitory Activity of Fluorinated vs. Chlorinated Analogs against Various Kinases
| Kinase Target | Fluorinated Analog | IC50 (nM) | Chlorinated Analog | IC50 (nM) | Fold Difference (Cl vs. F) | Reference |
| p38α-MAP Kinase | Difluorinated derivative (8a) | 33.2 | Dichlorinated derivative (8c) | 10.8 | 3.1x more potent | [1] |
| CD38 | Difluorinated derivative (2a) | 4700 | Dichlorinated derivative (2c) | 445 | 10.6x more potent | [1] |
| Abl | Fluorinated analog (2b) | 750 | Methyl analog (2c) | 135.8 | 5.5x more potent | [2] |
| Kit | Fluorinated analog (2b) | 3.5 | Unsubstituted analog (2a) | 4.4 | 1.3x less potent | [2] |
| FLT3 | Fluorinated analog (2c) | 117.8 | Nilotinib (trifluoromethyl) | >9548 | >81x less potent | [2] |
| PDGFR | Fluorinated analog (2b) | 25.96 | Methyl analog (2c) | 8.20 | 3.2x more potent | [2] |
*Note: Some data points from the available literature compare fluorinated or chlorinated analogs to non-halogenated or differently substituted parent compounds. These are included to provide a broader context of structure-activity relationships.
Table 2: Cytotoxicity Comparison of Fluorinated vs. Chlorinated Analogs
| Parameter | Fluorinated Compounds | Chlorinated Compounds | Statistical Significance (p-value) | Reference |
| Mean pCC50 | 4.58 | 4.64 | 1.9 x 10-5 | [1] |
This data suggests a statistically significant, albeit small, increase in the cytotoxicity of chlorinated compounds compared to their fluorinated counterparts.[1]
The Rationale Behind Halogen Substitution
The choice between fluorine and chlorine is driven by their distinct physicochemical properties:
-
Electronegativity and Size: Fluorine is the most electronegative element and is smaller than chlorine. This can lead to more localized effects on electron density and pKa, influencing interactions with the kinase active site.[3]
-
Lipophilicity: Chlorinated compounds are generally more lipophilic than their fluorinated analogs.[1] This can impact membrane permeability and solubility. Fluorinated compounds tend to be more soluble than their chlorinated counterparts.[1]
-
Halogen Bonding: Chlorine, being larger and more polarizable, can form stronger halogen bonds with backbone carbonyls in the ATP-binding pocket, potentially enhancing binding affinity.[1]
-
Metabolic Stability: Fluorination is often employed to block metabolically labile positions, thereby improving the pharmacokinetic profile of a drug candidate.
Experimental Protocols
The determination of kinase inhibitory potency is typically performed using in vitro kinase activity assays. A general protocol for such an assay is outlined below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ATP consumed (or ADP produced).
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (fluorinated and chlorinated analogs) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the assay buffer.
-
Inhibitor Addition: Add the diluted test compounds to the appropriate wells. Include a DMSO-only control (no inhibitor) and a positive control with a known inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ATP remaining or ADP produced using a luminescence-based detection reagent as per the manufacturer's instructions.
-
Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity in ATP depletion assays or directly proportional in ADP production assays. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Key Concepts
Diagrams created using Graphviz (DOT language) are provided below to illustrate a key signaling pathway targeted by many kinase inhibitors and a typical experimental workflow.
Conclusion
The choice between fluorine and chlorine in kinase inhibitor design is a multifaceted decision with no one-size-fits-all answer. While chlorinated analogs, on average, may exhibit slightly higher potency, fluorinated counterparts often offer advantages in terms of solubility and metabolic stability. A thorough understanding of the structure-activity relationships and the specific context of the kinase target is paramount for the rational design of potent and selective inhibitors. The data and protocols presented in this guide aim to equip researchers with the foundational knowledge to navigate this critical aspect of drug discovery.
References
Validating the Structure of 2,6-Difluoropyrimidin-4-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of pharmaceutical compounds is paramount in the discovery and development of new therapeutic agents. For derivatives of 2,6-Difluoropyrimidin-4-amine, a scaffold of interest in medicinal chemistry, rigorous structural validation is a critical step to ensure the reliability of biological and pharmacological data. This guide provides an objective comparison of key analytical techniques for the structural elucidation of these compounds, complete with detailed experimental protocols and supporting data to aid in methodological selection and implementation.
Core Analytical Techniques for Structural Validation
The definitive identification and structural confirmation of this compound derivatives rely on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information, and their collective application offers a comprehensive structural profile of the molecule. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.
Data Presentation: A Comparative Overview
The following tables summarize the expected quantitative data from each analytical technique for the parent compound, this compound (C₄H₃F₂N₃, Molecular Weight: 131.09 g/mol ). These values serve as a baseline for the analysis of its derivatives.
| Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) in ppm | |||
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| ¹H | H-5 | ~6.0 - 6.5 | Triplet (t) |
| ¹H | NH₂ | ~5.0 - 7.0 | Broad Singlet (br s) |
| ¹³C | C-4 | ~160 - 165 | Singlet (s) |
| ¹³C | C-2/C-6 | ~155 - 160 | Doublet (d) |
| ¹³C | C-5 | ~90 - 95 | Singlet (s) |
| ¹⁹F | F-2/F-6 | ~ -50 to -70 | Singlet (s) |
| Table 2: Predicted Mass Spectrometry Fragmentation Data | |
| Ion | Predicted m/z |
| [M]+• | 131 |
| [M-HCN]+• | 104 |
| [M-F]+ | 112 |
| [C₃H₂FN₂]+ | 83 |
| Table 3: Representative Single-Crystal X-ray Diffraction Parameters | |
| Parameter | Typical Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 5 - 10 |
| b (Å) | 10 - 15 |
| c (Å) | 10 - 20 |
| α, γ (°) | 90 |
| β (°) | 90 - 110 |
| Volume (ų) | 500 - 1500 |
| Z | 4 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and the electronic environment of the fluorine atoms.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
Typical parameters: 128 scans, relaxation delay of 2 seconds, spectral width of 200 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the derivative, confirming its elemental composition.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire data in both positive and negative ion modes.
-
Obtain a full scan mass spectrum to identify the molecular ion peak.
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.
-
-
Data Analysis: Analyze the high-resolution mass data to calculate the elemental composition of the molecular ion and its fragments. Compare the observed fragmentation pattern with predicted pathways. The presence of an odd number of nitrogen atoms will result in an odd nominal molecular weight, a key characteristic to look for.[1][2][3]
Single-Crystal X-ray Diffraction
Objective: To provide an unambiguous, three-dimensional structure of the molecule in the solid state.
Protocol:
-
Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Data Collection:
-
Mount a suitable crystal on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect a full sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.
-
Mandatory Visualizations
The following diagrams illustrate the general workflow for structural validation and a potential signaling pathway that pyrimidine derivatives may target.
Caption: Experimental workflow for the synthesis and structural validation of this compound derivatives.
Caption: Generalized signaling pathway showing the potential mechanism of action for pyrimidine derivatives as kinase inhibitors.
Biological Context and Alternative Compounds
Substituted pyrimidines are a well-established class of compounds with a broad range of biological activities, including anticancer, antiviral, and antimicrobial properties.[4][5] Many pyrimidine derivatives exert their anticancer effects by inhibiting kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[6] For example, some pyrimidine derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[6]
The this compound scaffold is an attractive starting point for the development of novel kinase inhibitors. The fluorine atoms can enhance binding affinity and metabolic stability. Alternative heterocyclic scaffolds used in the development of kinase inhibitors include quinazolines, pyridopyrimidines, and pyrazolopyrimidines. The choice of scaffold and substitution pattern is critical for achieving potency and selectivity against the desired kinase target.
References
A Comparative Guide to the Reactivity of Fluoro-, Chloro-, and Bromo-Pyrimidines
For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. Halogenated pyrimidines are versatile building blocks in this endeavor, with their reactivity being a critical factor in the strategic design of synthetic routes. This guide provides an objective comparison of the reactivity of fluorinated, chlorinated, and brominated pyrimidines in two key reaction classes: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The information presented is supported by experimental data to aid in the selection of appropriate starting materials and reaction conditions.
General Reactivity Trends
The reactivity of halopyrimidines is primarily dictated by the nature of the halogen, its position on the pyrimidine ring, and the type of reaction being performed.
In Nucleophilic Aromatic Substitution (SNAr) , the reaction is typically initiated by the attack of a nucleophile on the carbon atom bearing the halogen. This is often the rate-determining step. A more electronegative halogen stabilizes the resulting negatively charged intermediate (a Meisenheimer complex) through a strong inductive effect.[1] This leads to a reactivity order where fluoro-pyrimidines are often the most reactive. The general trend for SNAr is:
F > Cl ≈ Br
In Palladium-Catalyzed Cross-Coupling Reactions , such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, the rate-determining step is frequently the oxidative addition of the palladium catalyst to the carbon-halogen (C-X) bond.[2][3][4] The reactivity is inversely correlated with the C-X bond dissociation energy. Weaker bonds are easier to break, leading to faster reactions. Consequently, the reactivity trend is the reverse of that seen in many SNAr reactions:
Br > Cl >> F
Fluoropyrimidines are generally unreactive in palladium-catalyzed cross-coupling reactions under standard conditions.[5]
The position of the halogen on the electron-deficient pyrimidine ring also significantly influences reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5 .[5][6] The C4 and C6 positions are the most electron-deficient and thus the most susceptible to both nucleophilic attack and oxidative addition.
Quantitative Data Presentation
The following tables summarize quantitative data on the reactivity of halogenated pyrimidines and related N-heterocycles in both SNAr and palladium-catalyzed cross-coupling reactions.
Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The following data on 6-halopurines provides a strong model for the relative reactivity of halopyrimidines in SNAr reactions, demonstrating the superior reactivity of the fluoro-substituent.
| Leaving Group | Nucleophile/Solvent | Relative Rate Constant (krel) | Reactivity Order |
| 6-Fluoro | BuNH₂ / MeCN | Most Reactive | F > Br > Cl > I |
| 6-Chloro | BuNH₂ / MeCN | ||
| 6-Bromo | BuNH₂ / MeCN | ||
| 6-Fluoro | MeOH / DBU / MeCN | Most Reactive | F > Cl ≈ Br > I |
| 6-Chloro | MeOH / DBU / MeCN | ||
| 6-Bromo | MeOH / DBU / MeCN | ||
| Data adapted from kinetic studies on 6-halopurine nucleosides.[7] |
Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling
Direct side-by-side comparisons of fluoro-, chloro-, and bromo-pyrimidines under identical cross-coupling conditions are scarce. However, the general trend of Br > Cl is well-established, with chloro-pyrimidines requiring more forcing conditions (e.g., more active catalysts, higher temperatures) to achieve comparable yields to their bromo counterparts.
| Halopyrimidine | Coupling Partner | Catalyst System | Base / Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 5-Bromopyrimidine | Pyridin-3-ylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ / t-amyl alcohol | 100 / 12 | ~80-90 |
| 3-Chloropyridine | Pyridin-3-ylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ / t-amyl alcohol | 100 / 12 | ~70-80 |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/EtOH/H₂O | 80 / 12 | >95 |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ / Dioxane | 100 / 24 | ~90 |
| Data compiled and adapted from various sources to illustrate general trends.[2][8] |
Experimental Protocols
Protocol 1: Kinetic Analysis of SNAr by UV-Vis Spectrophotometry
This protocol allows for the quantitative comparison of the reactivity of different halopyrimidines in an SNAr reaction.
Objective: To determine the pseudo-first-order rate constants for the reaction of a series of halopyrimidines with a nucleophile.
Materials:
-
Fluoro-, Chloro-, and Bromo-pyrimidine substrates
-
Nucleophile (e.g., sodium ethoxide, piperidine)
-
Anhydrous solvent (e.g., ethanol, acetonitrile, DMSO)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the halopyrimidine substrate (e.g., 0.1 M in the chosen solvent).
-
Prepare a stock solution of the nucleophile (e.g., 1 M in the chosen solvent).
-
-
Instrumentation Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance of the product and zero it with a blank containing the solvent and nucleophile.
-
Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
-
Kinetic Run:
-
In a quartz cuvette, add the solvent and the nucleophile stock solution to achieve a final concentration that is in large excess (at least 10-fold) compared to the halopyrimidine.
-
Initiate the reaction by injecting a small volume of the halopyrimidine stock solution into the cuvette and mix quickly.
-
Immediately begin recording the absorbance at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
Plot the natural logarithm of (A∞ - At) versus time, where At is the absorbance at time t and A∞ is the final absorbance.
-
The pseudo-first-order rate constant (kobs) is the negative of the slope of this plot.
-
Repeat the experiment for each halopyrimidine under identical conditions to compare their kobs values.
-
Protocol 2: Comparative Suzuki-Miyaura Coupling
This protocol provides a framework for comparing the reactivity of bromo- and chloro-pyrimidines in a Suzuki-Miyaura cross-coupling reaction.
Objective: To compare the yield of a biaryl product starting from a bromo- and a chloro-pyrimidine.
Materials:
-
Bromo-pyrimidine (1.0 equiv)
-
Chloro-pyrimidine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ for the bromo-pyrimidine, a more active catalyst like Pd₂(dba)₃ with a ligand such as XPhos for the chloro-pyrimidine)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk tubes or microwave vials
Procedure:
-
Set up two parallel reactions, one with the bromo-pyrimidine and one with the chloro-pyrimidine.
-
To each oven-dried reaction vessel, add the respective halopyrimidine, the arylboronic acid, the palladium catalyst (and ligand, if necessary), and the base.
-
Seal the vessels, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Place the reaction vessels in a preheated oil bath or microwave reactor at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixtures vigorously and monitor their progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Upon completion (or after a set time, e.g., 24 hours), cool the reactions to room temperature.
-
Quench the reactions by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the isolated yield for each reaction to directly compare the reactivity of the two halopyrimidines.
Mandatory Visualization
Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Caption: Suzuki-Miyaura Catalytic Cycle.
Caption: Comparative Reactivity Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Compounds Containing 2,6-Difluoropyrimidin-4-amine
For researchers, scientists, and drug development professionals, optimizing the metabolic stability of a compound is a critical step in advancing a lead candidate towards a viable therapeutic. The strategic incorporation of fluorine into molecular scaffolds is a widely adopted strategy to enhance pharmacokinetic profiles. This guide provides an objective comparison of the metabolic stability of compounds containing the 2,6-difluoropyrimidin-4-amine moiety with potential alternatives, supported by experimental data and detailed protocols.
The inclusion of fluorine atoms can significantly alter a molecule's physicochemical properties, often leading to improved metabolic stability. This enhancement is primarily attributed to the high strength of the carbon-fluorine (C-F) bond, which is more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom at a metabolically susceptible position with fluorine, medicinal chemists can effectively "block" or slow down oxidative metabolism, which can lead to a longer half-life and improved bioavailability.
Quantitative Comparison of Metabolic Stability
While specific metabolic stability data for a wide range of compounds featuring the this compound core is not extensively available in the public domain, we can draw valuable comparisons from structurally related analogs. The following table summarizes in vitro data for a mono-fluorinated aminopyridine and provides a baseline for comparison with non-fluorinated heterocyclic amines.
| Compound ID | Structure | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Data Source |
| [18F]3F4AP | Mono-fluorinated 4-aminopyridine | Significantly decreased stability in awake humans and mice | Not explicitly quantified, but metabolism is rapid | [1] | |
| Representative Non-fluorinated Aminopyrimidine | (Structure of a generic aminopyrimidine) | Highly variable, often susceptible to rapid metabolism | Dependent on substitution pattern | General Knowledge | |
| Verapamil (Control) | Well-characterized drug with known metabolic profile | 14.2 (Human Liver Microsomes) | 114 | [2] |
Note: The metabolic stability of [18F]3-fluoro-4-aminopyridine was found to be highly dependent on the physiological state (anesthetized vs. awake), suggesting a significant role of specific CYP450 enzymes that may be differentially active.[1] This highlights the importance of carefully designed in vitro and in vivo correlation studies.
Experimental Protocols
Accurate assessment of metabolic stability relies on standardized in vitro assays. Below are detailed methodologies for two of the most common experimental setups.
Liver Microsomal Stability Assay
This assay is a primary screen to evaluate the susceptibility of a compound to Phase I metabolism, predominantly by CYP450 enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes from the desired species (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic profiles (e.g., verapamil, testosterone)
-
Acetonitrile or methanol with an internal standard for reaction termination and sample analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a working solution of the test compound and positive controls by diluting the stock solution in buffer.
-
Incubation Mixture: In a 96-well plate, add the liver microsome suspension to the phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for approximately 10 minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction. Simultaneously, add the test compound to the wells for each time point (e.g., 0, 5, 15, 30, 45, and 60 minutes). The final concentration of the test compound is typically 1 µM.
-
Time Course Incubation: Incubate the plate at 37°C with shaking.
-
Reaction Termination: At each designated time point, stop the reaction by adding a cold organic solvent (e.g., acetonitrile with an internal standard). The 0-minute time point is terminated immediately after the addition of the test compound.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as active transport mechanisms.
Objective: To determine the in vitro t½ and CLint of a test compound in a whole-cell system.
Materials:
-
Cryopreserved or fresh hepatocytes from the desired species
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
96-well collagen-coated plates
-
Materials and analytical systems are the same as for the microsomal assay.
Procedure:
-
Cell Plating: Plate the hepatocytes in collagen-coated 96-well plates and allow them to attach.
-
Compound Addition: Remove the plating medium and add fresh medium containing the test compound and positive controls.
-
Incubation and Sampling: Incubate the plate at 37°C in a humidified incubator. At various time points, collect aliquots of the incubation medium.
-
Sample Processing and Analysis: Process and analyze the samples as described in the microsomal stability assay.
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in assessing metabolic stability and the underlying principles.
Comparison with Alternatives and Bioisosteric Replacements
Given the potential for metabolism of the this compound moiety, researchers may consider bioisosteric replacements to modulate metabolic stability and other drug-like properties. Bioisosteres are functional groups or molecules that have similar physical and/or chemical properties and which produce broadly similar biological properties to another chemical compound.
Strategies to Enhance Metabolic Stability:
-
Blocking Metabolically Labile Sites: As demonstrated by the fluorination strategy, introducing atoms or groups that are resistant to metabolic transformation at known sites of metabolism can significantly improve stability.
-
Modulating Electronic Properties: The electron-withdrawing nature of the fluorine atoms in the this compound moiety can influence the reactivity of the entire molecule. Replacing this group with other heterocycles can alter the electronic distribution and, consequently, the interaction with metabolic enzymes.
-
Introducing Steric Hindrance: Bulky groups near a metabolically labile site can sterically hinder the approach of metabolizing enzymes, thereby slowing down the rate of metabolism.
Potential Bioisosteric Replacements for the Aminopyrimidine Scaffold:
| Original Moiety | Potential Bioisostere | Rationale for Improved Metabolic Stability |
| This compound | Triazole or Tetrazole Rings | These five-membered heterocyclic rings can mimic the hydrogen bonding capabilities of the aminopyrimidine while often exhibiting greater metabolic stability. |
| Pyridazine or Pyrazine Rings | Altering the position of the nitrogen atoms within the six-membered ring can change the electronic properties and susceptibility to metabolism. | |
| Non-aromatic Saturated Heterocycles | Replacing the aromatic pyrimidine with a saturated ring system can eliminate aromatic oxidation pathways, though other metabolic routes like N-dealkylation may become more prominent. |
References
A Comparative Guide to the X-ray Crystal Structures of 2,6-Difluoropyrimidin-4-amine Derivatives as IRAK4 Inhibitors
This guide provides a detailed comparison of the X-ray crystal structures of two key derivatives of 2,6-difluoropyrimidin-4-amine, highlighting their different binding modes within the active site of Interleukin-1 receptor-associated kinase 4 (IRAK4). The data presented is based on structure-enabled design studies aimed at improving inhibitor potency and selectivity.[1][2]
Introduction to this compound Derivatives in Drug Discovery
The this compound scaffold is a crucial component in the development of kinase inhibitors. Kinases are key regulators of cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[3][4][5] IRAK4, a serine-threonine kinase, is a critical mediator in the signaling pathways of the interleukin-1 receptor (IL-1R) and Toll-like receptor (TLR), making it an attractive therapeutic target.[3][4][5][6] Structure-based drug design, which relies on high-resolution X-ray crystal structures, has been instrumental in optimizing these derivatives to achieve higher potency and selectivity.[1][2][7]
Comparison of an Aminopyrimidine and an Aminopyrimidin-4-one Derivative
A key development in the optimization of IRAK4 inhibitors involved the modification of the pyrimidine core itself.[1] Below is a comparison of an initial aminopyrimidine lead compound and a subsequently developed, more potent aminopyrimidin-4-one derivative.[1][2]
Table 1: Comparison of Crystallographic and Binding Mode Characteristics
| Feature | Aminopyrimidine Derivative (Compound 1) | Aminopyrimidin-4-one Derivative (Compound 4) |
| Target Protein | Interleukin-1 receptor-associated kinase 4 (IRAK4) | Interleukin-1 receptor-associated kinase 4 (IRAK4) |
| Binding Mode | Binds as the pyrimidine tautomer. | Binds as the pyrimidin-4-one tautomer.[1] |
| Key Hinge Interactions | Forms two hydrogen bonds with the IRAK4 hinge motif. | Also forms two hydrogen bonds, but with a different donor-acceptor pair in the hinge.[1] |
| Position in ATP Site | Occupies a specific position within the ATP binding pocket. | The inhibitor is shifted "down" in the ATP binding site compared to the aminopyrimidine.[1] |
| Key Structural Interactions | - π-π stacking between the inhibitor's benzothiazole and the tyrosine gatekeeper. - Intramolecular hydrogen bond is maintained.[1] | - The π-π stacking interaction with the tyrosine gatekeeper is preserved. - The intramolecular hydrogen bond is also maintained.[1] |
| C-2 Amino Group Interaction | The C-2 amino group participates in a hydrogen bond with the IRAK4 hinge.[1] | The C-2 amino group is no longer involved in a hydrogen bond with the hinge.[1] |
| Overall Potency | Serves as a potent lead compound.[1] | Exhibits a significant improvement in potency over the parent aminopyrimidine.[1] |
Table 2: Structural and Functional Implications of the Core Modification
| Aspect | Aminopyrimidine Derivative | Aminopyrimidin-4-one Derivative |
| Hypothesized Conformation | Standard binding mode for aminopyrimidine inhibitors. | The oxo tautomer was expected to cause electrostatic repulsion with the Val263 carbonyl, potentially altering the binding mode.[1] |
| Observed Conformation | As expected, forms key hydrogen bonds with the hinge.[1] | The X-ray structure confirmed a novel binding mode as the pyrimidin-4-one tautomer, with a distinct shift in the ATP pocket.[1] |
| Structure-Activity Relationship (SAR) | SAR is guided by interactions of the pyrimidine core and its substituents. | The altered binding mode opened new avenues for SAR, allowing for novel groups at the C-2 position that were not previously tolerated.[1] |
| Therapeutic Potential | A successful starting point for inhibitor design. | The new chemotype demonstrated not only potent IRAK4 inhibition (IC50 = 27 nM for a later analogue) but also excellent kinase selectivity.[1][2] |
Experimental Workflow and Protocols
The determination of the three-dimensional structure of these inhibitor-protein complexes is achieved through X-ray crystallography.[8][9] The general workflow for this process is outlined below.
Caption: General experimental workflow for protein X-ray crystallography.
Detailed Experimental Protocols
1. Protein Expression and Purification: The kinase domain of human IRAK4 is typically expressed in an insect or bacterial cell system (e.g., E. coli). The protein is then purified to homogeneity using a series of chromatography techniques, such as affinity chromatography followed by size-exclusion chromatography. Protein purity and monodispersity are assessed by SDS-PAGE and dynamic light scattering.
2. Crystallization: High-purity IRAK4 protein is concentrated and mixed with the this compound derivative of interest.[1] Crystallization screening is performed using vapor diffusion methods (hanging or sitting drop) with various commercially available or custom-made screens to find conditions (e.g., pH, precipitant, temperature) that yield diffraction-quality crystals.[8][10]
3. Data Collection: A suitable crystal is harvested, cryo-protected to prevent ice formation, and flash-cooled in liquid nitrogen.[9] The crystal is then mounted on a goniometer and exposed to a monochromatic X-ray beam, often at a synchrotron source for high intensity.[8] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[9]
4. Structure Solution and Refinement: The collected diffraction data (intensities and angles of diffracted beams) are processed and scaled.[9] The "phase problem" is solved using methods like molecular replacement, using a previously known structure of a similar kinase as a search model. An initial electron density map is generated, into which the atomic model of the protein and the bound inhibitor is built.[11] This model is then iteratively refined against the experimental data to improve its fit and geometry, resulting in the final high-resolution crystal structure.[9][11] The quality of the final structure is assessed using various validation tools before deposition in a public database like the Protein Data Bank (PDB).[11]
References
- 1. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structures of IRAK-4 kinase in complex with inhibitors: a serine/threonine kinase with tyrosine as a gatekeeper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. iucr.org [iucr.org]
- 11. youtube.com [youtube.com]
Navigating the ADME Landscape of Fluorinated Pyrimidine Derivatives: A Comparative Guide
For researchers and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a new chemical entity is paramount to its success. This guide provides a comparative overview of the in vitro ADME properties of drugs derived from fluorinated pyrimidine scaffolds, with a focus on derivatives of 2,6-Difluoropyrimidin-4-amine. Due to the limited publicly available data for this specific scaffold, this guide also incorporates data from other relevant fluorinated and non-fluorinated pyrimidine-based compounds to provide a broader context and predictive insights.
The introduction of fluorine into drug candidates can significantly modulate their physicochemical properties, often leading to improved potency, selectivity, and pharmacokinetic profiles. Fluorination can enhance metabolic stability by blocking sites susceptible to metabolism and can alter lipophilicity and permeability, thereby affecting absorption and distribution. However, the presence of fluorine can also introduce metabolic liabilities, such as the potential for time-dependent inhibition of cytochrome P450 enzymes.[1][2]
Comparative In Vitro ADME Properties
Table 1: Metabolic Stability and Permeability of Representative Pyrimidine Derivatives
| Scaffold | Compound Example | Human Liver Microsomal Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Data Source |
| Pyrazolo[3,4-d]pyrimidine | Compound 5 (c-Src/Abl inhibitor) | High (approx. 80-85% remaining) | Not explicitly reported, but described as having excellent passive permeability | [3] |
| Pyrazolo[3,4-d]pyrimidine | Reference Compound 1 | Moderate | Not explicitly reported | [3] |
| 5-Fluoropyrimidine Derivative | Compound 1 | Subject to bioactivation and oxidative defluorination | Not reported | [1][4] |
Table 2: Cytochrome P450 Inhibition and Plasma Protein Binding of Pyrimidine Derivatives
| Scaffold | Compound Example | CYP450 Inhibition (IC₅₀, µM) | Plasma Protein Binding (%) | Data Source |
| 5-Fluoropyrimidine Derivative | Compound 1 | Time-Dependent Inhibition of CYP3A4 | Not reported | [1][4] |
| Pyrimidine-imidazole Derivative | PH-302 | Competitive inhibition of CYP3A4 (Ki ≈ 2.0 µM) | Not reported | [5] |
| Pyrazolo[3,4-d]pyrimidine | In-house library | Not explicitly reported for specific compounds | Not explicitly reported | [3] |
Experimental Protocols
Accurate and reproducible ADME data are contingent on standardized experimental protocols. Below are methodologies for key in vitro ADME assays.
Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
-
Incubation: The test compound (typically at 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.
-
Cofactor Addition: The reaction is initiated by adding a NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[6][7]
Caco-2 Permeability Assay
This assay is widely used to predict in vivo drug absorption across the intestinal epithelium.[8]
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter inserts in a multi-well plate and cultured for approximately 21 days to form a differentiated monolayer with tight junctions.
-
Compound Addition: The test compound is added to the apical (A) side of the monolayer to assess absorption (A to B direction). To assess efflux, the compound is added to the basolateral (B) side (B to A direction).
-
Incubation: The plate is incubated at 37°C with gentle shaking.
-
Sampling: Samples are taken from both the apical and basolateral compartments at specific time points.
-
Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound may be a substrate for efflux transporters.[9][10]
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)
This assay determines the fraction of a drug that binds to plasma proteins, which can significantly impact its distribution and efficacy.
-
Device Setup: A RED device is used, which consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8 kDa) that is impermeable to proteins.
-
Incubation: The test compound is added to plasma in one chamber, and a buffer (e.g., phosphate-buffered saline) is placed in the other chamber.
-
Equilibrium: The system is incubated at 37°C on a shaker until equilibrium is reached (typically 4-6 hours).
-
Analysis: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
Calculation: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.[11]
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of major CYP isoforms, which can lead to drug-drug interactions.
-
Incubation: The test compound at various concentrations is pre-incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4) at 37°C.
-
Reaction Initiation: The reaction is started by adding a NADPH-regenerating system.
-
Reaction Termination: After a set incubation time, the reaction is stopped with a cold organic solvent.
-
Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS or a fluorometric method.[12]
-
Data Calculation: The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity) is determined by plotting the percent inhibition against the test compound concentration. For time-dependent inhibition (TDI), a pre-incubation step with NADPH is included before the addition of the probe substrate to assess mechanism-based inactivation.[1][4]
Visualizing ADME Processes
To better illustrate the processes involved in ADME studies, the following diagrams are provided.
Caption: A typical experimental workflow for in vitro ADME assessment.
Caption: A simplified pathway of pyrimidine derivative metabolism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. mdpi.com [mdpi.com]
- 4. Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nuvisan.com [nuvisan.com]
- 7. benchchem.com [benchchem.com]
- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Intrinsic Permeability: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
head-to-head comparison of different synthetic methods for 2,6-Difluoropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of 2,6-Difluoropyrimidin-4-amine, a key building block in medicinal chemistry.
This guide provides a detailed, objective comparison of the primary synthetic routes to this compound, complete with experimental data, protocols, and a visual representation of the synthetic pathways. The information presented is intended to assist researchers in selecting the most efficient and practical method for their specific needs.
Introduction
This compound is a crucial intermediate in the synthesis of a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents. The presence of the difluoropyrimidine core can significantly enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. Consequently, efficient and scalable synthetic access to this key building block is of high importance. This guide evaluates two principal synthetic strategies, starting from the readily available precursor, 2,4,6-trichloropyrimidine.
Comparative Analysis of Synthetic Routes
Two primary synthetic routes for the preparation of this compound have been identified and are compared below:
-
Route A: Sequential Amination and Fluorination. This pathway involves the initial selective amination of 2,4,6-trichloropyrimidine at the C4 position to yield 4-amino-2,6-dichloropyrimidine, followed by a double fluorination to replace the remaining chlorine atoms.
-
Route B: Sequential Fluorination and Amination. This alternative strategy begins with the fluorination of 2,4,6-trichloropyrimidine to form 2,4,6-trifluoropyrimidine, followed by a selective amination at the C4 position to afford the final product.
The following sections provide a detailed breakdown of each route, including experimental protocols and a summary of the quantitative data.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency.
| Parameter | Route A: Amination then Fluorination | Route B: Fluorination then Amination |
| Starting Material | 2,4,6-Trichloropyrimidine | 2,4,6-Trichloropyrimidine |
| Intermediate 1 | 4-Amino-2,6-dichloropyrimidine | 2,4,6-Trifluoropyrimidine |
| Step 1 Yield | ~70-80% (from 2-amino-4,6-dihydroxypyrimidine)[1] | 80-92% (for 2,4,6-trichloropyrimidine synthesis)[2] |
| Step 2 Yield | Data not available | ~85% |
| Overall Yield | Not calculable | ~68-78% |
| Key Reagents | Step 1: NH₃ or amine source, POCl₃Step 2: Fluorinating agent (e.g., KF) | Step 1: Fluorinating agent (e.g., KF)Step 2: Aqueous NH₃ |
| Reaction Conditions | Step 1: Elevated temperaturesStep 2: High temperatures | Step 1: High temperaturesStep 2: Room temperature |
| Purity of Final Product | Data not available | High |
Experimental Protocols
Route A: Sequential Amination and Fluorination
Step 1: Synthesis of 4-Amino-2,6-dichloropyrimidine
A common method for the synthesis of the related 2-amino-4,6-dichloropyrimidine involves the reaction of 2-amino-4,6-dihydroxypyrimidine with phosphorus oxychloride in the presence of an amine base like N,N-dimethylaniline.[1] This reaction is typically carried out at elevated temperatures (55-68 °C) and can yield the product in over 80% yield.[1] For the synthesis of 4-amino-2,6-dichloropyrimidine, a similar procedure starting from 4-amino-2,6-dihydroxypyrimidine (4-aminouracil) can be employed. However, a reported yield for this specific transformation is significantly lower, around 27%.[3][4]
Step 2: Fluorination of 4-Amino-2,6-dichloropyrimidine
Route B: Sequential Fluorination and Amination
Step 1: Synthesis of 2,4,6-Trifluoropyrimidine
The synthesis of 2,4,6-trifluoropyrimidine is achieved through the fluorination of 2,4,6-trichloropyrimidine. This is typically accomplished by reacting 2,4,6-trichloropyrimidine with a fluorinating agent like spray-dried potassium fluoride at elevated temperatures.
Step 2: Synthesis of this compound
2,4,6-Trifluoropyrimidine is dissolved in a suitable solvent, such as acetonitrile. To this solution, an excess of aqueous ammonia is added dropwise at room temperature. The reaction is typically stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, for instance, by column chromatography on silica gel, to afford this compound. A yield of approximately 85% has been reported for this step.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic routes.
Caption: Synthetic routes to this compound.
Conclusion
Based on the available data, Route B: Sequential Fluorination and Amination appears to be the more promising synthetic strategy for the preparation of this compound. This route offers a higher overall yield and involves a final amination step that proceeds under mild conditions with a good reported yield. In contrast, Route A suffers from a potentially low-yielding initial amination step to form the key intermediate, and quantitative data for the subsequent fluorination is lacking.
For researchers requiring an efficient and reliable synthesis of this compound, the fluorination of 2,4,6-trichloropyrimidine followed by selective amination represents a more robust and scalable approach. Further optimization of the fluorination step in Route A would be necessary to make it a competitive alternative.
References
Unveiling the Mechanism of Action: A Comparative Guide to 2,6-Difluoropyrimidin-4-amine Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of kinase inhibitors built on a 2,6-difluoropyrimidin-4-amine scaffold against other established alternatives, supported by experimental data and detailed protocols.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. The strategic placement of fluorine atoms on the pyrimidine ring can significantly enhance binding affinity to the ATP pocket of kinases and improve metabolic stability, making this scaffold a promising foundation for the development of novel therapeutics targeting a range of diseases, including inflammatory disorders and cancer. This guide provides a comprehensive analysis of the mechanism of action of inhibitors based on this scaffold, with a focus on their activity against key kinase targets: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Polo-like Kinase 4 (PLK4), and Aurora Kinases.
Comparative Efficacy of Aminopyrimidine-Based Kinase Inhibitors
The following tables summarize the inhibitory potency (IC50 values) of representative aminopyrimidine-based inhibitors against IRAK4, PLK4, and Aurora Kinases, alongside established alternative inhibitors for a comparative performance analysis.
Table 1: IRAK4 Inhibition
| Inhibitor Class | Compound | Target(s) | IC50 (nM) |
| Aminopyrimidine-Based | Aminopyrimidin-4-one derivative | IRAK4 | 27[1] |
| IRAK4-IN-16 | IRAK4 | 2.8[2] | |
| Alternative Inhibitors | PF-06650833 (Zimlovisertib) | IRAK4 | 0.2 |
| BAY 1834845 (Zabedosertib) | IRAK4 | 3.55 | |
| CA-4948 (Emavusertib) | IRAK4, FLT3 | 57[3] |
Table 2: PLK4 Inhibition
| Inhibitor Class | Compound | Target(s) | IC50 (nM) |
| Aminopyrimidine-Based | Pyrimidin-2-amine derivative | PLK4 | 6.7[4] |
| Alternative Inhibitors | CFI-400945 | PLK4, Aurora B | 2.8[5] |
| Centrinone | PLK4 | 2.71[4] | |
| ORIC-613 | PLK4 | 1.71 |
Table 3: Aurora Kinase Inhibition
| Inhibitor Class | Compound | Target(s) | IC50 (nM) |
| Aminopyrimidine-Based | VX-680 (Tozasertib) | Aurora A, B, C, FLT3 | 0.6 (A), 18 (B), 4.6 (C) |
| Alternative Inhibitors | Alisertib (MLN8237) | Aurora A | 1.2 |
| Barasertib (AZD1152) | Aurora B | <1 | |
| Danusertib (PHA-739358) | Aurora A, B, C | 13 (A), 79 (B), 61 (C) |
Signaling Pathways and Mechanism of Action
Inhibitors based on the this compound scaffold are typically ATP-competitive, binding to the hinge region of the kinase's active site. The amino group at the 4-position of the pyrimidine ring often forms crucial hydrogen bonds with the backbone of the hinge region, mimicking the interaction of the adenine moiety of ATP. The difluoro substitutions enhance the electrostatic interactions and can improve the overall binding affinity and selectivity.
IRAK4 Signaling Pathway
IRAK4 is a critical serine/threonine kinase that functions downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), playing a central role in the innate immune response.[6] Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, where it becomes activated through autophosphorylation. Activated IRAK4 then phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[6] By inhibiting IRAK4, this compound based inhibitors can effectively block this inflammatory cascade.
References
- 1. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4-IN-16 | IRAK4 inhibitor | Probechem Biochemicals [probechem.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,6-Difluoropyrimidin-4-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 2,6-Difluoropyrimidin-4-amine.
Due to its hazardous properties, this compound and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of in the regular trash or down the sanitary sewer.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
Hazard Identification and Data Summary
| Property | Value | Source |
| GHS Pictogram | Exclamation Mark (GHS07) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the collection, storage, and disposal of waste containing this compound.
-
Identify Waste Streams: Isolate all waste materials containing this compound. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, glassware).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
-
Solid Waste Collection:
-
Place all contaminated solid waste, including gloves, absorbent pads, and disposable labware, into a designated, clearly labeled hazardous waste container.
-
This container should be a durable, leak-proof plastic pail or drum lined with a heavy-duty plastic bag.
-
-
Liquid Waste Collection:
-
Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof, and chemically compatible liquid waste container.
-
Ensure the container has a secure, screw-on cap. Do not overfill the container; a headspace of at least 10-20% should be left to allow for expansion.
-
-
Empty Container Disposal:
-
The original container of this compound must be triple-rinsed with a suitable solvent in which the compound is soluble.
-
The rinsate from this process is considered hazardous and must be collected in the designated liquid hazardous waste container.
-
After triple-rinsing and allowing the container to air-dry in a fume hood, deface or remove the original label. The container can then be disposed of as non-hazardous solid waste, in accordance with institutional policies.
-
Proper container selection and labeling are critical for safety and regulatory compliance.
-
Container Type: Use containers that are in good condition and compatible with the chemical waste.
-
Labeling: Affix a hazardous waste tag to every waste container as soon as the first item of waste is added. The label must include:
-
The full chemical name: "this compound".
-
The words "Hazardous Waste".
-
An indication of the hazards (e.g., "Harmful," "Irritant").
-
The accumulation start date.
-
The name of the principal investigator and the laboratory location.
-
-
Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
-
Ensure that the waste is segregated from incompatible materials, such as strong oxidizing agents and acids.[2][3]
-
Keep containers securely closed at all times, except when adding waste.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup of the this compound waste.
-
Provide the disposal company with all necessary information, including the known hazards of the compound.
Emergency Procedures: Spill and Decontamination
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined above.
-
Contain the Spill: For a solid spill, gently cover it with a plastic sheet to minimize dust. For a liquid spill, contain it by creating a dike with absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Clean-up:
-
For a solid spill, carefully sweep the material into a designated hazardous waste container.
-
For a liquid spill, apply absorbent material and allow it to fully absorb the liquid. Then, scoop the absorbed material into the solid hazardous waste container.
-
-
Decontaminate the Area:
-
Wash the spill area with soap and water.
-
If the spill was of a highly concentrated solution, collect the rinse water as hazardous liquid waste.
-
-
Dispose of Clean-up Materials: All materials used for spill clean-up are considered hazardous waste and must be disposed of accordingly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,6-Difluoropyrimidin-4-amine
Essential Safety and Handling Guide for 2,6-Difluoropyrimidin-4-amine
This guide provides critical safety, handling, and disposal information for this compound, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this and structurally related aromatic amines and fluorinated compounds.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[1][2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.[3][4] The specific type of respirator will depend on the exposure assessment. |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the exposed person to fresh air at once.[5] If breathing has stopped, perform artificial respiration.[5] Seek immediate medical attention.[6][7] |
| Skin Contact | Immediately flush the contaminated skin with plenty of soap and water.[5] Remove contaminated clothing and shoes.[6] Continue to rinse for at least 10 minutes.[6] Seek immediate medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel.[6] Rinse mouth with water.[8] If the person is conscious, give small quantities of water to drink.[6] Seek immediate medical attention.[6] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety and environmental protection.
| Stage | Procedure |
| Pre-Handling | - Risk Assessment: Conduct a thorough risk assessment for the planned experiment. - Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[1] - PPE: Don all required PPE before entering the handling area.[1] |
| Handling | - Weighing: Use a balance inside a chemical fume hood or a ventilated balance enclosure.[1] - Dissolving: Add the solid to the solvent slowly to prevent splashing.[1] - Reactions: Conduct all reactions in appropriate glassware set up securely within a fume hood.[1] |
| Post-Handling | - Decontamination: Wipe down the work area with an appropriate solvent and cleaning agent.[1] - Personal Hygiene: Wash hands thoroughly with soap and water after handling.[9] |
| Disposal | - Solid Waste: Collect unreacted this compound and contaminated solids (e.g., pipette tips, gloves) in a designated, labeled hazardous waste container.[1] - Liquid Waste: Collect solutions in a labeled, sealed, and appropriate solvent waste container, designated for halogenated organic waste.[1] - Labeling & Storage: Clearly label all waste containers with the full chemical name and associated hazards. Store in a designated satellite accumulation area.[1] |
Experimental Protocol: Weighing and Dissolving this compound
This protocol outlines the steps for safely weighing and dissolving the solid compound.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary materials: this compound, the chosen solvent, appropriate glassware (e.g., beaker, graduated cylinder), and weighing paper/boat.
-
Don all personal protective equipment as specified in the table above (double gloves, lab coat, goggles, and face shield).
-
-
Weighing:
-
Place an analytical balance inside the chemical fume hood.
-
Tare the balance with the weighing paper/boat.
-
Carefully transfer the desired amount of this compound onto the weighing paper/boat using a clean spatula.
-
Record the exact weight.
-
-
Dissolving:
-
Place the appropriate volume of solvent into a beaker or flask equipped with a magnetic stir bar.
-
Slowly and carefully add the weighed this compound to the solvent while stirring to avoid splashing.
-
If necessary, gently heat the solution on a stirrer/hotplate to aid dissolution, ensuring the vessel is appropriately covered to prevent solvent evaporation and potential exposure.
-
-
Post-Procedure:
-
Tightly cap the stock solution and label it with the chemical name, concentration, solvent, and date of preparation.
-
Decontaminate the spatula and any other reusable equipment.
-
Dispose of the weighing paper/boat and any other contaminated disposable items in the designated solid hazardous waste container.
-
Clean the work area within the fume hood.
-
Remove PPE in the correct order to avoid self-contamination and dispose of gloves.
-
Wash hands thoroughly.
-
Visual Workflow
The following diagrams illustrate key decision-making and procedural workflows for handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. sds.betco.com [sds.betco.com]
- 7. fishersci.com [fishersci.com]
- 8. schc.org [schc.org]
- 9. assets.greenbook.net [assets.greenbook.net]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
